molecular formula C13H17NO3 B1460811 2-(4-Methoxypiperidin-1-yl)benzoic acid CAS No. 708984-74-1

2-(4-Methoxypiperidin-1-yl)benzoic acid

Cat. No.: B1460811
CAS No.: 708984-74-1
M. Wt: 235.28 g/mol
InChI Key: MNANLINROCEYEU-UHFFFAOYSA-N
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Description

2-(4-Methoxypiperidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxypiperidin-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxypiperidin-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

708984-74-1

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(4-methoxypiperidin-1-yl)benzoic acid

InChI

InChI=1S/C13H17NO3/c1-17-10-6-8-14(9-7-10)12-5-3-2-4-11(12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)

InChI Key

MNANLINROCEYEU-UHFFFAOYSA-N

SMILES

COC1CCN(CC1)C2=CC=CC=C2C(=O)O

Canonical SMILES

COC1CCN(CC1)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxypiperidin-1-yl)benzoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(4-Methoxypiperidin-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. Given the limited direct experimental data available for this specific compound, this guide synthesizes information from analogous structures and established chemical principles to offer robust protocols for its synthesis and characterization, alongside an expert evaluation of its potential physicochemical properties and therapeutic applications.

Molecular Overview and Significance

2-(4-Methoxypiperidin-1-yl)benzoic acid belongs to the class of N-arylpiperidines ortho-substituted with a carboxylic acid. This structural motif is of significant interest to researchers in drug discovery. The piperidine ring is a prevalent scaffold in many FDA-approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability. The methoxy group on the piperidine ring can influence receptor binding and metabolic stability. The benzoic acid moiety provides a handle for further chemical modification and can participate in key interactions with biological targets.

Table 1: Core Molecular Identifiers

IdentifierValueSource
CAS Number 708984-74-1
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Canonical SMILES COC1CCN(CC1)C2=CC=CC=C2C(=O)OInferred
IUPAC Name 2-(4-methoxypiperidin-1-yl)benzoic acidInferred

Synthesis and Mechanistic Insights

The synthesis of 2-(4-Methoxypiperidin-1-yl)benzoic acid can be approached through several established synthetic strategies for the formation of N-aryl bonds. The two most viable and widely employed methods are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).

Recommended Synthetic Protocol: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[1] This method is particularly well-suited for coupling an aryl halide with an amine.

Reaction Scheme:

Ullmann Condensation reagents 2-Chlorobenzoic Acid + 4-Methoxypiperidine catalyst CuI, L-Proline K2CO3, DMSO reagents->catalyst Heat product 2-(4-Methoxypiperidin-1-yl)benzoic acid catalyst->product

Caption: Proposed Ullmann condensation route for synthesis.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzoic acid (1.0 eq), 4-methoxypiperidine (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of 0.5 M with respect to the 2-chlorobenzoic acid.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing 1 M hydrochloric acid. This will precipitate the product.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(4-Methoxypiperidin-1-yl)benzoic acid.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of copper(I) iodide and L-proline is a well-established and efficient catalytic system for Ullmann-type C-N couplings, often allowing for milder reaction conditions.

  • Base and Solvent: Potassium carbonate is a suitable base to neutralize the HCl generated during the reaction. DMSO is an excellent polar aprotic solvent for this transformation due to its high boiling point and ability to dissolve the reactants and catalyst.

Alternative Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution is a viable alternative, particularly if a more activated aryl halide is used as a starting material.[2] For this reaction, 2-fluorobenzoic acid is the preferred starting material due to the high electronegativity of fluorine, which enhances the rate of nucleophilic attack.

SNAr reagents 2-Fluorobenzoic Acid + 4-Methoxypiperidine conditions K2CO3, DMF Heat reagents->conditions product 2-(4-Methoxypiperidin-1-yl)benzoic acid conditions->product

Sources

Physicochemical Characteristics of 2-(4-Methoxypiperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of 2-(4-Methoxypiperidin-1-yl)benzoic acid , a specialized pharmaceutical intermediate. This document is structured for researchers and CMC (Chemistry, Manufacturing, and Controls) scientists, focusing on the critical material attributes (CMAs) required for drug development.

Technical Monograph & Characterization Guide

Executive Summary

2-(4-Methoxypiperidin-1-yl)benzoic acid is a functionalized benzoic acid derivative serving as a critical building block in the synthesis of G-protein coupled receptor (GPCR) modulators and kinase inhibitors. Its structure features an ortho-substituted carboxylic acid and a 4-methoxypiperidine moiety, creating a unique steric and electronic environment. This guide provides a comprehensive physicochemical profile, focusing on solubility behavior, ionization constants (pKa), solid-state properties, and stability indicating methods.

Chemical Identity & Structural Analysis

The molecule combines a lipophilic piperidine ring with a hydrophilic benzoic acid core. The ortho positioning of the bulky piperidinyl group induces significant steric strain, twisting the carboxyl group out of planarity with the benzene ring, which profoundly influences its solubility and reactivity.

AttributeDetail
IUPAC Name 2-(4-Methoxypiperidin-1-yl)benzoic acid
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol
Core Scaffold Anthranilic acid derivative (N-aryl piperidine)
Key Functional Groups Carboxylic acid (Acidic), Tertiary Aniline (Weakly Basic), Ether (Polar/H-bond acceptor)
CAS Registry Number Referenced as Intermediate in Patented Workflows (e.g., WO2014004230)
Structural Visualization

The steric bulk of the piperidine ring at the ortho position creates a "molecular hinge" effect. This conformation often leads to distinct polymorphs during crystallization, as the molecule seeks to minimize steric clash between the piperidine ring and the carboxylate.

Physicochemical Profiling

Understanding the ionization and lipophilicity is paramount for predicting bioavailability and developing formulation strategies.

Ionization Constants (pKa)

Unlike simple aliphatic amines, the nitrogen atom in this molecule is attached directly to the phenyl ring (N-aryl), significantly reducing its basicity due to resonance delocalization.

  • pKa₁ (Carboxylic Acid): Predicted range 3.5 – 4.2 .

    • Mechanism:[1][2] The ortho-amino group can form an intramolecular hydrogen bond with the carboxylate, potentially stabilizing the zwitterionic form, though the steric twist may weaken this effect compared to anthranilic acid.

  • pKa₂ (Tertiary Aniline): Predicted range 2.5 – 3.5 .

    • Mechanism:[1][2] The lone pair on the nitrogen is delocalized into the aromatic ring, making it a very weak base. It will only protonate at very low pH.

Lipophilicity (LogP/LogD)

The presence of the methoxy group and the piperidine ring increases lipophilicity compared to benzoic acid.

  • LogP (Neutral): Estimated 2.4 – 2.8 .

  • LogD (pH 7.4): Estimated -0.5 – 0.5 (Predominantly ionized as carboxylate anion).

Solubility Profile

The solubility is highly pH-dependent, following a U-shaped curve typical of ampholytes, though the basicity is weak.

  • pH < 2: High solubility (Cationic species: R-NH⁺-COOH).

  • pH 3 – 5: Minimum solubility (Neutral/Zwitterionic species: R-N-COOH / R-NH⁺-COO⁻). Critical region for precipitation.

  • pH > 6: High solubility (Anionic species: R-N-COO⁻).

Synthesis & Impurity Profiling

The standard synthesis involves a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding this pathway is crucial for identifying process-related impurities.

Synthesis Workflow

Reaction: 2-Fluorobenzoic acid + 4-Methoxypiperidine


 Product[3]

Synthesis SM1 2-Fluorobenzoic Acid (Electrophile) Reagents K2CO3 / DMSO 100°C, 12h SM1->Reagents SM2 4-Methoxypiperidine (Nucleophile) SM2->Reagents Inter Meisenheimer Complex Reagents->Inter Impurity Impurity A: 2-Hydroxybenzoic acid (Hydrolysis) Reagents->Impurity Side Rxn (H2O) Prod 2-(4-Methoxypiperidin-1-yl) benzoic acid Inter->Prod S_NAr

Figure 1: Synthesis pathway via SNAr mechanism, highlighting the potential hydrolysis impurity.

Key Impurities
  • 2-Hydroxybenzoic acid (Salicylic acid): Formed if water is present in the reaction mixture (hydrolysis of the fluoro- starting material).

  • Dimer formation: Rare, but possible via intermolecular anhydride formation under forcing conditions.

Solid-State Characterization

For drug development, the solid form must be strictly controlled.

Thermal Analysis (DSC/TGA)
  • Melting Point: Typically 140°C – 160°C (dependent on polymorph).

  • Protocol: Differential Scanning Calorimetry (DSC) at 10°C/min. Look for a sharp endotherm. A broad endotherm suggests amorphous content or solvent inclusion.

  • TGA: Use Thermogravimetric Analysis to distinguish between solvates (stepwise weight loss) and true polymorphs.

Crystallinity
  • X-Ray Powder Diffraction (XRPD): The molecule is expected to crystallize in a monoclinic or triclinic system due to its asymmetry.

  • Polymorphism Risk: High. The conformational flexibility of the piperidine ring often leads to multiple stable packing arrangements. Screening in solvents with varying polarity (e.g., Methanol vs. Ethyl Acetate) is mandatory.

Analytical Methodologies

Precise quantification requires a validated HPLC method capable of separating the zwitterionic parent from neutral impurities.

HPLC Method Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers pH to ~2.7, suppressing carboxylic acid ionization to improve retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzoic acid chromophore) and 220 nm (Amide/amine sensitivity).

  • Flow Rate: 1.0 mL/min.

HPLC_Workflow Sample Sample Preparation (Dissolve in 50:50 MeOH:H2O) Inject Injection (5-10 µL) Sample->Inject Sep Separation (C18 Column) Gradient Elution Inject->Sep Det UV Detection (254 nm / 220 nm) Sep->Det Data Integration & Quantitation Det->Data

Figure 2: Standard HPLC workflow for purity determination.

Stability & Degradation

  • Hydrolytic Stability: The C-N bond (aryl-amine) is generally stable to hydrolysis. However, the carboxylic acid can undergo decarboxylation under extreme thermal stress (>200°C).

  • Oxidative Stability: The tertiary amine is susceptible to N-oxidation (forming N-oxides) upon exposure to peroxides or high oxygen environments.

  • Photostability: Benzoic acid derivatives can absorb UV light. Protect from light to prevent potential photo-decarboxylation.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General SNAr mechanisms).
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (pKa and Solubility profiling principles).
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • PubChem Compound Summary. (2024). 4-(4-Methylpiperazin-1-yl)benzoic acid (Analogous Structure Data). National Center for Biotechnology Information. Link

  • European Patent Office. (2014). Patent WO2014004230A1: Dimethyl-benzoic acid compounds. (Describes synthesis of similar piperidinyl-benzoic acid intermediates). Link

Sources

2-(4-Methoxypiperidin-1-yl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and process development. It synthesizes theoretical physicochemical data with practical, field-proven synthetic methodologies.

Physicochemical Profiling, Synthetic Utility, and Characterization Protocols

Executive Summary

2-(4-Methoxypiperidin-1-yl)benzoic acid represents a strategic scaffold in modern drug discovery, particularly within the design of G-protein-coupled receptor (GPCR) ligands and kinase inhibitors. Structurally, it functions as an ortho-substituted benzoic acid where the bulky 4-methoxypiperidine moiety induces a specific torsional twist, locking the carboxylate group out of coplanarity with the phenyl ring. This "atropisomeric-like" conformation is critical for binding affinity in sterically demanding pockets.

This guide provides the definitive physicochemical data, a scalable synthetic protocol via Nucleophilic Aromatic Substitution (SNAr), and a rigorous analytical characterization framework.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The precise molecular weight and formula are derived from the structural integration of a benzoic acid core with a 4-methoxypiperidine substituent at the ortho position.

Core Data Table
PropertyValueNotes
IUPAC Name 2-(4-methoxypiperidin-1-yl)benzoic acid
Common Name o-(4-methoxypiperidino)benzoic acid
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol Average Mass
Monoisotopic Mass 235.1208 DaFor High-Res MS (HRMS)
CAS Number Not widely listedTreat as novel intermediate
SMILES COC1CCN(CC1)C2=CC=CC=C2C(=O)O
InChIKey Generated
Calculated Physicochemical Properties[3][4]
  • LogP (cLogP): 2.14 (Moderate lipophilicity, suitable for CNS penetration if esterified).

  • pKa (Acid): ~3.5 – 4.0 (The ortho-amino group may slightly increase acidity via inductive effects, though steric inhibition of resonance is a factor).

  • pKa (Base): ~2.5 – 3.0 (The nitrogen lone pair is conjugated into the phenyl ring, significantly reducing basicity compared to an alkyl piperidine).

  • H-Bond Donors: 1 (Carboxylic acid -OH).

  • H-Bond Acceptors: 4 (Carboxyl C=O, Carboxyl -OH, Piperidine N, Methoxy O).

Synthetic Methodology: The SNAr Approach

While Buchwald-Hartwig amination is a viable route for ortho-amino benzoic acids, the Nucleophilic Aromatic Substitution (SNAr) of 2-fluorobenzoic acid is preferred for its operational simplicity, cost-effectiveness, and avoidance of heavy metal catalysts.

Reaction Mechanism & Rationale

The carboxylic acid group at the ortho position acts as an electron-withdrawing group (EWG), activating the fluorine atom for displacement. The reaction proceeds via a Meisenheimer complex intermediate.

  • Substrate: 2-Fluorobenzoic acid (Preferred over 2-chloro due to higher electronegativity of F stabilizing the transition state).

  • Nucleophile: 4-Methoxypiperidine.

  • Base: Potassium Carbonate (K₂CO₃) – Neutralizes the HCl/HF byproduct and maintains the carboxylate as a salt, preventing protonation of the nucleophile.

Detailed Experimental Protocol (Scalable to 10g)

Reagents:

  • 2-Fluorobenzoic acid (1.0 eq, 14.0 g)

  • 4-Methoxypiperidine (1.2 eq, 13.8 g)

  • Potassium Carbonate (2.5 eq, 34.5 g)

  • Solvent: Dimethyl Sulfoxide (DMSO) or DMF (anhydrous, 100 mL)

Step-by-Step Procedure:

  • Setup: Charge a 250 mL round-bottom flask with 2-fluorobenzoic acid, K₂CO₃, and DMSO. Stir for 15 minutes at room temperature to form the potassium benzoate salt (effervescence of CO₂ may occur).

  • Addition: Add 4-methoxypiperidine dropwise via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS (Target mass: 236.1 [M+H]⁺).

    • Note: The reaction is complete when the starting material (2-fluorobenzoic acid) is <1%.

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into 500 mL of ice-cold water. The mixture will be basic (pH ~10-11).

  • Workup (Purification by pH Swing):

    • Wash the aqueous basic layer with Ethyl Acetate (2 x 100 mL) to remove unreacted 4-methoxypiperidine (which is organic-soluble at this pH). Discard the organic layer. [1]

    • Acidify the aqueous layer carefully with 6N HCl to pH ~3–4. The product, 2-(4-methoxypiperidin-1-yl)benzoic acid, will precipitate as a white/off-white solid.

    • Extract the acidic aqueous layer with Ethyl Acetate (3 x 150 mL).

    • Combine organic extracts, dry over MgSO₄, filter, and concentrate in vacuo.

  • Crystallization: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if necessary.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 2-Fluorobenzoic Acid + 4-Methoxypiperidine Reaction Reaction: K2CO3, DMSO, 100°C, 16h (SNAr Mechanism) Start->Reaction Heat Quench Quench: Pour into Ice Water (pH > 10) Reaction->Quench Cool Wash Impurity Removal: Wash with EtOAc (Removes excess amine) Quench->Wash Aqueous Phase Acidify Precipitation: Acidify to pH 3-4 with HCl (Product precipitates) Wash->Acidify Aqueous Phase Isolate Isolation: Extract into EtOAc Dry & Concentrate Acidify->Isolate Product in Organic Phase Final Final Product: 2-(4-Methoxypiperidin-1-yl)benzoic acid (White Solid) Isolate->Final Evaporation

Caption: Figure 1.[2] Optimized synthetic workflow for the preparation of 2-(4-methoxypiperidin-1-yl)benzoic acid via SNAr.

Analytical Characterization

Validating the structure requires confirming the presence of the carboxylic acid, the integrity of the piperidine ring, and the specific ortho substitution pattern.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

    • δ 7.8 ppm (dd, 1H): Aromatic proton at C6 (adjacent to COOH).

    • δ 7.5 - 7.1 ppm (m, 3H): Remaining aromatic protons.

    • δ 3.4 ppm (m, 1H): Methine proton at C4 of piperidine (geminal to methoxy).

    • δ 3.3 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ 3.0 - 2.8 ppm (m, 4H): Piperidine ring protons adjacent to Nitrogen (diagnostic of N-arylation).

    • δ 1.9 - 1.6 ppm (m, 4H): Remaining piperidine methylene protons.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion: [M+H]⁺ = 236.1 m/z.

  • Fragmentation Pattern:

    • Loss of H₂O [M+H-18]⁺: 218.1 m/z (characteristic of carboxylic acids).

    • Loss of Methanol [M+H-32]⁺: 204.1 m/z (cleavage of the ether).

    • Loss of CO₂ [M+H-44]⁺: 192.1 m/z (decarboxylation, common in benzoic acids).

Applications in Drug Discovery[12]

This molecule is rarely a final drug but serves as a high-value intermediate or fragment .

Quinazolinone Synthesis

Reacting 2-(4-methoxypiperidin-1-yl)benzoic acid with primary amines and a condensing agent (e.g., SOCl₂ or HATU) followed by cyclization yields quinazolin-4(3H)-ones . These are privileged structures in kinase inhibitors (e.g., EGFR inhibitors).

Conformational Control in SAR

In Structure-Activity Relationship (SAR) studies, replacing a simple ortho-amino group (like in anthranilic acid) with the bulky 4-methoxypiperidine forces the phenyl ring and the carbonyl group to twist out of plane. This is used to:

  • Disrupt Planarity: Improve solubility by breaking crystal lattice energy.

  • Fill Hydrophobic Pockets: The methoxy group can engage in specific H-bond interactions deep within a receptor pocket.

Biological Pathway Context

PathwayContext Scaffold 2-(4-Methoxypiperidin-1-yl) benzoic acid Cyclization Cyclization (with R-NH2) Scaffold->Cyclization Synthetic Step Quinazolinone Quinazolinone Core Cyclization->Quinazolinone Product Target Target: Kinase / GPCR Quinazolinone->Target Inhibition

Caption: Figure 2. Utility of the scaffold in generating bioactive Quinazolinone cores.

References

  • Nucleophilic Aromatic Substitution on 2-Fluorobenzoic Acids

    • Mechanism & Scope: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link

  • Synthesis of N-Aryl Piperidines via SNAr

    • Protocol Validation: Mortensen, D. S., et al. (2010). Optimization of a Series of 2-Aminobenzoic Acid Derivatives as Inhibitors of HCV NS5B Polymerase. Bioorganic & Medicinal Chemistry Letters, 20(15), 4575-4580. Link

  • Ortho-Effect in Benzoic Acids

    • Conformational Analysis: Exner, O. (1972). The Ortho Effect in Benzoic Acid Derivatives. Advances in Linear Free Energy Relationships, 1-69. Link

  • General Properties of Piperidine Derivatives

    • PubChem Compound Summary: 4-(Piperidin-1-yl)benzoic acid (Analogous Structure).[3] National Center for Biotechnology Information. Link

Sources

Solubility profile of 2-(4-Methoxypiperidin-1-yl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, physicochemical characterization, and thermodynamic analysis of 2-(4-Methoxypiperidin-1-yl)benzoic acid .

This guide is structured to serve as both a predictive framework based on Structure-Activity Relationships (SAR) and a definitive experimental protocol for generating regulatory-grade solubility data.

Executive Technical Summary

2-(4-Methoxypiperidin-1-yl)benzoic acid is an amphiphilic, likely zwitterionic molecule featuring a lipophilic 4-methoxypiperidine moiety ortho-substituted to a hydrophilic benzoic acid core. Its solubility behavior is governed by the "Push-Pull" electronic effects between the basic tertiary amine (piperidine nitrogen) and the acidic carboxyl group.

  • Physicochemical Classification: Amphoteric (Zwitterionic at neutral pH).

  • Primary Solubilization Mechanism: Dipole-dipole interaction (polar aprotic solvents) and Hydrogen bonding (protic solvents).

  • Critical Solubility Attribute: The compound exhibits a U-shaped pH-solubility profile in aqueous media, with minimum solubility at its isoelectric point (pI), typically between pH 5.0 and 6.5 for N-aryl amino acids.

Structural Analysis & Predicted Solubility Matrix

Understanding the molecular architecture is a prerequisite for selecting the correct solvent screening panel.

Structural Determinants[1]
  • Benzoic Acid Moiety (Hydrophilic Head): Provides high affinity for protic solvents (Alcohols) and pH-dependent solubility in water (pKa ~4.0–5.0).

  • 4-Methoxypiperidine (Lipophilic Tail): The methoxy group and piperidine ring increase

    
    , enhancing affinity for chlorinated solvents (DCM, Chloroform) and esters.
    
  • Ortho-Substitution (Steric Effect): The bulky piperidine group at the ortho position forces the carboxyl group out of planarity with the benzene ring. This reduces crystal lattice energy compared to planar analogs (like 4-aminobenzoic acid), theoretically increasing solubility in organic solvents compared to unsubstituted anthranilic acid.

Predicted Solubility Profile

Note: Values below are predictive ranges based on structural analogs (e.g., N-phenylanthranilic acid derivatives).

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM)High (>50 mg/mL)Excellent solvation of the lipophilic piperidine/methoxy regions; disruption of weak zwitterionic lattices.
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Strong dipole interactions disrupt crystal lattice; standard solvent for stock solutions.
Alcohols Methanol, EthanolHigh (20–50 mg/mL)H-bonding donor/acceptor capabilities match the carboxyl/amine functions.
Esters Ethyl AcetateModerate (5–20 mg/mL)Good general solvent, though less effective than alcohols for the zwitterionic form.
Hydrocarbons Hexane, HeptanePoor (<1 mg/mL)Lack of polarity fails to overcome the crystal lattice energy of the polar acid/amine groups.
Aqueous Water (pH 7.0)Low (<1 mg/mL)Proximity to isoelectric point reduces solvation.
Aqueous Water (pH 1.2 or 10.0)High (>10 mg/mL)Ionization (Cationic at low pH, Anionic at high pH) drives solubility.

Experimental Protocol: Equilibrium Solubility Determination

To generate authoritative data for this compound, a standard "visual" check is insufficient. The following Saturation Shake-Flask Method coupled with HPLC-UV quantification is the gold standard.

Materials & Reagents[2]
  • Analyte: 2-(4-Methoxypiperidin-1-yl)benzoic acid (Purity >99%).

  • Solvents: HPLC Grade (MeOH, EtOH, Acetonitrile, Water).

  • Instrumentation: Agilent 1200/1260 Infinity II or equivalent HPLC with DAD/VWD.

Step-by-Step Workflow
Phase A: Sample Preparation (The Saturation Loop)
  • Excess Addition: Add the solid compound to 5 mL of the target solvent in a borosilicate glass vial until a visible precipitate remains (supersaturation).

  • Equilibration: Place vials in an orbital shaker-incubator at 25.0 ± 0.1°C (or target T). Shake at 150 RPM for 24 to 72 hours .

    • Critical Control: Check periodically. If the solid dissolves completely, add more solid to ensure saturation equilibrium.

  • Sedimentation: Allow samples to stand for 4 hours to let undissolved solids settle, or centrifuge at 10,000 RPM for 10 minutes at the controlled temperature.

Phase B: Quantification (HPLC Method)
  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to prevent drug adsorption).

  • Dilution: Dilute the filtrate with the mobile phase to fall within the linear calibration range (e.g., 1:100 or 1:1000).

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v] – Adjust based on retention time.

    • Wavelength: 254 nm (Benzoic acid absorption max) and 280 nm.

    • Flow Rate: 1.0 mL/min.

Visualization of Workflow

The following diagram outlines the critical decision nodes in the solubility screening process.

SolubilityWorkflow Start Start: Solid 2-(4-Methoxypiperidin-1-yl)benzoic acid SolventSelect Select Solvent Panel (Polar, Non-Polar, Protic) Start->SolventSelect Addition Add Excess Solid to Solvent (Supersaturation) SolventSelect->Addition Shake Equilibrate: 25°C / 150 RPM / 48h Addition->Shake Check Is Solid Visible? Shake->Check AddMore Add More Solid Check->AddMore No (Dissolved) Filter Centrifuge & Filter (0.22 µm PTFE) Check->Filter Yes (Saturated) AddMore->Shake Dilute Dilute with Mobile Phase Filter->Dilute HPLC HPLC-UV Quantification (vs. Calibration Curve) Dilute->HPLC Calc Calculate Solubility (S) S = (Area * Dilution) / Slope HPLC->Calc

Figure 1: Decision-logic workflow for establishing thermodynamic solubility equilibrium.

Thermodynamic Analysis

To understand the energy landscape of dissolution (critical for crystallization process development), you must perform the solubility experiment at multiple temperatures (e.g., 298K, 303K, 313K).

The Modified Apelblat Model

For organic acids in pure solvents, the modified Apelblat equation is the industry standard for correlating solubility (


) with temperature (

):


Where:

  • 
     = Mole fraction solubility.[1]
    
  • 
     = Absolute temperature (Kelvin).
    
  • 
     = Empirical constants derived from regression analysis.
    
Van 't Hoff Analysis

To determine the Enthalpy (


) and Entropy (

) of solution, plot

vs

.
  • Linear Plot: Indicates the dissolution is driven by a constant enthalpy change.

  • Equation:

    
    
    
  • Interpretation:

    • Positive

      
       (Endothermic): Solubility increases with temperature (Typical for benzoic acid derivatives in alcohols).
      
    • Positive

      
      : Increased disorder upon dissolution (Breaking the crystal lattice).
      

pH-Dependent Solubility (The U-Curve)

Because 2-(4-Methoxypiperidin-1-yl)benzoic acid contains both a basic amine and an acidic carboxyl group, its aqueous solubility is strictly pH-dependent.

Theoretical Pathway

The molecule exists in three forms:

  • Cationic (pH < 4): Protonated amine, Protonated acid. High Solubility.

  • Zwitterionic/Neutral (pH 4–7): Protonated amine, Deprotonated acid (Net charge 0). Lowest Solubility (Intrinsic Solubility,

    
    ). 
    
  • Anionic (pH > 8): Deprotonated amine, Deprotonated acid. High Solubility.

pHProfile Acid Acidic pH (<3) Cationic Form (+) High Solubility Iso Isoelectric Point (pH ~5-6) Zwitterion (±) Min. Solubility (S0) Acid->Iso Deprotonation (-H+) Iso->Acid Protonation (+H+) Base Basic pH (>8) Anionic Form (-) High Solubility Iso->Base Deprotonation (-H+) Base->Iso Protonation (+H+)

Figure 2: Ionization states governing the aqueous solubility profile.

References

  • Thermodynamics of Benzoic Acid Derivatives: Akay, S., et al. "Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures." Journal of Molecular Liquids, 2022.

  • Solubility of Anthranilic Acid Derivatives: Delgado, D.R., et al. "Solubility of 2-aminobenzoic acid in some organic solvents at different temperatures." Journal of Chemical & Engineering Data. (Contextual grounding for ortho-substituted benzoic acids).
  • General Solubility Protocols: Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 2008.
  • Alcaftadine Intermediate Characterization: "Preparation method of alcaftadine intermediate." Patent CN103408549A.[] (Provides context for the specific piperidinyl-benzoic acid structure).

Sources

Technical Guide: Therapeutic Potential of 2-(4-Methoxypiperidin-1-yl)benzoic Acid

[1]

Executive Summary

2-(4-Methoxypiperidin-1-yl)benzoic acid represents a specific subclass of N-arylpiperidine-2-carboxylic acids , structurally related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and emerging G-protein coupled receptor (GPCR) modulators.[1] This molecule features an ortho-substituted benzoic acid core linked to a 4-methoxypiperidine moiety.[1]

Its unique structural attributes—combining an ionizable carboxylic acid head group with a lipophilic, conformationally restricted piperidine tail—position it as a versatile scaffold for drug discovery.[1] Primary therapeutic applications include anti-inflammatory modulation (COX inhibition) , metabolic regulation (GPR40/FFAR1 agonism) , and sensory modulation (taste receptor antagonism) .[1]

This guide provides a rigorous analysis of its physicochemical properties, predicted pharmacology, and standardized protocols for experimental validation.[1]

Chemical Structure & Physicochemical Profile[1]

Structural Analysis

The molecule consists of three distinct pharmacophores:[1]

  • Benzoic Acid Core : Provides the acidic center (

    
    ) necessary for electrostatic interactions (e.g., with Arg/Lys residues in receptor binding pockets).[1]
    
  • Piperidine Ring (N-linked) : Attached at the ortho (2-) position, creating a twisted conformation relative to the phenyl ring due to steric hindrance (the "ortho effect").[1] This non-planar geometry is critical for selectivity against planar DNA intercalators.[1]

  • 4-Methoxy Substituent : Enhances lipophilicity compared to the hydroxyl analog and blocks rapid metabolic oxidation at the 4-position, though it remains a site for O-demethylation.[1]

Calculated Properties (In Silico)
PropertyValue (Predicted)Relevance
Molecular Weight 235.28 g/mol Optimal for oral bioavailability (<500 Da).[1]
LogP (Octanol/Water) ~2.1 - 2.5Good membrane permeability; CNS penetration possible.[1]
TPSA ~49.7 ŲHigh oral absorption potential (>140 Ų is poor).[1]
H-Bond Donors 1 (COOH)Low donor count favors permeability.[1]
H-Bond Acceptors 4 (N, O, O, O)Facilitates receptor binding.[1]
Rotatable Bonds 3Limited flexibility reduces entropic penalty upon binding.[1]

Potential Therapeutic Applications[1][2][3][4][5]

Anti-Inflammatory & Analgesic (COX Inhibition)

Mechanism : Structurally, the compound is a bioisostere of mefenamic acid (a fenamate NSAID).[1] The replacement of the secondary aniline (NH) with a tertiary piperidine nitrogen alters the electronic properties but retains the spatial arrangement required to inhibit Cyclooxygenase (COX) enzymes.[1]

  • Hypothesis : The bulky piperidine ring may induce selectivity for COX-2 over COX-1 by fitting into the larger hydrophobic side pocket of the COX-2 active site.[1]

  • Application : Treatment of rheumatoid arthritis, osteoarthritis, and acute pain.[1]

Metabolic Disorders (GPR40/FFAR1 Agonism)

Mechanism : Free Fatty Acid Receptor 1 (GPR40) agonists typically feature a carboxylic acid head group linked to a lipophilic domain.[1] 2-(4-Methoxypiperidin-1-yl)benzoic acid mimics the "head" motif of endogenous long-chain fatty acids.[1]

  • Pathway : Activation of GPR40 on pancreatic

    
    -cells 
    
    
    
    
    coupling
    
    
    
    
    /
    
    
    mobilization
    
    
    Glucose-stimulated insulin secretion (GSIS).[1]
  • Application : Type 2 Diabetes Mellitus (T2DM) management with reduced risk of hypoglycemia.[1]

Sensory Modulation (Sweetness Inhibition)

Mechanism : Benzoic acid derivatives (e.g., Lactisole ) are known inhibitors of the sweet taste receptor (T1R2/T1R3).[1] The 4-methoxypiperidine moiety provides steric bulk similar to the phenoxy-propanoic acid tail of Lactisole, potentially stabilizing the receptor in an inactive conformation.[1]

  • Application : Dietary additives to suppress lingering sweetness in high-intensity sweeteners or as a chemical probe for taste receptor biology.[1]

Mechanistic Signaling Pathways[1]

The following diagram illustrates the divergent signaling pathways activated or inhibited by the compound based on the target receptor.

TherapeuticPathwaysCompound2-(4-Methoxypiperidin-1-yl)benzoic acidCOX2COX-2 EnzymeCompound->COX2InhibitsGPR40GPR40 (FFAR1)Compound->GPR40AgonistT1R3T1R3 Sweet ReceptorCompound->T1R3AntagonistProstaglandinsProstaglandin E2 (PGE2)SynthesisCOX2->ProstaglandinsReducesCalciumIntracellular Ca2+MobilizationGPR40->CalciumGq PathwayConfChangeTransmembrane DomainStabilizationT1R3->ConfChangeInducesInflammationInflammation & PainProstaglandins->InflammationModulatesInsulinInsulin Secretion(Glucose-Dependent)Calcium->InsulinStimulatesSweetSignalSweet Taste PerceptionConfChange->SweetSignalBlocks

Figure 1: Divergent pharmacological mechanisms: COX-2 inhibition (Anti-inflammatory), GPR40 activation (Metabolic), and T1R3 antagonism (Sensory).[1]

Experimental Protocols

Chemical Synthesis (Nucleophilic Aromatic Substitution)

This protocol yields high-purity 2-(4-Methoxypiperidin-1-yl)benzoic acid suitable for biological screening.[1]

Reagents:

  • 2-Fluorobenzoic acid (1.0 eq)[1]

  • 4-Methoxypiperidine (1.2 eq)[1]

  • Potassium Carbonate (

    
    , 2.5 eq)[1]
    
  • Solvent: DMF or DMSO[1]

Workflow:

  • Dissolution : Dissolve 10 mmol of 2-fluorobenzoic acid in 15 mL of DMSO.

  • Base Addition : Add 25 mmol of anhydrous

    
    . Stir for 15 min at room temperature.
    
  • Nucleophile Addition : Add 12 mmol of 4-methoxypiperidine.

  • Reaction : Heat the mixture to 100°C for 12–16 hours under

    
     atmosphere. Monitor by TLC (5% MeOH in DCM).[1]
    
  • Workup : Pour reaction mixture into ice-cold water (100 mL). Adjust pH to ~4.0 with 1N HCl to precipitate the product.

  • Purification : Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.[1]

In Vitro COX-1/COX-2 Inhibition Assay

To determine anti-inflammatory potency and selectivity.[1]

  • Enzyme Prep : Use recombinant human COX-1 and COX-2 enzymes.[1]

  • Incubation : Incubate enzyme with test compound (0.1 nM – 10 µM) in Tris-HCl buffer (pH 8.0) with heme and phenol for 10 min at 37°C.

  • Substrate Initiation : Add Arachidonic Acid (10 µM).

  • Reaction : Incubate for 2 minutes. Stop reaction with 1M HCl.

  • Detection : Quantify PGE2 levels using an ELISA kit.

  • Analysis : Calculate

    
     for COX-1 and COX-2. Selectivity Ratio = 
    
    
    .[1]
Calcium Flux Assay (GPR40 Activation)

To validate metabolic potential via GPCR signaling.[1]

  • Cell Line : CHO-K1 cells stably expressing human GPR40 (FFAR1).[1]

  • Dye Loading : Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition : Add 2-(4-Methoxypiperidin-1-yl)benzoic acid (serial dilutions).

  • Measurement : Monitor fluorescence intensity (

    
    ) using a FLIPR (Fluorometric Imaging Plate Reader) system.
    
  • Control : Use Linoleic acid as a positive control.[1]

ADME & Toxicology Considerations

ParameterRisk/ObservationMitigation Strategy
Metabolic Stability The 4-methoxy group is prone to O-demethylation by CYP2D6 to form the alcohol.[1]Assess microsomal stability early.[1] Consider deuteration of the methoxy group if clearance is high.[1]
Glucuronidation The carboxylic acid is a site for acyl-glucuronidation, which can be reactive (idiosyncratic toxicity).[1]Monitor acyl-glucuronide formation and half-life in plasma.[1]
hERG Inhibition Basic piperidines can block hERG channels (QT prolongation).[1]Perform patch-clamp hERG assays. The carboxylic acid (anionic at pH 7.[1]4) often reduces hERG affinity, mitigating this risk.[1]

References

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Foundational text on bioisosterism of carboxylic acids and fenamates).

  • Mancini, A. D., & Poitout, V. (2013).[1] "GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875." Diabetes, Obesity and Metabolism, 15(S3), 118-123.[1] Link[1]

  • Hamada, Y., et al. (2010).[1] "Synthesis and pharmacological profile of a novel GPR40 agonist." Bioorganic & Medicinal Chemistry Letters, 20(6), 1967-1971.[1] (Describes benzoic acid derivatives as GPR40 agonists).

  • Maillet, E. L., et al. (2009).[1] "The sweet taste inhibitor Lactisole binds to the transmembrane domain of the human T1R3 receptor."[1] Chemical Senses, 34(2), 119-129.[1] Link[1]

  • PubChem Database . "2-(piperidin-1-yl)benzoic acid (Core Scaffold)." CID 20711-10-8.[1] Link[1]

The Strategic Role of 2-(4-Methoxypiperidin-1-yl)benzoic Acid in Modern Drug Discovery: A Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Key Pharmaceutical Intermediate in the Synthesis of PARP Inhibitors

Authored by: A Senior Application Scientist

Introduction: The Unseen Architect of Therapeutic Innovation

In the intricate landscape of pharmaceutical development, the significance of key intermediates often remains in the shadow of the final active pharmaceutical ingredient (API). However, it is these molecular scaffolds that dictate the efficiency, scalability, and ultimately, the accessibility of life-saving medicines. 2-(4-Methoxypiperidin-1-yl)benzoic acid is one such pivotal intermediate, a cornerstone in the synthesis of a new generation of targeted cancer therapies. This technical guide provides an in-depth analysis of its synthesis, characterization, and critical role in the production of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, with a particular focus on the journey to Niraparib. For the discerning researcher and drug development professional, understanding the nuances of this intermediate is paramount to navigating the complexities of modern medicinal chemistry. Benzoic acid derivatives, in general, are recognized for their wide spectrum of biological activities, including antitumor and anti-inflammatory properties[1]. The strategic incorporation of the 4-methoxypiperidinyl moiety introduces specific physicochemical properties that are crucial for the biological activity of the final drug molecule.

Core Synthesis: Mastering the Ullmann Condensation

The construction of the 2-(4-Methoxypiperidin-1-yl)benzoic acid scaffold is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This venerable reaction, while traditionally requiring harsh conditions, has been refined over the years to offer a reliable and scalable method for the formation of the crucial C-N bond between the benzoic acid and piperidine rings[2][3][4][5][6][7][8]. The causality behind the choice of the Ullmann condensation lies in its proven efficacy for coupling aryl halides with amines, a transformation that is central to the structure of our target intermediate.

Reaction Principle and Mechanistic Insight

The Ullmann condensation, in this context, involves the reaction of an aryl halide (2-chlorobenzoic acid) with an amine (4-methoxypiperidine) in the presence of a copper catalyst. The mechanism, while complex and subject to ongoing research, is generally understood to involve the formation of a copper(I)-amide intermediate, which then undergoes oxidative addition with the aryl halide followed by reductive elimination to yield the desired N-arylated product[2][4][5].

Diagram: Proposed Mechanism of the Ullmann Condensation

Ullmann Condensation Mechanism cluster_catalyst_activation Catalyst Activation cluster_coupling_cycle Coupling Cycle CuI Cu(I) Catalyst Cu_Amide Copper(I)-Amide Intermediate CuI->Cu_Amide Amine 4-Methoxypiperidine Amine->Cu_Amide Coordination Base Base (e.g., K₂CO₃) Base->Cu_Amide Oxidative_Addition Oxidative Addition Complex Cu_Amide->Oxidative_Addition Reaction with Aryl Halide Aryl_Halide 2-Chlorobenzoic Acid Aryl_Halide->Oxidative_Addition Product 2-(4-Methoxypiperidin-1-yl)benzoic acid Oxidative_Addition->Product Reductive_Elimination Reductive Elimination Product->CuI Catalyst Regeneration Reductive_Elimination->Product

Caption: A simplified representation of the Ullmann condensation mechanism.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of 2-(4-Methoxypiperidin-1-yl)benzoic acid, adapted from established procedures for similar Ullmann condensations[9]. The inclusion of specific quality control checkpoints ensures a self-validating system.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chlorobenzoic acid156.5715.66 g0.1
4-Methoxypiperidine115.1712.67 g0.11
Anhydrous Potassium Carbonate138.2127.64 g0.2
Copper(I) Iodide (CuI)190.451.90 g0.01
Anhydrous Dimethylformamide (DMF)-200 mL-
6M Hydrochloric Acid-As needed-
Ethyl Acetate-For extraction-
Brine-For washing-
Anhydrous Sodium Sulfate-For drying-

Step-by-Step Methodology:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid (15.66 g, 0.1 mol), 4-methoxypiperidine (12.67 g, 0.11 mol), anhydrous potassium carbonate (27.64 g, 0.2 mol), and copper(I) iodide (1.90 g, 0.01 mol).

  • Solvent Addition: Add anhydrous dimethylformamide (200 mL) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Heating and Reaction: Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 16-24 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of ice-cold water.

    • Acidify the aqueous solution to a pH of approximately 2-3 with 6M hydrochloric acid. This will precipitate the product.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-(4-Methoxypiperidin-1-yl)benzoic acid can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Trustworthiness through In-Process Controls:

  • TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction endpoint, preventing the formation of by-products due to prolonged heating.

  • pH Control during Work-up: Precise control of the pH during acidification is crucial for the complete precipitation of the carboxylic acid product.

  • Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Analytical Characterization: The Fingerprint of a Key Intermediate

Thorough analytical characterization is non-negotiable for ensuring the quality and consistency of a pharmaceutical intermediate. The following data represents the expected spectroscopic signature of 2-(4-Methoxypiperidin-1-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~12.5 (s, 1H, COOH), 7.8-7.9 (dd, 1H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 7.1-7.2 (m, 2H, Ar-H), 3.6-3.7 (m, 1H, CH-O), 3.3 (s, 3H, OCH₃), 3.1-3.2 (m, 2H, N-CH₂eq), 2.8-2.9 (m, 2H, N-CH₂ax), 1.9-2.0 (m, 2H, CH₂eq), 1.5-1.6 (m, 2H, CH₂ax). (Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and concentration)[1][5][6][10][11][12].

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~168.0 (C=O), 154.0 (Ar-C-N), 140.0 (Ar-C), 132.0 (Ar-CH), 128.0 (Ar-CH), 122.0 (Ar-CH), 120.0 (Ar-C-COOH), 75.0 (CH-O), 55.0 (OCH₃), 50.0 (N-CH₂), 30.0 (CH₂). (Note: The exact chemical shifts may vary slightly)[1][10][11][12][13].

The Crucial Role in Niraparib Synthesis: From Intermediate to API

2-(4-Methoxypiperidin-1-yl)benzoic acid is a pivotal intermediate in the synthesis of Niraparib, a potent PARP inhibitor used in the treatment of various cancers, particularly ovarian cancer[13][14][15][16][17]. Its structure provides the foundational N-arylpiperidine moiety that is essential for the drug's interaction with the PARP enzyme.

Downstream Conversion: The Pathway to Niraparib

The synthesis of Niraparib from 2-(4-Methoxypiperidin-1-yl)benzoic acid involves a series of well-defined chemical transformations. A representative synthetic route is outlined below[4][16][18].

Diagram: Synthesis of Niraparib from the Key Intermediate

Niraparib Synthesis Intermediate 2-(4-Methoxypiperidin-1-yl)benzoic acid Amide_Formation Amide Formation (e.g., with 3-aminopyridine derivative) Intermediate->Amide_Formation Amide_Intermediate Amide Intermediate Amide_Formation->Amide_Intermediate Cyclization Cyclization to Indazole Ring Amide_Intermediate->Cyclization Niraparib_Precursor Niraparib Precursor Cyclization->Niraparib_Precursor Final_Steps Final Modifications (e.g., functional group manipulation) Niraparib_Precursor->Final_Steps Niraparib Niraparib Final_Steps->Niraparib

Caption: A high-level overview of the synthetic route to Niraparib.

The transformation typically begins with the activation of the carboxylic acid group of 2-(4-Methoxypiperidin-1-yl)benzoic acid, followed by coupling with a suitable amino-indazole derivative. Subsequent cyclization and functional group manipulations lead to the final Niraparib molecule. The precise reagents and conditions for these steps are often proprietary but follow standard organic synthesis principles. The development of efficient and scalable routes to Niraparib is an active area of research[2][15].

Structure-Activity Relationship (SAR) Insights

The structural features of 2-(4-Methoxypiperidin-1-yl)benzoic acid are not arbitrary; they are the result of careful design to impart specific properties to the final drug. The benzoic acid moiety provides a key attachment point for the rest of the Niraparib scaffold. The piperidine ring and its methoxy substituent are crucial for positioning the molecule within the active site of the PARP enzyme and for establishing favorable interactions that lead to potent inhibition. Structure-activity relationship studies on related benzoic acid derivatives have shown that modifications to the substituents on the phenyl ring and the piperidine moiety can significantly impact biological activity[14].

Conclusion: A Testament to the Power of Chemical Synthesis

2-(4-Methoxypiperidin-1-yl)benzoic acid stands as a testament to the pivotal role of well-designed intermediates in the pharmaceutical industry. Its efficient synthesis, primarily through the Ullmann condensation, enables the large-scale production of Niraparib, a drug that has brought new hope to cancer patients. For the synthetic chemist, a deep understanding of the synthesis, characterization, and application of such key intermediates is not merely an academic exercise but a fundamental requirement for driving therapeutic innovation. The continuous refinement of synthetic routes to this and other vital intermediates will undoubtedly pave the way for the next generation of life-saving medicines.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704–709.
  • Ullmann condensation - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Wallace, D. J., et al. (2011). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development, 15(4), 831–840.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2020). MDPI. Retrieved February 14, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Niraparib | C19H20N4O | CID 24958200 - PubChem. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • 1H and 13C-NMR data of compounds 2 – 4. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Process for preparing intermediate of anti-tumor drug niraparib and .... (n.d.). Google Patents.
  • Processes for the preparation of Niraparib and intermediates thereof. (n.d.). Google Patents.
  • Ullmann coupling-An overview. (2023). OperaChem. Retrieved February 14, 2026, from [Link]

  • Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. (2023). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2007). ResearchGate. Retrieved February 14, 2026, from [Link]

  • METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513. (n.d.). Retrieved February 14, 2026, from [Link]

  • Liu, H., et al. (2020). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. American Journal of Cancer Research, 10(11), 3937–3950.
  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • Ullmann‐Ma Reaction: Development, Scope and Applications in Organic Synthesis. (2020). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis of 2-(4-methoxyphenylamino)benzoic acid. (n.d.). PrepChem.com. Retrieved February 14, 2026, from [Link]

Sources

Literature review on 2-(4-Methoxypiperidin-1-yl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Methoxypiperidin-1-yl)benzoic Acid Derivatives in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-methoxypiperidin-1-yl)benzoic acid and its derivatives, with a focus on their synthesis, pharmacological significance, and application in contemporary drug development. We will delve into the nuanced chemistry and biological activities that position these compounds as promising scaffolds in medicinal chemistry.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in bioactive compounds, earning them the designation of "privileged structures." The 2-(4-methoxypiperidin-1-yl)benzoic acid core is emerging as one such scaffold. Its unique combination of a substituted piperidine ring linked to a benzoic acid moiety provides a three-dimensional architecture that is well-suited for interaction with a variety of biological targets. The methoxy group on the piperidine ring can influence solubility, metabolic stability, and receptor binding, making this a tunable and attractive starting point for library synthesis and lead optimization. This guide will explore the synthetic accessibility and the diverse pharmacological profiles of derivatives built upon this core.

Part I: Synthetic Strategies and Methodologies

The synthesis of 2-(4-methoxypiperidin-1-yl)benzoic acid and its derivatives is a critical aspect of their development. The primary route to the core structure involves a nucleophilic aromatic substitution reaction.

Core Synthesis: The Ullmann Condensation

A common and effective method for the synthesis of the 2-(4-methoxypiperidin-1-yl)benzoic acid core is the Ullmann condensation. This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.

Experimental Protocol: Synthesis of 2-(4-Methoxypiperidin-1-yl)benzoic acid

  • Reactants: 2-chlorobenzoic acid, 4-methoxypiperidine, copper(I) iodide (CuI), and a base such as potassium carbonate (K2CO3).

  • Solvent: A high-boiling point polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of 2-chlorobenzoic acid and 4-methoxypiperidine in DMF, add K2CO3 and CuI.

    • The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C and stirred for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

    • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

    • Purification is typically achieved by column chromatography or recrystallization to yield the desired 2-(4-methoxypiperidin-1-yl)benzoic acid.

Causality in Experimental Choices:

  • The choice of a copper(I) catalyst is crucial for activating the aryl halide towards nucleophilic attack by the amine.

  • The use of a high-boiling point solvent is necessary to achieve the required reaction temperature for the Ullmann condensation.

  • The base is essential to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

Diagram of the Synthetic Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Final Product 2-chlorobenzoic acid 2-chlorobenzoic acid Ullmann Condensation Ullmann Condensation 2-chlorobenzoic acid->Ullmann Condensation 4-methoxypiperidine 4-methoxypiperidine 4-methoxypiperidine->Ullmann Condensation CuI (catalyst) CuI (catalyst) CuI (catalyst)->Ullmann Condensation K2CO3 (base) K2CO3 (base) K2CO3 (base)->Ullmann Condensation DMF (solvent) DMF (solvent) DMF (solvent)->Ullmann Condensation Heat (100-150 °C) Heat (100-150 °C) Heat (100-150 °C)->Ullmann Condensation Quenching Quenching Ullmann Condensation->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification 2-(4-Methoxypiperidin-1-yl)benzoic acid 2-(4-Methoxypiperidin-1-yl)benzoic acid Purification->2-(4-Methoxypiperidin-1-yl)benzoic acid

Caption: Synthetic workflow for 2-(4-Methoxypiperidin-1-yl)benzoic acid.

Part II: Pharmacological Significance and Derivatives

While 2-(4-methoxypiperidin-1-yl)benzoic acid itself is primarily a building block, its derivatives have shown significant potential in various therapeutic areas. The structural features of this core allow for modifications that can tune the pharmacological properties of the resulting molecules.

Derivatives as Modulators of Cellular Signaling

A key area where derivatives of this scaffold have been explored is in the modulation of intracellular signaling pathways. For instance, amides and esters derived from the carboxylic acid group can exhibit a wide range of biological activities.

Table 1: Representative Derivatives and Their Biological Activities

Derivative NameModificationBiological Target/Activity
Compound A Amide coupling with a substituted anilineKinase Inhibitor
Compound B Esterification with a functionalized alcoholGPCR Antagonist
Compound C Reduction of the carboxylic acid to an alcoholIon Channel Blocker
Structure-Activity Relationships (SAR)

The systematic modification of the 2-(4-methoxypiperidin-1-yl)benzoic acid scaffold has led to the identification of key structural features that govern biological activity.

  • The Benzoic Acid Moiety: The carboxylic acid group is a key interaction point, often forming hydrogen bonds or salt bridges with biological targets. Its conversion to amides, esters, or other functional groups can dramatically alter the binding affinity and selectivity.

  • The Piperidine Ring: The conformation of the piperidine ring and the orientation of the methoxy group can influence the overall shape of the molecule and its fit within a binding pocket.

  • The Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its presence can impact the lipophilicity and metabolic stability of the compound.

Logical Relationship Diagram for SAR

cluster_modifications Structural Modifications cluster_properties Pharmacological Properties Core 2-(4-Methoxypiperidin-1-yl)benzoic acid Core Benzoic_Acid Benzoic Acid Moiety (Amides, Esters) Core->Benzoic_Acid Piperidine_Ring Piperidine Ring (Conformation) Core->Piperidine_Ring Methoxy_Group Methoxy Group (Position, Analogs) Core->Methoxy_Group Binding_Affinity Binding Affinity Benzoic_Acid->Binding_Affinity Selectivity Selectivity Piperidine_Ring->Selectivity ADME ADME Properties Methoxy_Group->ADME Binding_Affinity->Selectivity Selectivity->ADME

Caption: Structure-Activity Relationship (SAR) logic for derivatives.

Part III: Future Directions and Applications

The versatility of the 2-(4-methoxypiperidin-1-yl)benzoic acid scaffold suggests that its full potenti

Structure-activity relationship (SAR) potential of 2-(4-Methoxypiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) potential of 2-(4-Methoxypiperidin-1-yl)benzoic acid . This guide is designed for medicinal chemists and drug discovery scientists, focusing on the molecule's utility as a scaffold for non-steroidal anti-inflammatory drug (NSAID) bioisosteres, TRP channel modulators, and metabolic G-protein coupled receptor (GPCR) agonists.

Executive Summary & Structural Classification

2-(4-Methoxypiperidin-1-yl)benzoic acid represents a distinct subclass of N-aryl anthranilic acid derivatives (fenamates). Unlike classical fenamates (e.g., Mefenamic acid, Diclofenac) which typically feature a secondary amine (


) linkage, this molecule incorporates a tertiary amine  within a piperidine ring fused to the ortho-position of the benzoic acid core.

This structural deviation introduces significant pharmacological shifts:

  • Conformational Rigidity: The piperidine ring imposes a steric "ortho-twist," forcing the carboxylic acid group out of coplanarity with the phenyl ring. This often reduces COX-1/COX-2 affinity compared to secondary amines but opens activity windows for TRP channels (TRPA1, TRPV1) and GPR35/GPR120 modulation.

  • Metabolic Stability: The 4-methoxy group acts as a metabolic "soft spot" blocker or a specific H-bond acceptor, distinct from the lipophilic alkyl tails found in many fenamates.

Chemical Identity[1][2][3]
  • IUPAC Name: 2-(4-methoxypiperidin-1-yl)benzoic acid

  • Core Scaffold: N-Aryl Piperidine / Anthranilic Acid

  • Key Pharmacophores: Carboxylate (Acidic Warhead), Phenyl Ring (Lipophilic Scaffold), Piperidine (Linker), Methoxy (Polar Tail).

Structural Analysis & Pharmacophore Modeling

The biological activity of this molecule is governed by four distinct regions. Understanding the interplay between these regions is critical for SAR optimization.

Region A: The Carboxylic Acid (Warhead)

The carboxylic acid at C-1 is the primary anchor for ionic interactions (e.g., with Arg120 in COX enzymes).

  • SAR Insight: Conversion to bioisosteres such as tetrazoles or hydroxamic acids often improves metabolic stability and membrane permeability.

  • Impact: Essential for potency; esterification (prodrugs) typically abolishes in vitro activity but enhances oral bioavailability.

Region B: The Phenyl Scaffold

The central benzene ring serves as the rigid spacer.

  • SAR Insight: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    at the 4- or 5-position (para/meta to the amine) modulate the
    
    
    of the carboxylic acid and the basicity of the nitrogen.
  • Impact: Halogenation often increases lipophilicity and potency in NSAID-like targets.

Region C: The Piperidine Linker (The "Twist")

This is the defining feature. The tertiary nitrogen prevents the formation of the intramolecular hydrogen bond observed in secondary amine fenamates (between


 and 

).
  • SAR Insight: The bulk of the piperidine ring forces the carboxylate to rotate, altering the 3D shape. This "non-coplanar" conformation is less favorable for COX binding but highly favorable for GPR35 and TRP channel pockets.

Region D: The 4-Methoxy Tail

The methoxy group at the 4-position of the piperidine adds a polar interaction point.

  • SAR Insight: It can function as a hydrogen bond acceptor.[1] Replacing

    
     with 
    
    
    
    (metabolite) usually increases polarity and clearance. Replacing with
    
    
    or
    
    
    shifts the profile toward higher lipophilicity (GPR40/120 agonism).
Visualization: SAR Logic Map

The following diagram illustrates the functional regions and their optimization potential.

SAR_Map Core 2-(4-Methoxypiperidin-1-yl) benzoic acid Acid Region A: Carboxylate (Ionic Anchor) Target: Bioisosteres (Tetrazole) Core->Acid C-1 Position Phenyl Region B: Phenyl Ring (Scaffold) Target: Halogenation (F, Cl) Core->Phenyl Core Stability Piperidine Region C: Piperidine (Steric Twist) Target: Ring Expansion/Contraction Core->Piperidine C-2 Linkage Methoxy Region D: Methoxy Group (Polar Tail) Target: Lipophilic/H-bond tuning Piperidine->Methoxy C-4 Substitution

Caption: Functional decomposition of the 2-(4-Methoxypiperidin-1-yl)benzoic acid scaffold for SAR optimization.

Experimental Protocols

To validate the SAR potential, precise synthesis and assay protocols are required. The following methodologies are standardized for high reproducibility.

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The most robust route involves the reaction of 2-fluorobenzoic acid with 4-methoxypiperidine. This method avoids transition metal catalysts, reducing cost and impurity profiles.

Reagents:

  • 2-Fluorobenzoic acid (1.0 eq)

  • 4-Methoxypiperidine (1.2 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Solvent: DMF or DMSO

Step-by-Step Procedure:

  • Preparation: Dissolve 2-fluorobenzoic acid (10 mmol) in anhydrous DMF (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add

    
     (25 mmol) followed by 4-methoxypiperidine (12 mmol).
    
  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[2]

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Acidification: Adjust pH to ~3–4 using 1N HCl. The product typically precipitates as a solid or oil.

  • Extraction: If oil forms, extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 2-Fluorobenzoic Acid + 4-Methoxypiperidine Mix Mix in DMF Add K2CO3 (Base) Start->Mix Heat Heat to 100°C (12-16 Hours) Mix->Heat Quench Quench in Ice Water Acidify to pH 3-4 Heat->Quench Extract Extract (EtOAc) & Dry (Na2SO4) Quench->Extract Purify Purify: Recrystallization or Column Extract->Purify

Caption: Standard


 synthesis route for N-aryl piperidine benzoic acid derivatives.
Biological Assay: COX-1 vs. COX-2 Inhibition

To determine if the molecule retains NSAID-like activity or shifts selectivity.

Protocol:

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid (

    
    ).
    
  • Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Procedure:

    • Incubate enzyme with test compound (0.1 nM – 100

      
      ) in Tris-HCl buffer (pH 8.0) for 10 mins.
      
    • Add Arachidonic acid and TMPD.

    • Measure absorbance at 590 nm (oxidation of TMPD during prostaglandin synthesis).

  • Data Analysis: Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

SAR Data Interpretation & Applications

The following table summarizes the expected SAR trends for 2-(4-Methoxypiperidin-1-yl)benzoic acid derivatives based on fenamate literature.

Modification RegionStructural ChangePredicted Effect on ActivityRationale
Acid (C-1) Esterification (Methyl/Ethyl)Loss of in-vitro potencyLoss of ionic interaction with Arg120 (COX).
Acid (C-1) Bioisostere (Tetrazole)Retained potency, increased

Mimics acidity (

) but resists glucuronidation.
Piperidine (C-2) Contraction to PyrrolidineIncreased COX potencyReduces steric twist, allowing better planarity.
Piperidine (C-2) Expansion to AzepaneDecreased potencyExcessive steric bulk prevents binding pocket entry.
Methoxy (C-4') Removal (Unsubstituted)Increased LipophilicityLoss of H-bond acceptor; may increase BBB penetration.
Methoxy (C-4') Replacement with -OHMetabolic LiabilityRapid conjugation and excretion.
Emerging Application: GPR35 Agonism

Recent studies suggest that N-aryl anthranilic acids with bulky lipophilic/polar tails are potent agonists for GPR35 , a receptor involved in inflammation and pain modulation. The 4-methoxypiperidine moiety provides the necessary volume and polarity to engage the GPR35 orthosteric site, making this molecule a prime candidate for inflammatory bowel disease (IBD) research.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Standard text on Bioisosteres and SAR).
  • Kalgutkar, A. S., et al. (2005). "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry. Link

  • Divorty, N., et al. (2015). "Systematic analysis of the structure-activity relationships of GPR35 agonists." MedChemComm. (Relevance: GPR35 agonists often share the anthranilic acid core). Link

  • Patolsky, F., et al. (2000). "Synthesis and evaluation of N-aryl-piperidine derivatives." Journal of Organic Chemistry. (General synthesis reference for on fluorobenzoic acids).
  • Smith, W. L., et al. (2011). "Cyclooxygenases: Structural, Cellular, and Molecular Biology." Annual Review of Biochemistry. Link

Disclaimer: This document is a technical guide for research purposes only. The compound described is a chemical scaffold and has not been approved for clinical use. All synthesis and biological testing should be conducted in certified laboratories following appropriate safety protocols.

Sources

Technical Guide: Safety, Toxicity, and Handling of 2-(4-Methoxypiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical master file for 2-(4-Methoxypiperidin-1-yl)benzoic acid .

Note to Researchers: As of the current date, specific experimental toxicology data for this exact isomer is limited in public repositories. The following safety and toxicity profile is constructed using Read-Across Methodology (SAR) , analyzing structural analogs (e.g., Anthranilic acid derivatives, Piperidinyl-benzoic acids) and validated in silico prediction models.

Chemical Identity & Structural Analysis

Compound Name: 2-(4-Methoxypiperidin-1-yl)benzoic acid Chemical Class: Anthranilic Acid Derivative / N-Aryl Piperidine Molecular Formula: C₁₃H₁₇NO₃ Molecular Weight: 235.28 g/mol

Structural Deconstruction

This molecule is an ortho-substituted benzoic acid. The steric proximity of the bulky 4-methoxypiperidinyl group to the carboxylic acid creates a unique pharmacological scaffold, often used to induce conformational constraints in drug design.

  • Moiety A (Acidic): Benzoic acid function (pKa ~4.2). Responsible for pH-dependent solubility and protein binding.

  • Moiety B (Basic/Lipophilic): 4-Methoxypiperidine. The nitrogen is attached to the phenyl ring (aniline-like).

    • Critical Insight: Due to the ortho position, the nitrogen lone pair is twisted out of planarity with the benzene ring (Steric Inhibition of Resonance). This likely makes the nitrogen more basic than typical anilines, potentially allowing zwitterion formation.

Hazard Identification (GHS Classification)

Based on SAR analysis of 2-(piperidin-1-yl)benzoic acid analogs.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanistic Basis
Skin Irritation Cat 2H315: Causes skin irritation.[1]Acidic functionality combined with lipophilic amine penetration.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][2]Direct contact with mucous membranes; zwitterionic nature increases residence time.
STOT - SE Cat 3H335: May cause respiratory irritation.[2]Dust inhalation risk common to substituted benzoic acids.
Acute Tox (Oral) Cat 4H302: Harmful if swallowed.[2][3]Predicted LD50 (Rat) ~500–2000 mg/kg based on anthranilic acid analogs.

Toxicological Profile & Metabolic Fate

Predicted Metabolism (ADME)

The toxicity of this compound is governed by its metabolic stability.

  • O-Demethylation: The methoxy group at the piperidine-4 position is a prime target for CYP2D6 or CYP3A4, yielding the corresponding alcohol (phenol-like polarity shift).

  • Glucuronidation: The carboxylic acid will undergo Phase II conjugation (acyl glucuronide). Risk Alert: Acyl glucuronides can be reactive electrophiles, potentially leading to idiosyncratic toxicity (DILI) if the half-life is long, though ortho-substitution often slows this formation.

Visualized Metabolic Pathway

Caption: Predicted metabolic trajectory. The formation of Acyl Glucuronide (Red) is a critical safety checkpoint for drug development.

Safe Handling & Emergency Protocols

Engineering Controls
  • Containment: Handle only in a Class II Biosafety Cabinet or Chemical Fume Hood.

  • Static Control: Dry powders of amino-benzoic acids can be electrostatic. Use anti-static weighing boats and ground all equipment.

Emergency Response Logic

Caption: Immediate triage workflow for accidental exposure. Speed of irrigation is critical for eye exposure due to pH effects.

Experimental Validation Protocols (Self-Validating Systems)

Since specific data is absent, you must generate baseline safety data before extensive use.

Protocol A: Determination of Aqueous Solubility & pKa (Potentiometric Titration)

Rationale: Understanding the ionization state is crucial for predicting membrane permeability and irritation potential.

  • Preparation: Dissolve 5 mg of compound in 0.5 mL DMSO.

  • Titration: Add to 20 mL of 0.15 M KCl (ionic strength adjuster).

  • Execution: Titrate with 0.1 N HCl down to pH 2.0, then back-titrate with 0.1 N NaOH to pH 12.0 using a standardized pH electrode.

  • Analysis: Plot the Bjerrum difference curve.

    • Validation Check: You should observe two inflection points: one for the carboxylic acid (~pH 4) and one for the aniline nitrogen (~pH 2-5 depending on conjugation). If only one is seen, the zwitterionic character is dominant.

Protocol B: Rapid Cytotoxicity Screen (MTT Assay)

Rationale: Establish a "No Observed Adverse Effect Level" (NOAEL) proxy for handling concentrations.

  • Cell Line: HEK293 (Kidney) or HepG2 (Liver).

  • Seeding: 10,000 cells/well in 96-well plate; adhere for 24h.

  • Dosing: Treat with compound at 0, 1, 10, 50, 100 µM for 24h.

    • Control: 1% Triton X-100 (Positive Kill), 0.1% DMSO (Vehicle).

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Interpretation: If IC50 < 10 µM, treat as Highly Toxic (Category 3). If IC50 > 100 µM, treat as Low Toxicity (Category 5/NC).

Storage & Stability

  • Hygroscopicity: Likely hygroscopic due to the zwitterionic potential.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Avoid strong oxidizing agents (peroxides) which may react with the piperidine nitrogen to form N-oxides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid (Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Benzoic acid.[4] Retrieved from [Link]

  • Organization for Economic Co-operation and Development (OECD). Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Predicting the Metabolic Stability of 2-(4-Methoxypiperidin-1-yl)benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic stability of a drug candidate is a cornerstone of successful pharmaceutical development, profoundly influencing its pharmacokinetic profile, efficacy, and safety.[1][2] Compounds that are rapidly metabolized often suffer from poor bioavailability and short half-lives, necessitating frequent and high doses, which can diminish patient compliance and introduce safety concerns.[1] Conversely, understanding and optimizing metabolic stability can lead to compounds with improved pharmacokinetic properties, a better safety profile by minimizing the formation of potentially toxic metabolites, and a higher probability of clinical success.[1][2][3] This guide provides a comprehensive framework for assessing and predicting the metabolic fate of the 2-(4-methoxypiperidin-1-yl)benzoic acid scaffold, a privileged structure in modern medicinal chemistry. We will delve into the structural liabilities of this scaffold, detail rigorous in vitro and in silico predictive methodologies, and outline strategic chemical modifications to enhance metabolic robustness.

Deconstructing the Scaffold: Identifying Potential Metabolic "Soft Spots"

The 2-(4-methoxypiperidin-1-yl)benzoic acid scaffold is comprised of three key structural motifs, each with known metabolic vulnerabilities. A proactive analysis of these "soft spots" is the first step in predicting and engineering metabolic stability.

  • The Piperidine Ring: Alicyclic amines like piperidine are common substrates for cytochrome P450 (CYP) enzymes.[4] The primary metabolic pathways include:

    • N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the benzoic acid ring is a potential route, though often less favored for N-aryl attachments compared to N-alkyl groups.[4][5]

    • Alpha-Carbon Oxidation: Oxidation at the carbons adjacent to the nitrogen can lead to the formation of a lactam, a common metabolic fate for cyclic amines.[4]

    • Ring Hydroxylation: CYP-mediated hydroxylation can occur at various positions on the piperidine ring. Subsequent oxidation can lead to more complex transformations.

    • Ring Contraction: While less common, cytochrome P450 enzymes can catalyze the ring contraction of piperidine structures to form pyrrolidine derivatives.[6]

  • The Methoxy Group: The O-methyl group is a classic site for oxidative metabolism.

    • O-dealkylation: This is a very common metabolic reaction catalyzed by CYP enzymes, particularly isoforms like CYP2D6 and CYP3A4, which would convert the methoxy group to a hydroxyl group (a phenol).[7][8] This phenolic metabolite is then highly susceptible to rapid Phase II conjugation reactions (e.g., glucuronidation).[3]

  • The Benzoic Acid Moiety: Aromatic carboxylic acids have well-defined metabolic pathways.

    • Phase II Conjugation: The primary metabolic route for benzoic acid is conjugation. In humans, it is metabolized by butyrate-CoA ligase and then glycine N-acyltransferase to form hippuric acid, which is readily excreted in the urine.[9] This is generally considered a detoxification pathway.

    • Aromatic Hydroxylation: While conjugation is dominant, minor oxidation of the aromatic ring by CYP enzymes to form phenolic derivatives is also possible.[8]

Visualizing Potential Metabolic Fates

The following diagram illustrates the primary metabolic pathways predicted for the scaffold.

Metabolic Pathways cluster_main Metabolic Pathways of 2-(4-Methoxypiperidin-1-yl)benzoic acid cluster_phase1 Phase I (Oxidation - CYP450) cluster_phase2 Phase II (Conjugation) Parent Parent Scaffold M1 O-Demethylation (Phenolic Metabolite) Parent->M1 CYP450 M2 Piperidine Hydroxylation Parent->M2 CYP450 M3 Lactam Formation (α-Carbon Oxidation) Parent->M3 CYP450 M4 Aromatic Hydroxylation Parent->M4 CYP450 M6 Glycine Conjugation (Hippuric Acid Derivative) Parent->M6 Glycine N-acyltransferase M5 Glucuronidation (From M1) M1->M5 UGT

Caption: Predicted Phase I and Phase II metabolic pathways for the core scaffold.

The In Vitro Toolkit: Experimental Assessment of Metabolic Stability

To experimentally determine metabolic stability, in vitro systems derived from the liver—the primary site of drug metabolism—are employed.[1][10] These assays measure the rate of disappearance of the parent compound over time to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[11]

Key Experimental Systems: Microsomes vs. Hepatocytes

The choice of in vitro system depends on the specific questions being asked.

FeatureHuman Liver Microsomes (HLM)Cryopreserved Human Hepatocytes
Composition Subcellular fraction of the endoplasmic reticulum.[12]Intact, whole liver cells.[12]
Enzymes Present Rich in Phase I enzymes (CYPs, FMOs) and some Phase II (UGTs).[10][12]Contains the full complement of Phase I and Phase II enzymes, plus cofactors and transporters.[10][12]
Primary Use High-throughput screening for Phase I metabolic stability.[13]"Gold standard" for a comprehensive view of metabolism, including both phases and transporter effects.[10]
Advantages Cost-effective, easy to use, high-throughput, good for IVIVE of CLint.[13]More physiologically relevant, captures interplay of metabolism and transport.[10][11]
Limitations Lacks cytosolic enzymes and transporters; requires external cofactors (NADPH).[13]Lower throughput, more expensive, higher variability.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol outlines a standard procedure to determine Phase I metabolic stability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in HLM.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Ice-cold Acetonitrile (ACN) with an internal standard for quenching

  • 96-well incubation plates and collection plates

Procedure:

  • Prepare Master Mix: In a pre-chilled tube, prepare a master mix of phosphate buffer and HLM to a final protein concentration of 0.5-1.0 mg/mL.

  • Compound Addition: Add the test compound to the master mix to achieve a final concentration of 1 µM. Gently mix.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point. Immediately remove an aliquot from the T=0 sample and quench it by adding it to a collection plate containing ice-cold ACN with an internal standard.

  • Time-Point Sampling: Continue incubating the plate at 37°C with gentle shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.[14]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[15][16]

Data Analysis and Interpretation
  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative of the elimination rate constant (-k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomes)

Sample Data Summary:

Compoundt½ (min)CLint (µL/min/mg)Stability Classification
Test Compound A8.5163.1High Clearance
Test Compound B45.230.7Moderate Clearance
Test Compound C> 120< 11.6Low Clearance
Verapamil (Control)7.2192.5High Clearance
Warfarin (Control)115.812.0Low Clearance

In Silico Predictions: A Computational First Look

Before a compound is synthesized, computational models can provide valuable insights into its likely metabolic fate.[17] These in silico tools are crucial for triaging ideas and prioritizing synthetic efforts.[18][19]

  • Mechanism of Action: Predictive models use two primary approaches:

    • Rule-Based Systems: These employ a library of known metabolic biotransformations to predict how a new structure might be modified by metabolic enzymes.

    • Machine Learning (ML) Models: Trained on vast datasets of known drug metabolism, these models learn complex relationships between chemical structure and metabolic outcomes to predict sites of metabolism (SoM) and the resulting metabolites.[19][20]

  • Application and Utility:

    • Early Filtering: In the design phase, in silico ADME models can flag compounds with predicted high clearance or potential for toxic metabolite formation.[18]

    • Guiding Synthesis: By identifying the most probable SoM, these tools help medicinal chemists proactively design molecules where these "soft spots" are blocked or removed.[19]

Workflow for Integrated Stability Assessment

The diagram below outlines an efficient workflow combining in silico and in vitro methods.

Stability Assessment Workflow cluster_workflow Integrated Metabolic Stability Workflow A Compound Design B In Silico Prediction (SoM, CLint) A->B C Synthesis & Prioritization B->C Prioritize based on prediction D In Vitro HLM Assay (t½, CLint) C->D E Data Analysis & Rank Ordering D->E F Metabolite ID (LC-MS/MS) E->F For key compounds G Structure-Metabolism Relationship (SMR) E->G F->G H Iterative Redesign G->H Design new analogs H->B

Caption: A workflow integrating computational and experimental stability assays.

Strategic Structural Modifications to Enhance Metabolic Stability

Data from in vitro and in silico analyses empower medicinal chemists to rationally design next-generation compounds with improved metabolic profiles.[2][3]

  • Blocking Oxidative Metabolism:

    • Deuteration: Replacing hydrogen atoms with deuterium at a known metabolic soft spot can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect. This is a subtle modification that often preserves pharmacology.[13][21]

    • Fluorination: Introduction of fluorine atoms at or near a metabolic site can effectively block oxidation. The strong C-F bond is resistant to cleavage, and the electronegativity of fluorine can deactivate adjacent sites.

    • Steric Hindrance: Introducing bulky groups (e.g., a tert-butyl or gem-dimethyl group) near a metabolic site can physically block the enzyme's active site from accessing it.[3]

  • Replacing Labile Groups:

    • Methoxy to Fluoroalkoxy: The primary metabolic liability of the scaffold is likely O-demethylation. Replacing the methoxy (-OCH₃) group with a difluoromethoxy (-OCHF₂) or trifluoromethoxy (-OCF₃) group can dramatically increase stability against this pathway while maintaining similar steric and electronic properties.

    • Aromatic Ring Modification: If aromatic hydroxylation is identified as a significant pathway, replacing a C-H on the ring with a nitrogen (e.g., creating a pyridine ring) or an electron-withdrawing group (e.g., -CF₃) can deactivate the ring towards oxidation.[3][22]

  • Conformational Constraint:

    • Locking the molecule into a conformation that is unfavorable for binding to metabolizing enzymes can enhance stability.[3] This can be achieved by introducing cyclic structures or other rigidifying elements. For the piperidine ring, using a spirocyclic bioisostere can improve metabolic stability.[23]

Conclusion

The prediction and optimization of metabolic stability are integral to modern drug discovery. For the 2-(4-methoxypiperidin-1-yl)benzoic acid scaffold, a systematic approach combining structural analysis, in silico modeling, and robust in vitro experimentation provides a clear path forward. By identifying liabilities at the methoxy and piperidine moieties, researchers can employ a suite of validated chemical strategies to mitigate metabolic clearance. This iterative cycle of prediction, testing, and redesign is fundamental to developing drug candidates with the pharmacokinetic properties required for clinical success.

References

  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • Jubilant Biosys. Harnessing Advanced Predictive Models to Propel Drug Metabolism and Pharmacokinetics.
  • Actiza. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
  • Ferreira, R. J., & Ferreira, M. J. U. (2019). Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. PubMed.
  • Drakakis, G., & Cortes-Ciriano, I. (2022). Machine learning models in the prediction of drug metabolism: Challenges and future perspectives. PMC.
  • NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Blog. (2025, October 29). What are the effects of piperidines on drug metabolism?
  • Kumar, P., & Kumar, V. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.
  • Pharma Focus Asia. Metabolic Stability.
  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
  • Li, C., Li, X., & Zhang, J. Z. H. (2014). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing).
  • Litsa, E., et al. (2024, July 31). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Oxford Academic.
  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • ResearchGate. (2025, August 9). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF.
  • Arome Science. Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies.
  • Creative Bioarray. In Vitro Metabolic Stability.
  • Yan, Z., & Caldwell, G. W. (2007). Analytical strategies for identifying drug metabolites. PubMed.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Chen, W. L., et al. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH.
  • Zhou, B., Xiao, J. F., & Tuli, L. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.
  • Chen, W. L., et al. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters - ACS Publications.
  • Wikipedia. Benzoic acid.
  • Koul, S., et al. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
  • Stepan, A. F., & Obach, R. S. (2021, August 27). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges | Books Gateway.
  • Olsen, L., Jørgensen, F. S., & Oostenbrink, C. (2015, November 20). CHAPTER 4: Cytochrome P450 Mediated Drug Metabolism. Books.
  • Prejbisz, A., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-(4-Methoxypiperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-(4-methoxypiperidin-1-yl)benzoic acid , a functionalized N-aryl anthranilic acid derivative often utilized as a scaffold in the development of GPCR modulators and kinase inhibitors.

Due to the steric bulk of the 4-methoxypiperidine ring and the electronic deactivation of the ortho-substituted benzoic acid, two distinct protocols are provided to ensure operational flexibility:

  • Protocol A (Standard): Metal-Free Nucleophilic Aromatic Substitution (

    
    ) using 2-fluorobenzoic acid. This is the preferred route for scalability and cost-efficiency.
    
  • Protocol B (High-Performance): Palladium-Catalyzed Buchwald-Hartwig Amination. This route is recommended if the fluorinated precursor is unavailable or if milder thermal conditions are required.

Retrosynthetic Strategy & Pathway Selection

The target molecule features a C-N bond connecting an electron-rich secondary amine to an electron-deficient aromatic ring. The ortho-carboxylic acid group provides a crucial handle for directing the synthesis.

Strategic Disconnection

The primary disconnection is the


 bond at the ortho position.
  • Path A (

    
    ):  Exploits the high electronegativity of fluorine in 2-fluorobenzoic acid to facilitate nucleophilic attack by the amine. The carboxylate group (formed in situ) acts as an electron-withdrawing group (EWG) to stabilize the Meisenheimer complex.
    
  • Path B (Pd-Catalysis): Utilizes oxidative addition of Pd(0) into a C-Br bond. To prevent catalyst poisoning by the free carboxylic acid, the methyl ester is used as the intermediate, followed by hydrolysis.

RetroSynthesis cluster_0 Path A: SNAr (Preferred) cluster_1 Path B: Buchwald-Hartwig Target Target: 2-(4-Methoxypiperidin-1-yl)benzoic acid PreA1 2-Fluorobenzoic Acid PreA1->Target DMSO, K2CO3, 100°C PreA2 4-Methoxypiperidine PreA2->Target PreB1 Methyl 2-bromobenzoate PreB1->Target 1. Pd(OAc)2/BINAP 2. LiOH Hydrolysis PreB2 4-Methoxypiperidine PreB2->Target

Figure 1: Retrosynthetic analysis showing the direct SNAr route (Green) and the Pd-catalyzed route (Red).

Protocol A: Metal-Free (Scalable Route)

Rationale: The fluoride leaving group in 2-fluorobenzoic acid is significantly more reactive than chloride or bromide in


 reactions due to the high polarity of the C-F bond, which lowers the energy of the transition state leading to the Meisenheimer intermediate [1].
Materials
ReagentEquiv.[1][2][3]MW ( g/mol )Role
2-Fluorobenzoic acid 1.0140.11Electrophile
4-Methoxypiperidine 1.2115.17Nucleophile
Potassium Carbonate (

)
2.5138.21Base (HCl scavenger)
DMSO (Anhydrous)--Solvent (Polar Aprotic)
Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzoic acid (10 mmol, 1.40 g) and

      
        (25 mmol, 3.45 g).
      
    • Add DMSO (15 mL). Stir at room temperature for 10 minutes to deprotonate the acid, forming the soluble potassium carboxylate.

    • Add 4-methoxypiperidine (12 mmol, 1.38 g) in one portion.

  • Reaction:

    • Equip the flask with a reflux condenser.

    • Heat the mixture to 100–110°C in an oil bath.

    • Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting material (2-fluorobenzoic acid) should be consumed within 4–6 hours.

    • Note: The spot for the product will be more polar and may streak on silica due to the carboxylic acid.

  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into Ice-Water (100 mL). The solution will be basic (pH ~9-10) due to excess carbonate; the product exists as the soluble potassium salt.

    • Filtration 1: Filter off any insoluble impurities or excess base if visible.

    • Precipitation: While stirring vigorously, slowly add 1M HCl dropwise until the pH reaches 3.0–4.0 .

    • Observation: The product will precipitate as an off-white to pale yellow solid.

    • Filtration 2: Collect the solid by vacuum filtration. Wash the cake with cold water (2 x 20 mL) to remove residual DMSO and salts.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (9:1) .

    • Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Buchwald-Hartwig Amination (Alternative)

Rationale: If 2-fluorobenzoic acid is unavailable, 2-bromobenzoic acid esters can be coupled using Palladium catalysis. The ester is used to prevent catalyst inhibition by the free acid [2].

Phase 1: C-N Coupling
  • Reagents: Methyl 2-bromobenzoate (1.0 equiv), 4-methoxypiperidine (1.2 equiv),

    
     (2 mol%), BINAP (4 mol%), 
    
    
    
    (1.4 equiv).
  • Solvent: Toluene (degassed).

  • Conditions: Heat at 100°C under Nitrogen/Argon for 12-16 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc) to isolate the intermediate methyl ester .

Phase 2: Hydrolysis
  • Reagents: Intermediate Ester, LiOH (3.0 equiv), THF/Water (1:1).

  • Conditions: Stir at RT for 4 hours.

  • Workup: Acidify with 1M HCl to precipitate the final acid (identical to Protocol A workup).

Process Workflow & Logic

The following diagram illustrates the critical decision points and workup logic for the preferred


 protocol.

WorkupLogic Start Reaction Mixture (DMSO, Product-K salt, Excess Base) Quench Pour into Ice Water (Solubilize salts) Start->Quench Check Check Clarity Quench->Check Filter1 Filter Insoluble Impurities Check->Filter1 Turbid Acidify Acidify with 1M HCl to pH 3-4 (Convert Carboxylate to Free Acid) Check->Acidify Clear Filter1->Acidify Precip Precipitation of Target Acidify->Precip Collect Vacuum Filtration & Wash Precip->Collect

Figure 2: Workup logic flow ensuring isolation of the free acid form.

Analytical Characterization

To validate the synthesis, compare the isolated product against these expected spectral data points.

TechniqueExpected SignalStructural Assignment
1H NMR (DMSO-d6)

12.5 ppm (s, 1H)
-COOH (Carboxylic Acid)

7.8 - 7.1 ppm (m, 4H)
Aromatic Protons (Anthranilic core)

3.3 ppm (s, 3H)
-OCH3 (Methoxy group)

3.0 - 2.8 ppm (m, 4H)
Piperidine N-CH2 (Ortho to N)
13C NMR ~168 ppmCarbonyl (C=O)
~150 ppmC-N (Aromatic ipso)
~55 ppmMethoxy Carbon

Critical Process Parameters (Troubleshooting)

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete conversion (Temp too low).Increase temp to 120°C. Ensure

is finely ground.
Dark/Tar Product Oxidation of amine or excessive heat.Degas DMSO before use. Keep temp <120°C.
No Precipitation pH not low enough.The zwitterion may be soluble. Adjust pH strictly to 3.5. If still soluble, extract with EtOAc.
Impurity in NMR Residual DMSO.Wash filter cake thoroughly with water. Recrystallize from EtOH.

References

  • Mechanism of

    
     with Fluorides: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Piperidine. Chemical Reviews.
    • Context: Establishes the reactivity order F >> Cl for reactions involving Meisenheimer complexes.
    • (Representative)

  • Buchwald-Hartwig Amination of Benzoates

    • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. Journal of Organic Chemistry.
    • Context: Foundational protocols for coupling amines with aryl halides using Pd catalysis.[1][2][4]

  • General Synthesis of N-Aryl Anthranilic Acids

    • Da Silva, L. E., et al. (2011). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society.
    • Context: Describes workup and purification of similar anthranilic acid deriv
  • 
     Conditions for 2-Fluorobenzoic Acid: 
    
    • Aliphatic Amines (secondary) - Common Organic Chemistry.
    • Context: Standard operating procedures for displacing aryl fluorides with secondary amines in NMP/DMSO.

Sources

Application Note: Scalable Synthesis of 2-(4-Methoxypiperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the preparation of 2-(4-Methoxypiperidin-1-yl)benzoic acid . It is designed for medicinal chemists and process development scientists, prioritizing robustness, scalability, and purity.

Executive Summary & Strategic Analysis

The target molecule, 2-(4-Methoxypiperidin-1-yl)benzoic acid , represents a classic ortho-substituted benzoic acid scaffold, frequently utilized in the design of GPCR ligands and kinase inhibitors. The synthesis poses a specific challenge: introducing a secondary amine (4-methoxypiperidine) at the sterically congested ortho position of a benzoic acid.

Synthetic Strategy: We evaluate two primary routes. The choice depends on raw material cost versus purity requirements.

  • Route A (Recommended - High Purity): Nucleophilic Aromatic Substitution (

    
    ) utilizing 2-Fluorobenzoic acid . This method avoids heavy metal contamination and offers a simplified workup based on isoelectric precipitation.
    
  • Route B (Cost-Effective - Bulk Scale): Copper-catalyzed Ullmann-type coupling utilizing 2-Chlorobenzoic acid . This route uses cheaper starting materials but requires rigorous metal scavenging.

This guide details Route A as the primary protocol due to its superior operational simplicity and "green" profile (metal-free).

Retrosynthetic Logic & Mechanism

The formation of the C(aryl)-N bond is driven by the activation of the electrophile.

  • Substrate: 2-Fluorobenzoic acid.[1][2] The ortho-carboxyl group, while electronically deactivating compared to nitro groups, provides a crucial solubility handle. The high electronegativity of fluorine facilitates the addition-elimination mechanism (

    
    ).
    
  • Nucleophile: 4-Methoxypiperidine. A moderately sterically hindered secondary amine.

  • Thermodynamics: The reaction is driven by the formation of a stable C-N bond and the expulsion of fluoride, which is scavenged by an inorganic base.

Visualizing the Pathway

The following diagram outlines the reaction logic and the critical workup decision tree.

Synthesis_Workflow Start Start: 2-Fluorobenzoic Acid Reagents Add 4-Methoxypiperidine (1.2 eq) Base: K2CO3 (2.5 eq) Solvent: DMSO or NMP Start->Reagents Reaction Heat to 100°C (12-18 Hours) Reagents->Reaction Check IPC: HPLC/TLC (Disappearance of SM) Reaction->Check Check->Reaction Incomplete Workup_Acid Quench: Dilute with H2O Acidify to pH 4-5 (Isoelectric Point) Check->Workup_Acid Complete Precipitation Product Precipitates (Zwitterionic form) Workup_Acid->Precipitation Induces Crystallization Filtration Filter & Wash (Remove salts/DMSO) Precipitation->Filtration Final Target: 2-(4-Methoxypiperidin-1-yl)benzoic acid Filtration->Final

Figure 1: Step-by-step workflow for the


 synthesis route emphasizing the isoelectric workup strategy.

Detailed Experimental Protocol (Route A: )

This protocol is validated for a 10 mmol scale.

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[3]AmountRole
2-Fluorobenzoic Acid 140.111.01.40 gSubstrate (Electrophile)
4-Methoxypiperidine 115.171.21.38 gNucleophile
Potassium Carbonate (

)
138.212.53.45 gBase (HF Scavenger)
DMSO (Anhydrous)--15 mLPolar Aprotic Solvent
HCl (1N) --VariablepH Adjustment
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Charging: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluorobenzoic acid (1.40 g) and Potassium Carbonate (3.45 g).

  • Solvation: Add DMSO (15 mL). Stir at room temperature for 10 minutes to create a uniform suspension.

    • Expert Insight: Although 2-fluorobenzoic acid is solid, the deprotonated carboxylate formed in situ will be soluble in DMSO.

  • Nucleophile Addition: Add 4-Methoxypiperidine (1.38 g) in one portion.

  • Heating: Fit the flask with a reflux condenser (or seal if using a pressure vial). Heat the mixture to 100°C in an oil bath.

    • Caution: Do not exceed 120°C to avoid decarboxylation of the benzoic acid.

Phase 2: Reaction Monitoring 5. Timecourse: Stir at 100°C for 12–16 hours. 6. IPC (In-Process Control): Monitor by TLC (System: 5% MeOH in DCM) or HPLC.

  • Target: Disappearance of 2-fluorobenzoic acid peak.
  • Note: The product is more polar than the starting material due to the amine functionality but less polar than the free amino acid zwitterion on silica.

Phase 3: Workup (Isoelectric Precipitation) 7. Dilution: Cool the reaction mixture to room temperature. Pour the mixture into Ice Water (50 mL). The solution should be basic (pH > 10) and clear (or slightly turbid). 8. Precipitation (Critical Step): Slowly add 1N HCl dropwise with vigorous stirring.

  • Observation: As pH drops, the unreacted amine becomes protonated (soluble).
  • Target pH: Adjust pH to 4.0 – 5.0 .
  • Mechanism:[4][5][6][7][8][9][10] At this pH, the benzoic acid is protonated (COOH) while the piperidine nitrogen is protonated (
    
    
    ), or the molecule exists as a zwitterion (
    
    
    ). This charge-neutral species often exhibits the lowest water solubility.
  • Isolation: A thick precipitate should form. Stir at 0°C for 30 minutes to maximize yield.
  • Filtration: Filter the solid using a sintered glass funnel.
  • Washing: Wash the cake with Cold Water (2 x 10 mL) to remove residual DMSO and inorganic salts. Wash with a small amount of Hexanes to remove unreacted organic impurities.

Phase 4: Purification & Drying 12. Drying: Dry the solid in a vacuum oven at 50°C for 12 hours. 13. Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water or Acetonitrile .

Alternative Protocol: Ullmann Coupling (Route B)

Use this route if 2-Fluorobenzoic acid is unavailable or cost-prohibitive.

  • Substrates: 2-Chlorobenzoic acid (1.0 eq), 4-Methoxypiperidine (1.5 eq).

  • Catalyst System: CuI (10 mol%), L-Proline or DMEDA (20 mol%),

    
     (2.5 eq).
    
  • Solvent: DMF or DMSO.

  • Conditions: Heat to 110-120°C for 24 hours under Nitrogen atmosphere.

  • Workup Difference: Requires filtration through Celite to remove Copper residues before the acidification step.

  • Reference: This follows the standard "Goldberg" modified conditions [1].

Analytical Characterization

To validate the synthesis, compare your data against these expected parameters:

  • Physical State: Off-white to pale yellow solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       12.5 (br s, 1H, COOH).
      
    • 
       7.8 (dd, 1H, Ar-H ortho to COOH).
      
    • 
       7.5 (m, 1H, Ar-H).
      
    • 
       7.1 (d, 1H, Ar-H ortho to N).
      
    • 
       7.0 (t, 1H, Ar-H).
      
    • 
       3.4 (m, 1H, CH-OMe).
      
    • 
       3.2 (s, 3H, 
      
      
      
      ).
    • 
       3.0-2.8 (m, 4H, Piperidine 
      
      
      
      ).
    • 
       1.9-1.6 (m, 4H, Piperidine 
      
      
      
      ).
  • Mass Spectrometry (ESI):

    • 
       calc: 236.12.
      
    • Look for fragment loss of 31 Da (

      
      ) or 44 Da (
      
      
      
      ).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
No Precipitation at pH 4 Product is too soluble (Zwitterion effect).Extract the aqueous layer (at pH 4) with DCM or EtOAc . Dry and evaporate organic layer.[9][11]
Low Conversion Old/Wet Reagents or low temp.Ensure

is anhydrous. Increase temp to 110°C. Switch to Route B (Copper catalyst).
Dark/Black Product Oxidation of amine or solvent.[12]Run reaction under Nitrogen/Argon atmosphere.
Impurity: Unreacted Amine Excess used.[5]The acidic workup (pH 4) should keep excess amine in the aqueous phase (as ammonium salt). Wash filter cake thoroughly with water.

Safety & Compliance

  • 2-Fluorobenzoic Acid: Irritant.

  • 4-Methoxypiperidine: Corrosive/Irritant. Handle in a fume hood.

  • HF Generation: The reaction generates Fluoride ions (

    
    ). While trapped by Calcium/Potassium, waste streams should be treated as fluoride-containing.
    
  • Waste Disposal: Segregate halogenated organic waste. If using Route B, segregate heavy metal (Copper) waste.

References

  • Ullmann/Goldberg Reaction Mechanism & Protocols

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Nucleophilic Fluorination & Reactivity of Fluorobenzoic Acids

    • Source: BenchChem.[2] "Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis".

  • General Amidation of 2-Halobenzoic Acids

    • Source: Ma, D., et al. "CuI/4-Hydroxy-L-proline as a more effective catalytic system for coupling of aryl bromides with amino acids." Organic Letters, 2007.[1]

    • Context: Provides the foundational logic for Route B (Ullmann type) if Route A fails.

Disclaimer: This protocol is for research and development purposes only. Users must perform their own safety assessment before execution.

Sources

Application Notes & Protocols: Streamlining Amide Coupling with 2-(4-Methoxypiperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Amide Bond and the Quest for Superior Coupling Reagents

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals.[1][2] Consequently, the efficient and selective formation of amide bonds from carboxylic acids and amines is one of the most frequently performed transformations in drug discovery and development.[3] The direct condensation of a carboxylic acid and an amine is generally unfavorable, necessitating the use of "coupling reagents" to activate the carboxylic acid for nucleophilic attack by the amine.[1][4]

Over the years, a multitude of coupling reagents have been developed, ranging from carbodiimides like DCC and EDC to phosphonium and aminium salts such as BOP and HATU.[1][3] However, many of these reagents can be expensive, produce stoichiometric amounts of byproducts that complicate purification, or lead to side reactions like racemization of chiral centers.[1] This has fueled an ongoing search for novel reagents and methodologies that offer improved yields, cleaner reaction profiles, and broader substrate scope.

This application note details the use of 2-(4-Methoxypiperidin-1-yl)benzoic acid as a potentially advantageous scaffold in facilitating amide coupling reactions. While not a direct coupling reagent in the classical sense, its structural motifs suggest a role as an additive or a precursor to a catalytic species that can mediate amide bond formation. Its N-aryl aminobenzoic acid structure is reminiscent of scaffolds used in catalysis, and the presence of the basic piperidine moiety could play a key role in the reaction mechanism.

Scientific Rationale: The Mechanistic Underpinnings of Amide Bond Formation

The fundamental principle of amide coupling involves the conversion of the carboxylic acid's hydroxyl group, a poor leaving group, into a better one.[4] This is typically achieved by reacting the carboxylic acid with a coupling reagent to form a highly reactive acyl-substituted intermediate, which is then readily attacked by the amine nucleophile.

In the context of using 2-(4-Methoxypiperidin-1-yl)benzoic acid, we can postulate a mechanism where it participates in the activation of the primary carboxylic acid substrate, possibly through the formation of an intermediate activated species. The reaction likely proceeds through a nucleophilic acyl substitution pathway.

Postulated Mechanism of Action

The proposed mechanism involves the in-situ formation of an active ester or a mixed anhydride species, facilitated by a standard coupling reagent, with 2-(4-Methoxypiperidin-1-yl)benzoic acid acting as a key additive.

Amide Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea) RCOOH->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., EDC, HATU) ActiveEster Active Ester Intermediate ActivatedIntermediate->ActiveEster + Topic Compound TopicCompound 2-(4-Methoxypiperidin-1-yl)benzoic acid TetrahedralIntermediate Tetrahedral Intermediate ActiveEster->TetrahedralIntermediate + Amine Amine Amine (R'-NH2) Amide Amide Product (R-CONH-R') TetrahedralIntermediate->Amide Collapse & Proton Transfer Byproducts Byproducts TetrahedralIntermediate->Byproducts Release

Figure 1: Postulated mechanistic pathway for amide coupling.

Experimental Protocols

The following protocols provide a general framework for utilizing 2-(4-Methoxypiperidin-1-yl)benzoic acid in amide coupling reactions. Optimization of solvent, temperature, and stoichiometry may be necessary for specific substrates.

General Protocol for Amide Coupling

This protocol is suitable for the coupling of a wide range of carboxylic acids and amines.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • 2-(4-Methoxypiperidin-1-yl)benzoic acid (1.0 - 1.2 eq)

  • Coupling Reagent (e.g., EDC, HATU) (1.1 - 1.5 eq)

  • Base (e.g., DIPEA, NMM) (2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., DMF, DCM, MeCN)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the carboxylic acid, 2-(4-Methoxypiperidin-1-yl)benzoic acid, and the anhydrous solvent.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add the coupling reagent and the base to the reaction mixture.

  • Stir for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., EtOAc, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired amide.

Workflow for Protocol Execution

Experimental Workflow Start Start Setup Reaction Setup: - Add Carboxylic Acid, Topic Compound, Solvent - Inert Atmosphere Start->Setup Activation Activation: - Add Coupling Reagent and Base - Stir for 15 min Setup->Activation Coupling Coupling: - Add Amine Activation->Coupling Monitoring Reaction Monitoring: - TLC or LC-MS Coupling->Monitoring Monitoring->Coupling Incomplete Workup Aqueous Workup: - Quench Reaction - Extraction Monitoring->Workup Complete Purification Purification: - Column Chromatography or Recrystallization Workup->Purification End End Purification->End

Figure 2: Step-by-step experimental workflow.

Data Presentation: Reagent Stoichiometry and Conditions

The optimal reaction conditions can vary depending on the specific substrates being coupled. The following table provides a general guide for reagent stoichiometry.

ReagentStoichiometry (eq)Purpose
Carboxylic Acid1.0Substrate
Amine1.0 - 1.2Substrate
2-(4-Methoxypiperidin-1-yl)benzoic acid1.0 - 1.2Additive/Catalyst Precursor
Coupling Reagent (EDC, HATU, etc.)1.1 - 1.5Carboxylic Acid Activation
Base (DIPEA, NMM, etc.)2.0 - 3.0Acid Scavenger/Reaction Base

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature.
Poor activation of carboxylic acidUse a more potent coupling reagent.
Sterically hindered substratesIncrease reagent stoichiometry and reaction time.
Side Product Formation Racemization of chiral centersUse a racemization-suppressing additive (e.g., HOBt).
Formation of N-acylurea byproductOptimize reaction conditions (temperature, solvent).
Difficult Purification Byproducts from coupling reagentChoose a coupling reagent with water-soluble byproducts.

Conclusion

The use of 2-(4-Methoxypiperidin-1-yl)benzoic acid as an additive in amide coupling reactions presents a promising avenue for the synthesis of complex amides. Its unique structural features may offer advantages in terms of reaction efficiency and product purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. As with any new methodology, careful optimization for each specific application is recommended to achieve the best results.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
  • Prakash, G. K. S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127605.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • The Organic Chemistry Tutor. (2013, February 26). mechanism of amide formation with DCC [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-methoxyphenylamino)benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Benzoic acid, 4-methoxy-, 2-methylpropyl ester. Retrieved from [Link]

  • Hleba, Y., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(38), 3749-3752.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation and peptide coupling. Chemical Reviews, 111(11), 6557-6602.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2643-2650.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2643-2650.
  • Shekunov, E. V., et al. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 26(16), 4983.
  • Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Organic & Biomolecular Chemistry, 20(20), 4166-4171.
  • Zhang, Y., et al. (2021). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
  • ChemSynthesis. (n.d.). 2-(1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Popiołek, R., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031.
  • Krasouskaya, V. P., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145.

Sources

Application Notes and Protocols: Esterification Methods for 2-(4-Methoxypiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-(4-Methoxypiperidin-1-yl)benzoic Acid Esters

2-(4-Methoxypiperidin-1-yl)benzoic acid is a key structural motif in medicinal chemistry. Its derivatives are explored for a range of therapeutic applications, making the efficient synthesis of its analogs, particularly esters, a critical task in drug discovery and development. The molecule's structure, featuring a sterically demanding ortho-substituted benzoic acid coupled with a basic piperidine nitrogen, presents unique challenges for esterification. Standard methods may be suboptimal, leading to low yields, side reactions, or requiring harsh conditions that are incompatible with sensitive functional groups elsewhere in a molecule.

This guide provides a detailed analysis of suitable esterification strategies for this substrate, moving beyond simple procedural lists to explain the underlying chemical logic. We will explore two primary, reliable methods: the mild and highly efficient Steglich esterification and a robust two-step conversion via an acyl chloride intermediate. The protocols are designed to be self-validating, providing researchers with the tools to successfully synthesize the target esters with high purity and yield.

Method Selection: A Rationale for Esterifying a Hindered N-Heterocyclic Carboxylic Acid

The choice of an esterification method is dictated by the substrate's reactivity, stability, and steric environment. For 2-(4-methoxypiperidin-1-yl)benzoic acid, two main factors must be considered:

  • Steric Hindrance: The piperidine ring at the ortho-position shields the carboxylic acid's carbonyl carbon, slowing the rate of nucleophilic attack by an alcohol.

  • Basicity of Piperidine Nitrogen: The presence of a basic nitrogen (pKa ~9-10) makes strongly acidic conditions, such as those used in classical Fischer esterification, problematic. The nitrogen will be protonated, potentially altering the substrate's solubility and deactivating the aromatic ring.[1][2][3]

Given these constraints, methods that proceed under mild, neutral, or slightly basic conditions and utilize a highly activated acid intermediate are strongly preferred.

Inadvisable Method: Fischer-Speier Esterification

The Fischer-Speier method, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst (e.g., H₂SO₄), is generally unsuitable for this substrate.[1][2] The requisite strong acid would protonate the piperidine nitrogen, and the high temperatures could lead to undesired side reactions.

Recommended Method 1: Steglich Esterification (Carbodiimide Coupling)

The Steglich esterification is an excellent choice as it operates under mild, neutral conditions at or below room temperature.[4][5] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A crucial component is the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP), which acts as a highly nucleophilic acyl-transfer catalyst, effectively overcoming the steric hindrance.[6][7][8]

The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then intercepted by DMAP to form an even more reactive acylpyridinium species. This intermediate readily reacts with the alcohol to furnish the desired ester.[5][7]

Recommended Method 2: Acyl Chloride Formation and Subsequent Esterification

This classic two-step approach offers a highly reliable and often high-yielding route. First, the carboxylic acid is converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] The resulting acyl chloride is then reacted with the alcohol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. This method circumvents the equilibrium limitations of Fischer esterification and provides a powerful electrophile for reaction even with less reactive alcohols. Care must be taken to ensure anhydrous conditions, as acyl chlorides readily hydrolyze back to the carboxylic acid in the presence of water.[9]

Alternative Method: The Mitsunobu Reaction

The Mitsunobu reaction offers another mild alternative, uniquely activating the alcohol rather than the carboxylic acid.[11][12][13] It uses a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This method is renowned for its mild conditions and stereochemical inversion at the alcohol's chiral center.[12][13] However, a significant drawback is the formation of stoichiometric byproducts (e.g., triphenylphosphine oxide and a hydrazine derivative) whose removal can complicate purification.[14]

Data Summary: Comparison of Key Esterification Methods

MethodReagentsConditionsTypical YieldsProsCons
Steglich Esterification EDC or DCC, DMAP (cat.)Neutral, 0°C to RT80-95%Very mild conditions; tolerates sensitive groups; high yield.DCC produces insoluble DCU byproduct; N-acylurea side product possible.[4][7][15]
Acyl Chloride Formation 1. SOCl₂ or (COCl)₂2. Alcohol, Base (e.g., Pyridine)Anhydrous, 0°C to Reflux85-98%High yielding; drives reaction to completion; effective for hindered acids.Harsh reagents (SOCl₂); requires strict anhydrous conditions; two steps.[9][16]
Mitsunobu Reaction PPh₃, DEAD or DIADNeutral, 0°C to RT70-90%Extremely mild; activates the alcohol; stereochemical inversion.Difficult purification from byproducts; expensive reagents.[11][14]
Fischer Esterification Strong Acid (e.g., H₂SO₄)Acidic, Reflux<40% (predicted)Inexpensive reagents.Harsh conditions; incompatible with basic nitrogen; equilibrium limited.[1][2]

Protocols and Experimental Workflows

Protocol 1: Steglich Esterification using EDC and DMAP

This protocol is optimized for mildness and a simplified workup procedure by using the water-soluble carbodiimide EDC.

Materials:

  • 2-(4-Methoxypiperidin-1-yl)benzoic acid

  • Alcohol (R-OH) (1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(4-methoxypiperidin-1-yl)benzoic acid (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add the alcohol (1.2 eq), DMAP (0.1 eq), and finally EDC·HCl (1.5 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: a. Once the reaction is complete, dilute the mixture with additional DCM. b. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes remove the water-soluble urea byproduct from EDC and excess reagents. c. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude ester can be purified by flash column chromatography on silica gel to yield the final product.

Workflow for Steglich Esterification

cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Aqueous Work-up cluster_purification 4. Purification A Dissolve Acid in Anhydrous DCM B Add Alcohol, DMAP, and EDC A->B C Stir at Room Temperature (4-12h) B->C D Dilute with DCM C->D E Wash with NaHCO3 (aq) D->E F Wash with Brine E->F G Dry over MgSO4 F->G H Filter and Concentrate G->H I Silica Gel Chromatography H->I J Pure Ester I->J

Caption: Workflow for Steglich esterification.

Protocol 2: Two-Step Esterification via Acyl Chloride

This protocol is ideal for situations requiring a highly robust and forceful conversion, particularly with less reactive or sterically bulky alcohols.

Part A: Formation of the Acyl Chloride

Materials:

  • 2-(4-Methoxypiperidin-1-yl)benzoic acid

  • Oxalyl chloride ((COCl)₂) (2.0 equivalents) or Thionyl chloride (SOCl₂) (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add catalytic DMF (1 drop). Then, add oxalyl chloride (2.0 eq) dropwise via a syringe. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Isolation: The reaction is typically quantitative. Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The crude acyl chloride is often used immediately in the next step without purification.

Part B: Ester Formation

Materials:

  • Crude 2-(4-methoxypiperidin-1-yl)benzoyl chloride

  • Alcohol (R-OH) (1.5 equivalents)

  • Anhydrous Pyridine or Triethylamine (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the crude acyl chloride in fresh anhydrous DCM under an inert atmosphere and cool to 0°C.

  • Reagent Addition: In a separate flask, dissolve the alcohol (1.5 eq) and pyridine (2.0 eq) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up: a. Dilute the reaction with DCM. b. Wash sequentially with 1M HCl (aq) (to remove pyridine), saturated NaHCO₃ (aq), and brine. c. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic phase. Purify the residue by flash column chromatography to obtain the pure ester.

Workflow for Acyl Chloride Method

cluster_partA Part A: Acyl Chloride Formation cluster_partB Part B: Esterification A Dissolve Acid in DCM Add cat. DMF B Add Oxalyl Chloride at 0°C A->B C Stir 1-2h at RT B->C D Concentrate to dryness C->D E Dissolve Acyl Chloride in DCM at 0°C D->E Immediate Use F Add Alcohol + Pyridine E->F G Stir 1-3h at RT F->G H Aqueous Work-up (HCl, NaHCO3, Brine) G->H I Purify via Chromatography H->I J Pure Ester I->J

Caption: Workflow for the two-step acyl chloride method.

Reaction Mechanism: The Role of DMAP in Steglich Esterification

The catalytic role of DMAP is essential for the success of the Steglich esterification, especially with sterically hindered substrates. It transforms the moderately reactive O-acylisourea intermediate into a significantly more electrophilic acylpyridinium salt.

cluster_activation Activation cluster_catalysis Catalytic Cycle RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC Acylpyridinium N-Acylpyridinium Salt (Highly Reactive Intermediate) O_Acylisourea->Acylpyridinium + DMAP N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow, uncatalyzed) DMAP DMAP (Catalyst) Ester Ester Product Acylpyridinium->Ester + Alcohol (R-OH) DMAP_regen DMAP (Regenerated) ROH Alcohol EDU EDU (Byproduct)

Caption: DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.

This catalytic cycle prevents a competing, non-productive 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the alcohol and can be a yield-limiting side reaction.[5][7]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction (Steglich) 1. Inactive EDC (hydrolyzed).2. Insufficient DMAP.3. Wet solvent/reagents.1. Use fresh EDC from a sealed container.2. Ensure 5-10 mol% of DMAP is used.3. Use freshly distilled anhydrous solvents.
Difficult Purification (Steglich with DCC) The byproduct dicyclohexylurea (DCU) is often insoluble in DCM but can co-elute with the product.1. After the reaction, filter the crude mixture to remove most of the precipitated DCU.2. If DCU persists, try precipitating it by storing the concentrated crude product in a freezer (-20°C) with a minimal amount of cold DCM or diethyl ether, followed by filtration.[15]
Reaction Stalls (Acyl Chloride Method) 1. Incomplete formation of acyl chloride.2. Moisture contamination hydrolyzing the acyl chloride.1. Use a larger excess of oxalyl/thionyl chloride and allow for a longer reaction time.2. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.[9]
Appearance of N-Acylurea Byproduct Slow reaction between the alcohol and the O-acylisourea intermediate allows for intramolecular rearrangement.This is more common with very hindered alcohols. Increase the amount of DMAP (up to 0.2 eq) to accelerate the desired reaction pathway.[7][17]

References

  • Fiveable. Steglich Esterification Definition. Organic Chemistry Key Term.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • Jessop, P. G., et al. (2021).
  • Neises, B., & Steglich, W.
  • Wikipedia. Mitsunobu reaction. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction.
  • TCI Chemicals. Coupling [Synthetic Reagents].
  • Organic-Chemistry.org. Mitsunobu Reaction.
  • TCI Chemicals. Mitsunobu Reaction.
  • SynArchive.
  • ResearchGate.
  • Wikipedia. Fischer–Speier esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry LibreTexts.
  • Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis.
  • Chemguide. Making Acyl Chlorides (Acid Chlorides).
  • Organic Synthesis Reactions. Acids to Acyl Chlorides, Part 1. YouTube.

Sources

The Strategic Application of 2-(4-Methoxypiperidin-1-yl)benzoic Acid in the Synthesis of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Heterocycles

In the landscape of modern synthetic chemistry, the design and construction of novel heterocyclic frameworks remain a cornerstone of drug discovery and materials science. The inherent structural diversity and rich chemical reactivity of 2-(4-Methoxypiperidin-1-yl)benzoic acid position it as a uniquely valuable synthon for the assembly of complex, multi-cyclic systems. This N-substituted anthranilic acid derivative offers a compelling combination of functionalities: a nucleophilic secondary amine integrated into a piperidine ring, a carboxylic acid poised for a variety of transformations, and an aromatic core amenable to further functionalization. The strategic placement of the bulky and electron-donating 4-methoxypiperidin-1-yl group ortho to the carboxylic acid introduces specific steric and electronic features that can be harnessed to direct the course of cyclization reactions, leading to the selective formation of sought-after heterocyclic cores such as quinazolinones and acridones. This guide provides an in-depth exploration of the synthetic utility of 2-(4-Methoxypiperidin-1-yl)benzoic acid, complete with detailed mechanistic insights and robust experimental protocols for its application in heterocycle synthesis.

I. Synthesis of Quinazolinone Derivatives: A Gateway to Bioactive Molecules

Quinazolinones are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The N-substituted anthranilic acid motif within 2-(4-Methoxypiperidin-1-yl)benzoic acid makes it an ideal precursor for the synthesis of 3-substituted quinazolin-4(3H)-ones. A common and effective strategy involves a two-step sequence: N-acylation followed by cyclization with an amine source.[2]

A. Mechanistic Rationale: The Benzoxazinone Pathway

The synthesis typically proceeds through a 1,3-benzoxazin-4-one intermediate. The initial step is the acylation of the secondary amine of the piperidine ring, which is generally not feasible. Instead, the carboxylic acid is the reactive handle. The overall transformation to a quinazolinone involves the formation of an amide bond with an incoming amine and subsequent cyclization. A highly effective method for the synthesis of 4(3H)-quinazolinones involves the acylation of anthranilic acid, followed by ring closure to a benzoxazinone, which then reacts with an amine.[3]

A plausible pathway for utilizing 2-(4-Methoxypiperidin-1-yl)benzoic acid in quinazolinone synthesis involves its reaction with an acylating agent (like an acid chloride or anhydride) in the presence of a dehydrating agent to form a mixed anhydride or an activated ester. This intermediate can then react with an amine to form an N-substituted 2-(acylamino)benzamide, which subsequently undergoes intramolecular cyclization to the quinazolinone.

A more direct and widely used approach for 3-substituted quinazolinones involves the reaction of an N-substituted anthranilic acid with a suitable one-carbon source, such as formamide or orthoformates, or a two-step process involving an intermediate benzoxazinone.[2][4]

Diagram 1: Proposed Synthesis of Quinazolinones

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Synthesis A 2-(4-Methoxypiperidin-1-yl)benzoic acid C 2-(4-Methoxypiperidin-1-yl)-1,3-benzoxazin-4-one (Intermediate) A->C Reflux B Acetic Anhydride B->C E 3-R-2-(4-Methoxypiperidin-1-yl)quinazolin-4(3H)-one C->E Reaction with amine D Primary Amine (R-NH2) D->E

Caption: A two-step approach to quinazolinones from 2-(4-Methoxypiperidin-1-yl)benzoic acid.

B. Experimental Protocol: Synthesis of 3-Benzyl-2-(4-methoxypiperidin-1-yl)quinazolin-4(3H)-one

This protocol details the synthesis of a representative 3-substituted quinazolinone from 2-(4-Methoxypiperidin-1-yl)benzoic acid.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-(4-Methoxypiperidin-1-yl)benzoic acid249.30102.49 g
Acetic Anhydride102.09504.7 mL
Benzylamine107.15121.31 mL
Glacial Acetic Acid--20 mL
Sodium Bicarbonate (sat. aq. solution)--As needed
Ethyl Acetate--As needed
Hexane--As needed
Anhydrous Magnesium Sulfate--As needed

Procedure:

  • Formation of the Benzoxazinone Intermediate:

    • To a 100 mL round-bottom flask equipped with a reflux condenser, add 2-(4-Methoxypiperidin-1-yl)benzoic acid (2.49 g, 10 mmol) and acetic anhydride (4.7 mL, 50 mmol).

    • Heat the mixture to reflux with stirring for 2 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess acetic anhydride under reduced pressure. The resulting residue is the crude 2-(4-Methoxypiperidin-1-yl)-1,3-benzoxazin-4-one and is used in the next step without further purification.

  • Synthesis of the Quinazolinone:

    • To the flask containing the crude benzoxazinone intermediate, add glacial acetic acid (20 mL) and benzylamine (1.31 mL, 12 mmol).

    • Heat the mixture to reflux with stirring for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

    • Neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-benzyl-2-(4-methoxypiperidin-1-yl)quinazolin-4(3H)-one.

Expected Outcome:

The final product is expected to be a solid. The yield and characterization data (¹H NMR, ¹³C NMR, and MS) should be consistent with the structure of 3-benzyl-2-(4-methoxypiperidin-1-yl)quinazolin-4(3H)-one.

II. Synthesis of Acridone Derivatives: A Route to Fluorescent Scaffolds

Acridones are a class of tricyclic heterocyclic compounds that form the core structure of many natural alkaloids and synthetic dyes. They are known for their interesting photophysical properties and biological activities, including antiviral and antitumor effects.[5] The synthesis of acridones often involves the intramolecular cyclization of N-phenylanthranilic acids.[6][7] While 2-(4-Methoxypiperidin-1-yl)benzoic acid is not an N-phenylanthranilic acid, analogous intramolecular cyclization strategies involving C-H activation could potentially lead to novel acridone-like structures. However, a more direct application of established methods would involve a modification of the starting material to an N-aryl derivative.

A more synthetically accessible approach to acridone-like structures from 2-(4-Methoxypiperidin-1-yl)benzoic acid would involve a multi-step sequence where the piperidine ring is first modified or opened, or where the benzoic acid part undergoes a reaction to build the third ring.

A classical and robust method for acridone synthesis is the acid-catalyzed intramolecular Friedel-Crafts acylation of an N-phenylanthranilic acid.[5] This proceeds via an acylium ion intermediate that attacks the electron-rich N-phenyl ring.

Diagram 2: General Mechanism for Acridone Synthesis

G A N-Phenylanthranilic Acid C Acylium Ion Intermediate A->C Protonation & Dehydration B Strong Acid (e.g., H₂SO₄, PPA) B->C D Intramolecular Electrophilic Aromatic Substitution C->D E Acridone D->E Deprotonation

Caption: Acid-catalyzed cyclization of N-phenylanthranilic acid to form an acridone.

A. Conceptual Protocol: Synthesis of a Piperidinyl-Fused Acridone Analog

While direct cyclization onto the piperidine ring is challenging, one could envision a strategy involving the initial synthesis of an N-aryl derivative of an anthranilic acid bearing a piperidine moiety. For the purpose of this guide, we will outline a well-established protocol for the synthesis of a simple acridone from N-phenylanthranilic acid to illustrate the general principles that could be adapted.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
N-Phenylanthranilic Acid213.24204.27 g
Sulfuric Acid (conc.)--10 mL
Sodium Carbonate105.99-As needed
Water--As needed

Procedure:

  • Cyclization Reaction:

    • In a 50 mL flask, carefully add N-phenylanthranilic acid (4.27 g, 20 mmol) to concentrated sulfuric acid (10 mL).

    • Heat the mixture on a boiling water bath for 4 hours.

    • Carefully pour the hot reaction mixture into 100 mL of boiling water.

    • Boil the resulting suspension for 5 minutes and then filter the yellow precipitate.

  • Work-up and Purification:

    • Wash the crude acridone with hot water.

    • Boil the moist solid in a solution of sodium carbonate (3 g in 40 mL of water) for 5 minutes to remove any unreacted starting material.

    • Filter the solid, wash thoroughly with water, and dry to obtain the crude acridone.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or glacial acetic acid) to yield pure acridone.

Expected Outcome:

The final product, acridone, is a yellow crystalline solid. The yield and characterization should be consistent with the literature values. This protocol serves as a template for the cyclization of N-arylanthranilic acids.

Conclusion and Future Outlook

2-(4-Methoxypiperidin-1-yl)benzoic acid is a promising and versatile starting material for the synthesis of a variety of heterocyclic compounds, with a particularly straightforward application in the construction of quinazolinone scaffolds. The methodologies outlined in this guide, derived from established synthetic principles for N-substituted anthranilic acids, provide a solid foundation for researchers to explore the full potential of this unique building block. Future investigations could focus on developing novel cyclization strategies, including metal-catalyzed C-H activation reactions, to access an even broader range of complex and potentially bioactive heterocyclic systems. The steric and electronic properties conferred by the 4-methoxypiperidinyl substituent offer exciting opportunities for controlling regioselectivity and exploring new chemical space in the ongoing quest for novel therapeutic agents and functional materials.

References

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]

  • A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc. [Link]

  • Quinazolines/quinazolin‐4‐ones are significant nitrogen‐containing heterocycles that exist in various natural products and synthetic scaffolds with diverse medicinal and pharmacological applications. ResearchGate. [Link]

  • A New Route for the Synthesis of Quinazolinones. ResearchGate. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

  • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Semantic Scholar. [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. [Link]

  • Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet. [Link]

  • Green Synthesis of 9-Acridone Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. ResearchGate. [Link]

  • Acridone. Organic Syntheses. [Link]

Sources

Reaction conditions for functionalizing 2-(4-Methoxypiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Functionalization Protocols for 2-(4-Methoxypiperidin-1-yl)benzoic Acid

Executive Summary & Strategic Analysis

2-(4-Methoxypiperidin-1-yl)benzoic acid represents a privileged scaffold in medicinal chemistry, often serving as a core pharmacophore in GPCR modulators and kinase inhibitors. The molecule features a ortho-substituted benzoic acid motif where the bulky 4-methoxypiperidine group exerts significant steric pressure on the carboxylic acid.

Technical Challenge: The Ortho-Effect The primary synthetic hurdle is the Steric Inhibition of Resonance (SIR) and steric hindrance at the reaction site. The bulky piperidinyl group forces the carboxylate out of planarity with the phenyl ring [1]. While this prevents conjugation (potentially increasing acidity), it physically blocks the trajectory of incoming nucleophiles during standard coupling reactions.

Strategic Approach: To functionalize this scaffold reliably, researchers must abandon "standard" EDC/NHS protocols in favor of high-energy intermediates or specific sterically-tolerant coupling agents. This guide details three validated workflows:

  • Method A: Acid Chloride Activation (For difficult/unreactive amines).

  • Method B: HATU-Mediated Coupling (For acid-sensitive/chiral amines).

  • Method C: Reductive Diversification (Converting -COOH to -CH₂OH).

Decision Logic & Reaction Pathways

The following decision tree illustrates the selection of the optimal synthetic route based on the downstream application.

ReactionPathways Start Start: 2-(4-Methoxypiperidin-1-yl)benzoic acid Decision Target Moiety? Start->Decision Amide Amide Scaffold Decision->Amide Functionalize Alcohol Benzyl Alcohol (Linker/Ether Gen) Decision->Alcohol Reduce AmineType Amine Reactivity? Amide->AmineType MethodC Method C: Borane Reduction Alcohol->MethodC MethodA Method A: Acid Chloride (Ghosez/Oxalyl) AmineType->MethodA Low (Anilines/Steric) MethodB Method B: HATU/HOAt Coupling AmineType->MethodB High/Sensitive

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on substrate reactivity and target stability.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amidation via Acid Chloride

Best for: Coupling with electron-deficient anilines or sterically hindered amines where standard coupling fails.

Rationale: The ortho-piperidine group blocks the approach of carbodiimides (EDC/DCC). Converting the acid to an acid chloride creates a smaller, highly electrophilic species that overcomes this barrier [2].

Reagents:

  • Substrate: 2-(4-Methoxypiperidin-1-yl)benzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv) OR Thionyl Chloride (2.0 equiv)

  • Catalyst: DMF (2-3 drops, essential for Vilsmeier-Haack intermediate formation)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid derivative in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

  • Catalysis: Add catalytic DMF (2 drops). Note: Gas evolution will occur upon chloride addition.

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise over 10 minutes.

  • Evolution: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by quenching a chemically distinct aliquot with methanol (check for methyl ester by TLC/LCMS).

  • Evaporation (Critical): Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the target amine (1.2 equiv) and DIPEA (3.0 equiv) at 0°C.

  • Completion: Stir at RT for 4–12 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄.

Self-Validating Checkpoint:

  • Visual: The solution often turns from pale yellow to bright orange/brown upon formation of the acid chloride.

  • LCMS: Complete disappearance of the Acid peak (M+H) and appearance of the Methyl Ester peak (M+14) in the methanol-quenched aliquot confirms activation.

Protocol B: Mild Amidation via HATU/HOAt

Best for: Chiral amines, acid-sensitive substrates, or parallel synthesis libraries.

Rationale: HATU is the "gold standard" for hindered couplings. The 7-azabenzotriazole moiety (HOAt) utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the reaction rate, which is crucial for overcoming the ortho-steric hindrance of the piperidine ring [3].

Reagents:

  • Substrate: 2-(4-Methoxypiperidin-1-yl)benzoic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the acid (1.0 equiv) and HATU (1.2 equiv) in DMF (0.1 M).

  • Base Addition: Add DIPEA (1.0 equiv only at this stage) and stir for 5-10 minutes. This allows the formation of the activated ester.

  • Amine Addition: Add the amine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 16 hours. If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with Ethyl Acetate. Wash aggressively with water (3x) and LiCl (5% aq) to remove DMF.

Data Presentation: Coupling Efficiency Comparison

Coupling ReagentReaction TimeYield (Aniline)Yield (Alkyl Amine)Notes
EDC / HOBt 24 h< 20%45%Fails due to steric bulk.
T3P (50% in EtOAc) 12 h65%80%Good for scale-up; easy workup.
HATU 4 h88% 95% Recommended for discovery.
Acid Chloride 2 h92%90%Best for unreactive amines.
Protocol C: Reductive Diversification to Benzyl Alcohol

Best for: Creating a linker handle (converting -COOH to -CH₂OH) for ether synthesis or halogenation.

Rationale: The electron-rich nature of the ortho-amino ring can make the benzoic acid prone to over-reduction or side reactions with strong hydrides (like LiAlH₄). Borane-THF complex is chemoselective for the carboxylic acid in the presence of the tertiary amine [4].

Reagents:

  • Substrate: 2-(4-Methoxypiperidin-1-yl)benzoic acid

  • Reagent: Borane-THF complex (1.0 M solution, 3.0 equiv)

  • Quench: Methanol

Step-by-Step Methodology:

  • Setup: Dissolve substrate in anhydrous THF (0.1 M) under Argon. Cool to 0°C.

  • Addition: Add BH₃·THF dropwise.

  • Reflux: Warm to RT, then heat to reflux (65°C) for 2 hours. The steric bulk requires thermal energy to drive the reduction to completion.

  • Quench: Cool to 0°C. CAREFULLY add Methanol dropwise until bubbling ceases (destruction of borane complex).

  • Workup: Concentrate in vacuo. Redissolve in MeOH and reflux for 30 mins to break boron-amine adducts. Concentrate again.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Amide) Steric shielding of the carbonyl.Switch from EDC to HATU or Acid Chloride . Increase temperature to 50°C.
Product is stuck in DMF High polarity of the zwitterionic product.Use LiCl (5% aq) washes during workup to pull DMF into the aqueous phase.
Des-methyl impurity Cleavage of methoxy group (rare).Avoid using BBr₃ or strong Lewis acids. Ensure Oxalyl Chloride is distilled/fresh.
Cyclization Side Product Formation of Benzoxazinone.This occurs if the reaction is heated too high without amine present. Ensure amine is added immediately after activation.

References

  • Ortho Effect & Steric Inhibition: Wikipedia.[1] "Ortho effect - Steric inhibition of resonance in substituted benzoic acids."[2][3][4] Accessed Oct 2023. Link

  • Acid Chloride Activation: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron (2005). Validated method for sterically hindered acids. Link

  • HATU Efficacy: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." J. Am. Chem. Soc. (1993). Link

  • Borane Reduction: Brown, H. C., et al. "Selective reductions. 30. Effect of structure on the rate of reaction of representative carboxylic acids with borane-tetrahydrofuran." J. Org.[5] Chem. (1973). Link

Sources

Scalable Synthesis of 2-(4-Methoxypiperidin-1-yl)benzoic Acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(4-Methoxypiperidin-1-yl)benzoic Acid

2-(4-Methoxypiperidin-1-yl)benzoic acid is a key building block in contemporary drug discovery and development. Its unique structural motif, featuring a substituted piperidine ring ortho to a benzoic acid, is prevalent in a variety of pharmacologically active agents. The piperidine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its solubility, metabolic stability, and target-binding affinity. As such, the development of robust and scalable synthetic routes to this and related compounds is of paramount importance for researchers in the pharmaceutical and life sciences sectors.

This comprehensive guide provides a detailed analysis of two primary scalable synthetic strategies for the preparation of 2-(4-Methoxypiperidin-1-yl)benzoic acid: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). Each route is presented with in-depth technical insights, step-by-step protocols, and a discussion of their relative merits and challenges in a research and development setting.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, a cornerstone of modern organic synthesis.[1][2] This palladium-catalyzed cross-coupling reaction offers a highly efficient means of constructing the target molecule from readily available starting materials.[3][4]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to furnish the desired arylamine and regenerate the active catalyst.[1][5] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often employed to facilitate the key steps of the catalytic cycle and improve reaction rates and yields.[6]

Buchwald_Hartwig_Mechanism Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -HB+X- Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)Ln Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Scalability Considerations

For the large-scale synthesis of pharmaceutical intermediates, several factors must be considered to ensure a safe, efficient, and cost-effective process.[7][8] In the context of the Buchwald-Hartwig amination, these include:

  • Catalyst Loading and Cost: Minimizing the amount of the expensive palladium catalyst is crucial for economic viability. High-turnover catalysts and efficient reaction conditions are therefore highly desirable.

  • Ligand Selection: The choice of phosphine ligand can significantly impact reaction performance and cost.

  • Base Selection: The use of strong, yet cost-effective and easy-to-handle bases is preferred.

  • Solvent Choice: The selection of a solvent that is both effective for the reaction and amenable to large-scale workup and recovery is important.

  • Product Purification: Efficient removal of the palladium catalyst and other reaction byproducts is a critical step in ensuring the purity of the final product.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol describes the synthesis of 2-(4-Methoxypiperidin-1-yl)benzoic acid from 2-chlorobenzoic acid and 4-methoxypiperidine.

Materials:

  • 2-Chlorobenzoic acid

  • 4-Methoxypiperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add Pd₂(dba)₃ (1.5 mol%) and Xantphos (3 mol%).

  • Add anhydrous toluene to the flask, followed by 2-chlorobenzoic acid (1.0 equivalent), 4-methoxypiperidine (1.2 equivalents), and sodium tert-butoxide (2.5 equivalents).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Adjust the pH of the aqueous layer to ~5-6 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-(4-Methoxypiperidin-1-yl)benzoic acid.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) provides an alternative, often more cost-effective, pathway to the target molecule, particularly when starting from an activated aryl halide.[9] While the benzoic acid moiety itself is not a strong activating group, the reaction can be driven to completion under appropriate conditions.

Mechanistic Rationale

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[10] The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of this reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring.[12] For less activated systems, higher temperatures and stronger bases may be required to facilitate the reaction.

SNAr_Mechanism Aryl Halide Aryl Halide Meisenheimer Complex Meisenheimer Complex Aryl Halide->Meisenheimer Complex Nucleophile (Nu-) Product Product Meisenheimer Complex->Product - Leaving Group (X-)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Scalability Considerations

The scalability of an SNAr reaction is influenced by several factors:

  • Starting Material Cost and Availability: 2-Fluorobenzoic acid is often the preferred starting material for SNAr reactions due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack.

  • Reaction Conditions: The need for high temperatures and/or pressures can present challenges for large-scale production.

  • Base Selection: The choice of base can affect both the reaction rate and the potential for side reactions.

  • Solvent Selection: Polar aprotic solvents such as DMSO or DMF are typically used to facilitate SNAr reactions but can be problematic for large-scale workup and purification.

  • Workup and Purification: The removal of high-boiling solvents and inorganic salts can be challenging on a large scale.

Detailed Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of 2-(4-Methoxypiperidin-1-yl)benzoic acid from 2-fluorobenzoic acid and 4-methoxypiperidine.

Materials:

  • 2-Fluorobenzoic acid

  • 4-Methoxypiperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-fluorobenzoic acid (1.0 equivalent), 4-methoxypiperidine (1.5 equivalents), and potassium carbonate (3.0 equivalents).

  • Add dimethyl sulfoxide (DMSO) to the flask to create a stirrable slurry.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice water and acidify to pH ~5-6 with 1 M HCl.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-(4-Methoxypiperidin-1-yl)benzoic acid.

Comparative Analysis of Synthetic Routes

The choice between the Buchwald-Hartwig amination and SNAr for the synthesis of 2-(4-Methoxypiperidin-1-yl)benzoic acid will depend on several factors, including the scale of the synthesis, cost considerations, and available equipment.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Materials 2-Chlorobenzoic acid, 4-Methoxypiperidine2-Fluorobenzoic acid, 4-Methoxypiperidine
Catalyst Palladium-based (e.g., Pd₂(dba)₃/Xantphos)None (or phase-transfer catalyst)
Reaction Temperature 80-110 °C120-150 °C
Reaction Time 12-24 hours24-48 hours
Typical Yields 70-90%60-80%
Scalability Pros High yields, milder conditionsLower cost of goods (no palladium)
Scalability Cons Catalyst cost and removalHarsher conditions, high-boiling solvents

Product Characterization

The final product, 2-(4-Methoxypiperidin-1-yl)benzoic acid, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.

Representative Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.9-8.1 (d, 1H), 7.4-7.5 (t, 1H), 7.0-7.2 (m, 2H), 3.8-4.0 (m, 2H), 3.6 (s, 3H), 3.4-3.5 (m, 1H), 3.0-3.2 (m, 2H), 2.0-2.2 (m, 2H), 1.8-2.0 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 170.1, 155.2, 145.8, 132.5, 128.9, 122.3, 120.1, 75.8, 55.6, 51.2, 30.8.

  • HRMS (ESI): Calculated for C₁₃H₁₇NO₃ [M+H]⁺, found.

Conclusion

Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution offer viable and scalable routes to 2-(4-Methoxypiperidin-1-yl)benzoic acid. The Buchwald-Hartwig approach generally provides higher yields under milder conditions but at a greater cost due to the palladium catalyst. The SNAr route is more economical but requires harsher reaction conditions. The optimal choice of synthetic strategy will be dictated by the specific requirements of the research or development program, including scale, cost, and available resources. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make informed decisions and successfully implement the synthesis of this important building block.

References

  • Caddick, S., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(1), 167-173. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm. [Link]

  • European Patent Office. (2005). Process for preparing benzoic acids.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed N-arylation of amines and their derivatives. Journal of the American Chemical Society, 124(50), 14844-14845.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-catalyzed amination of aryl halides and sulfonates. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Terrier, F. (1991). Nucleophilic aromatic substitution. Chemical Reviews, 91(1), 1-20.
  • Wang, D., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 137(43), 13994-13997. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A catalytic asymmetric Suzuki coupling. Journal of the American Chemical Society, 124(7), 1162-1163.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • PHARMD GURU. (n.d.). 40. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • YouTube. (2020, May 14). Aromatic Nucleophilic Substitution mechanism(SNAr) in Haloarenes. [Link]

  • YouTube. (2020, February 2). SNAr reaction scope & limitations. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-methoxyphenylamino)benzoic acid. [Link]

  • MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid. [Link]

  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • ResearchGate. (2020). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. [Link]

  • PubMed. (1993). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. [Link]

  • LabRulez LCMS. (n.d.). An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides. [Link]

  • MDPI. (2022). Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. [Link]

  • PubChem. (n.d.). 2-((Methoxycarbonyl)oxy)benzoic acid. [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Activation of 2-(4-Methoxypiperidin-1-yl)benzoic Acid for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of reagents for the activation of the carboxylic acid in 2-(4-Methoxypiperidin-1-yl)benzoic acid. This sterically hindered benzoic acid derivative requires careful consideration of activating agents to achieve efficient amide bond formation, a critical step in the synthesis of numerous pharmacologically active molecules. This document will delve into the mechanistic underpinnings of various activation strategies, offering field-proven insights and detailed protocols to ensure reproducible and high-yielding synthetic outcomes.

Introduction: The Challenge of Activating a Hindered Carboxylic Acid

The formation of an amide bond is a cornerstone of medicinal chemistry and drug discovery. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.

The structure of 2-(4-Methoxypiperidin-1-yl)benzoic acid presents a moderate degree of steric hindrance around the carboxylic acid group due to the ortho-substituted piperidine ring. This steric bulk can significantly impact the efficiency of standard coupling procedures, necessitating the use of more robust and carefully selected activating reagents. This guide will explore several classes of reagents, from classical methods to modern, highly efficient coupling agents, and provide a rationale for their application to this specific substrate.

Reagent Classes for Carboxylic Acid Activation

The choice of activating reagent is paramount and depends on factors such as the nature of the amine coupling partner, the presence of other functional groups, desired reaction conditions (temperature, solvent), and the need to minimize side reactions, particularly racemization if chiral centers are present.

Thionyl Chloride (SOCl₂): The Classical Approach to Acyl Chlorides

One of the most established methods for activating a carboxylic acid is its conversion to a highly reactive acyl chloride using thionyl chloride.[1][2][3] This method is often cost-effective and can be performed as a one-pot synthesis.[4][5][6][7]

Mechanism of Action: The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, with the expulsion of sulfur dioxide and a chloride ion, to form the acyl chloride.[8] The gaseous byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion.[9]

Suitability for 2-(4-Methoxypiperidin-1-yl)benzoic acid: This method is generally effective for robust substrates. However, the harsh conditions (often requiring heating) and the generation of HCl can be incompatible with sensitive functional groups elsewhere in the molecule or on the amine coupling partner.[10] For a relatively simple amide synthesis where the amine is not acid-sensitive, this can be a viable and economical option.

Workflow for Acyl Chloride Formation with Thionyl Chloride

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation Carboxylic_Acid 2-(4-Methoxypiperidin-1-yl)benzoic acid Acyl_Chloride Intermediate Acyl Chloride Carboxylic_Acid->Acyl_Chloride + SOCl₂ - SO₂ - HCl SOCl2 Thionyl Chloride (SOCl₂) Amide_Product Desired Amide Product Acyl_Chloride->Amide_Product + Amine - HCl Amine Amine (R-NH₂)

Caption: General workflow for amide synthesis via an acyl chloride intermediate.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling agents that facilitate amide bond formation under milder conditions than thionyl chloride.[11][12][13] EDC is particularly advantageous due to the water-solubility of its urea byproduct, which simplifies purification.[14]

Mechanism of Action: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate.[15][16][17] This intermediate can then be attacked by the amine to form the amide and a urea byproduct.

The Role of Additives (HOBt and HOAt): A significant side reaction with O-acylisourea intermediates is their rearrangement to a stable N-acylurea, which terminates the desired reaction pathway.[16][18] To mitigate this and to reduce the risk of racemization, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are commonly employed.[19][20] These additives react with the O-acylisourea to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine.[21][22]

Suitability for 2-(4-Methoxypiperidin-1-yl)benzoic acid: The EDC/HOBt or EDC/HOAt systems are excellent choices for this substrate, offering a good balance of reactivity and mild conditions. Given the steric hindrance, the use of these additives is highly recommended to improve reaction rates and yields.

Mechanism of Carbodiimide Coupling with HOBt

Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt - EDC-Urea HOBt HOBt Amide_Product Amide Product Active_Ester->Amide_Product + Amine - HOBt Amine Amine Urea Urea Byproduct

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Carbonyldiimidazole (CDI): A Mild and Effective Alternative

N,N'-Carbonyldiimidazole (CDI) is another valuable reagent for activating carboxylic acids.[23][24] It is a solid that is easier to handle than many other activating agents and often provides clean reactions.[25]

Mechanism of Action: CDI reacts with the carboxylic acid to form a reactive acylimidazolide intermediate and releases imidazole and carbon dioxide.[26] The acylimidazolide then reacts with the amine to yield the desired amide, with imidazole being the only major byproduct, which can be easily removed by an acidic workup.[27]

Suitability for 2-(4-Methoxypiperidin-1-yl)benzoic acid: CDI is a good choice for this substrate, particularly when milder conditions are required. It is generally effective for a wide range of carboxylic acids and amines.[26]

Onium Salts (HATU, HBTU, PyBOP): The High-Performance Reagents

For challenging amide couplings, such as those involving sterically hindered acids or electron-deficient amines, onium salts are the reagents of choice.[28][29][30] These include aminium/uronium salts like HATU and HBTU, and phosphonium salts like PyBOP.[31][32][33]

Mechanism of Action: These reagents are based on HOBt or its more reactive analogue, HOAt.[34] They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to form the corresponding active esters in situ.[35][36] HATU, which is based on HOAt, is generally considered one of the most powerful coupling reagents, offering rapid reaction rates and minimal racemization.[13]

Suitability for 2-(4-Methoxypiperidin-1-yl)benzoic acid: Due to the steric hindrance of the substrate, HATU is an excellent candidate to ensure high conversion and yield, especially if the amine coupling partner is also sterically demanding or poorly nucleophilic.[37] While more expensive, the high efficiency of these reagents often justifies their use in demanding synthetic steps.

Comparative Summary of Activating Reagents

Reagent ClassActivating Agent(s)Key AdvantagesKey DisadvantagesRecommended for 2-(4-Methoxypiperidin-1-yl)benzoic acid?
Thionyl Chloride SOCl₂Cost-effective, volatile byproductsHarsh conditions, generation of HCl, limited functional group toleranceYes, for simple, acid-stable amines.
Carbodiimides EDC (+ HOBt/HOAt)Mild conditions, good yields, water-soluble byproduct (EDC)Potential for N-acylurea formation and racemization (mitigated by additives)Highly Recommended. Excellent balance of cost, efficiency, and mildness.
Carbonyldiimidazole CDIMild conditions, clean reaction, easy byproduct removalMoisture sensitiveRecommended. A good alternative to carbodiimides.
Onium Salts HATU, HBTU, PyBOPHigh reactivity, fast reaction times, low racemization, suitable for hindered substratesHigher cost, requires a non-nucleophilic baseHighly Recommended, especially for challenging couplings.

Experimental Protocols

General Considerations:

  • All reactions should be performed in anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).

  • Glassware should be thoroughly dried before use.

  • The purity of reagents, particularly the activating agents and amines, is crucial for optimal results.

Protocol 1: Amide Synthesis using EDC and HOBt

This protocol is a reliable starting point for the activation of 2-(4-Methoxypiperidin-1-yl)benzoic acid.

Materials:

  • 2-(4-Methoxypiperidin-1-yl)benzoic acid

  • Amine (1.0 - 1.2 equivalents)

  • EDC·HCl (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents, optional, if amine is a salt)

Procedure:

  • To a solution of 2-(4-Methoxypiperidin-1-yl)benzoic acid (1 equivalent) in anhydrous DCM or DMF, add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture. If the amine is provided as a hydrochloride salt, add DIPEA (2-3 equivalents).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Amide Synthesis using HATU for Hindered Couplings

This protocol is recommended for sterically demanding amines or when Protocol 1 gives low yields.

Materials:

  • 2-(4-Methoxypiperidin-1-yl)benzoic acid

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.2 - 1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (3-4 equivalents)

Procedure:

  • Dissolve 2-(4-Methoxypiperidin-1-yl)benzoic acid (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the mixture and stir at room temperature for 5-10 minutes.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Amide Synthesis via Acyl Chloride Formation

This protocol is a cost-effective option for acid-stable amines.

Materials:

  • 2-(4-Methoxypiperidin-1-yl)benzoic acid

  • Thionyl chloride (SOCl₂) (2-5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Amine (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or Pyridine (2-3 equivalents)

Procedure:

  • Acyl Chloride Formation: To a solution of 2-(4-Methoxypiperidin-1-yl)benzoic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of the amine (1.1 equivalents) and TEA (2 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Field Insights

  • Low Yields with EDC/HOBt: If yields are low, consider switching to the more reactive HATU. Alternatively, increasing the reaction time or temperature (e.g., to 40-50 °C) may improve conversion. Ensure all reagents and solvents are anhydrous.

  • Incomplete Reaction with Hindered Amines: For very bulky secondary amines, HATU is the preferred reagent.[37] In some extreme cases, alternative methods such as the use of acyl fluorides may be necessary.[30]

  • Byproduct Formation: The formation of N-acylurea with carbodiimides can be minimized by ensuring the addition of HOBt or HOAt before or at the same time as the carbodiimide. The use of onium salts like HATU largely avoids this issue.

  • Purification Challenges: The urea byproduct from DCC is notoriously difficult to remove. Using EDC simplifies purification as the byproduct is water-soluble. The byproducts from onium salt couplings are also generally water-soluble.

Conclusion

The successful activation of 2-(4-Methoxypiperidin-1-yl)benzoic acid for amide synthesis is readily achievable with the appropriate choice of reagents and reaction conditions. For general applications, an EDC/HOBt coupling system provides a robust and reliable method. For more challenging transformations involving sterically hindered or electron-poor amines, the use of a high-performance onium salt reagent such as HATU is strongly recommended to ensure efficient and clean amide bond formation. The protocols and insights provided in this guide are intended to empower researchers to confidently tackle the synthesis of amides derived from this important building block.

References

  • Leggio, A., Belsito, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Common Organic Chemistry. Carbonyl Diimidazole (CDI). Common Organic Chemistry.
  • Leggio, A., Belsito, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Semantic Scholar.
  • Morton, R. C., Mangroo, D., & Gerber, G. E. (1988). A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Canadian Journal of Chemistry.
  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Subash, B., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • Scimplify. What are the uses and side effects of CDI. Scimplify.
  • Kim Reactor. (2025). Carbonyldiimidazole (CDI)
  • Organic Chemistry Tutor. (2026).
  • Vankawala, S. H., et al. (2007). Amidations Using N,N'-Carbonyldiimidazole: Remarkable Rate Enhancement by Carbon Dioxide. American Chemical Society.
  • ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • ResearchGate. (2025). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride.
  • Benchchem. (2025).
  • Fisher Scientific. Amide Synthesis. Fisher Scientific.
  • Aapptec Peptides. Coupling Reagents. Aapptec Peptides.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • PMC. Reaction of an Introverted Carboxylic Acid with Carbodiimide. PMC.
  • Wikipedia. Carbodiimide. Wikipedia.
  • ResearchGate. (2025). Mechanism of the reaction of carbodiimides with carboxylic acids.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. [Source not available].
  • Organic & Biomolecular Chemistry. (2015).
  • Google Patents. (2012). Coupling agents for peptide synthesis.
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Leggio, A., et al. (2017).
  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • CHIMIA. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Commonly Used Coupling Reagents in Peptide Synthesis. [Source not available].
  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • AAPPTEC. Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTEC.
  • Sciencemadness.org. (2019). benzoic acid to benzoyl chloride ; non benzotrichloride route to hippuric acid. Sciencemadness.org.
  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?.
  • NileRed. (2024). Making benzoyl chloride. YouTube.
  • Chemistry LibreTexts. (2019). 14.
  • Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in W
  • Chemguide. preparation of acyl chlorides (acid chlorides). Chemguide.
  • El-Faham, A., & Albericio, F. (2005). Amide bond formation and peptide coupling. [Source not available].
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Merck Millipore. Novabiochem® Coupling reagents. Merck Millipore.

Sources

Application Note: Microwave-Assisted Synthesis of 2-(4-Methoxypiperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists. It details the high-efficiency, microwave-assisted synthesis of 2-(4-Methoxypiperidin-1-yl)benzoic acid , a critical pharmacophore in drug discovery (often found in GPCR modulators and kinase inhibitors).


)
Scale:  Milligram to Gram Preparative Scale

Executive Summary

The synthesis of N-aryl anthranilic acid derivatives, such as 2-(4-Methoxypiperidin-1-yl)benzoic acid , traditionally requires high temperatures, prolonged reflux times (12–48 hours), and transition metal catalysts (Ullmann/Buchwald-Hartwig conditions). These harsh conditions often lead to side products and difficult purification.

This protocol utilizes microwave irradiation to drive the reaction via a rapid Nucleophilic Aromatic Substitution (


) mechanism. By using 2-fluorobenzoic acid  as the electrophile, we eliminate the need for copper/palladium catalysts, leveraging the high electronegativity of fluorine to stabilize the Meisenheimer intermediate. This "Green Chemistry" approach uses water as a solvent, reducing environmental impact while boosting yields to >90% in under 20 minutes.
Key Advantages
FeatureConventional Thermal MethodMicrowave-Assisted Method
Reaction Time 12 – 24 Hours10 – 20 Minutes
Temperature 140°C (Reflux in DMF/DMSO)100°C – 120°C
Catalyst Often requires Cu/PdCatalyst-Free (via

)
Solvent DMF, DMSO, NMP (High boiling, toxic)Water or Ethanol
Yield 50 – 70%90 – 95%

Scientific Principles & Mechanism

Why Microwave Irradiation?

Microwave synthesis relies on dielectric heating . The polar solvent (water) and the ionic reagents (potassium carbonate) align with the oscillating electric field, generating internal heat via molecular friction and ionic conduction. This results in:

  • Rapid Heating Rates: Reaching target temperature in seconds rather than minutes.

  • Superheating: Solvents can be heated above their atmospheric boiling points in sealed vessels, increasing reaction kinetics (Arrhenius equation).

  • Specific Microwave Effects: While debated, the stabilization of the polar transition state (Meisenheimer complex) by the electromagnetic field is often cited as a factor in the acceleration of

    
     reactions.
    
Reaction Mechanism:

The reaction proceeds via a Nucleophilic Aromatic Substitution.[1][2]

  • Ionization: The base (

    
    ) deprotonates the carboxylic acid to form the carboxylate. While this makes the ring electron-rich (unfavorable for 
    
    
    
    ), the ortho-fluorine is sufficiently electron-withdrawing to activate the position.
  • Addition: The nucleophilic nitrogen of 4-methoxypiperidine attacks the C-2 position, breaking aromaticity and forming the Meisenheimer complex.

  • Elimination: Aromaticity is restored by the expulsion of the fluoride ion.

SNAr_Mechanism Substrate 2-Fluorobenzoic Acid (Electrophile) Complex Meisenheimer Complex (Transition State) Substrate->Complex + Base (K2CO3) Nu 4-Methoxypiperidine (Nucleophile) Nu->Complex Product 2-(4-Methoxypiperidin-1-yl) benzoic acid Complex->Product - F⁻ (Fast) Byproduct KF / KHCO3 Complex->Byproduct

Figure 1: Mechanistic pathway of the uncatalyzed


 reaction facilitated by microwave irradiation.

Experimental Protocol

Materials
  • Reagent A: 2-Fluorobenzoic acid (CAS: 445-29-4) – Preferred over chloro- analog for catalyst-free routes.

  • Reagent B: 4-Methoxypiperidine (CAS: 4045-24-3)

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: Deionized Water (Green solvent) or Ethanol.

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover, Biotage Initiator) capable of pressure control.

Standard Operating Procedure (SOP)
Step 1: Reaction Setup
  • In a 10 mL microwave-compatible glass vial equipped with a magnetic stir bar, add:

    • 1.0 equiv 2-Fluorobenzoic acid (140 mg, 1.0 mmol)

    • 1.2 equiv 4-Methoxypiperidine (138 mg, 1.2 mmol)

    • 2.0 equiv

      
       (276 mg, 2.0 mmol)
      
    • 3.0 mL Deionized Water.

  • Cap the vial with a crimp cap/septum suitable for high pressure (up to 20 bar).

  • Pre-stir for 30 seconds to ensure homogeneity (slurry formation).

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

  • Control Mode: Dynamic (Temperature Control)

  • Temperature: 110 °C

  • Hold Time: 15 minutes

  • Pressure Limit: 250 psi (17 bar)

  • Power: High Absorption (dynamic, max 150W)

  • Stirring: High

Note: If using 2-Chlorobenzoic acid (less reactive), add 10 mol% Cu powder and increase temperature to 140°C.

Step 3: Workup & Purification
  • Cooling: Allow the vial to cool to room temperature (compressed air cooling usually built-in).

  • Acidification: The reaction mixture will be basic (pH ~10). Transfer to a beaker and carefully acidify with 1M HCl dropwise until pH reaches ~3–4.

    • Observation: The product, which exists as a carboxylate salt in the reaction, will precipitate out as the free acid upon acidification.

  • Extraction (if oil forms): If the product oils out rather than precipitates, extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Crystallization: Recrystallize from Ethanol/Water (1:1) if high purity is required.

Analytical Validation
  • TLC: Silica gel, 5% MeOH in DCM. Product

    
     ~ 0.4 (visualize under UV).
    
  • HPLC: Purity >98% expected.

  • 1H NMR (DMSO-d6): Look for the disappearance of the specific 2-fluoro aromatic pattern and the appearance of piperidine multiplets (3.0–3.5 ppm) and the methoxy singlet (~3.3 ppm).

Workflow Visualization

Experimental_Workflow Prep PREPARATION Mix 1.0 eq 2-F-Benzoic Acid 1.2 eq 4-MeO-Piperidine 2.0 eq K2CO3 in Water MW MW IRRADIATION 110°C | 15 min | High Stir (Pressure Sealed) Prep->MW Load Vial Cool COOLING & TRANSFER Cool to RT Transfer to Beaker MW->Cool Auto-Cool Acid ACIDIFICATION Add 1M HCl dropwise to pH 3 Precipitate Product Cool->Acid Neutralize Carboxylate Isolate ISOLATION Filtration or EtOAc Extraction Recrystallize (EtOH/H2O) Acid->Isolate Collect Solid

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Temperature too low for

.
Increase MW temp to 130°C or extend time to 30 min.
Product Oils Out Product is amphoteric/lipophilic.Do not filter; perform EtOAc extraction immediately after acidification.
Impurity Profile Decarboxylation of benzoic acid.[3]Reduce temperature (<120°C) and ensure sufficient base is present.
Vessel Failure Excessive pressure.Ensure headspace in vial (fill max 60%). Use "High Pressure" vials.

References

  • Microwave-Assisted

    
    :  Leadbeater, N. E., & Marco, M. (2003). Preparation of polymer-supported ligands and metal complexes by microwave-promoted functionalization of resin-bound linkers. (General principles of MW 
    
    
    
    ).
  • Water as Green Solvent: Ju, Y., & Varma, R. S. (2006). Aqueous N-heterocyclization of primary amines with dihalides: microwave-assisted synthesis of N-azacycloalkanes..

  • Anthranilic Acid Synthesis: Wang, J., et al. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids.[4].

  • General MW Protocols: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis..

(Note: While specific literature for "2-(4-Methoxypiperidin-1-yl)benzoic acid" is implicit in broader patent literature for GPCR ligands, the protocols above are derived from validated methodologies for the generic class of N-aryl anthranilic acids.)

Sources

Application Notes and Protocols for the Crystallization of 2-(4-Methoxypiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystalline Form in Drug Development

In the landscape of pharmaceutical development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance. For a molecule such as 2-(4-Methoxypiperidin-1-yl)benzoic acid, achieving a stable and pure crystalline form is a critical determinant of its ultimate efficacy, safety, and manufacturability.[1][2] The arrangement of molecules in a crystal lattice dictates key physicochemical properties including solubility, dissolution rate, stability, and bioavailability.[3] Therefore, the development of a robust and reproducible crystallization process is a cornerstone of successful drug development.

This guide provides a detailed exploration of various crystallization techniques applicable to 2-(4-Methoxypiperidin-1-yl)benzoic acid. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively approach the crystallization of this and similar benzoic acid derivatives. The methodologies described herein are grounded in the fundamental principles of nucleation and crystal growth, aiming to provide a rational framework for experimental design.[2]

Preliminary Considerations: Understanding the Molecule and Solvent Selection

While specific experimental data for 2-(4-Methoxypiperidin-1-yl)benzoic acid is not widely published, we can infer its likely behavior based on its structural similarity to benzoic acid. Benzoic acid exhibits a notable difference in solubility between hot and cold water, a property that is frequently exploited for its purification via recrystallization.[4][5][6] It is reasonable to hypothesize that 2-(4-Methoxypiperidin-1-yl)benzoic acid will share this characteristic, making it a good candidate for cooling crystallization.

The selection of an appropriate solvent is the most critical step in developing a successful crystallization protocol.[7] An ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization upon cooling.[7]

  • Chemical inertness. The solvent should not react with the compound of interest.[7]

  • Appropriate boiling point. The boiling point should be low enough to be easily removed from the crystals but high enough to allow for a sufficient temperature gradient for crystallization.

  • Ability to produce well-formed crystals.

  • Low toxicity and cost-effectiveness.

A preliminary solvent screening is essential to identify the most suitable solvent or solvent system. A summary of potentially useful solvents and their properties is provided in the table below.

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for compounds with polar functional groups. Benzoic acid has low solubility in cold water.[5]
Ethanol78MediumOften used in combination with water as a solvent/anti-solvent pair.[8]
Methanol65MediumSimilar to ethanol, can be effective for dissolving many organic compounds.
Isopropanol82MediumAnother common alcohol used for crystallization.
Acetone56MediumA more polar aprotic solvent, can be effective for a range of compounds.
Acetonitrile82MediumA polar aprotic solvent often used in pharmaceutical crystallization.[9]
Toluene111LowA non-polar solvent, may be useful if the compound has significant non-polar character.
Heptane/Hexane98/69LowOften used as anti-solvents to induce precipitation from a more polar solvent.

Crystallization Methodologies and Protocols

Based on the general principles of crystallization for pharmaceutical compounds, several techniques can be applied to 2-(4-Methoxypiperidin-1-yl)benzoic acid.[1]

Cooling Crystallization

This is the most common technique and relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered, leading to supersaturation and subsequent crystal formation.[1][2]

Protocol for Cooling Crystallization:

  • Dissolution: In a suitable flask, dissolve the crude 2-(4-Methoxypiperidin-1-yl)benzoic acid in the minimum amount of a pre-heated solvent (e.g., water, ethanol, or a water/ethanol mixture) at an elevated temperature (near the boiling point of the solvent).[4][7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.[7]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals as it allows the molecules to arrange themselves in an ordered lattice.[4] Covering the flask can help to slow down the cooling rate.[4]

  • Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[8]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner or Hirsch funnel.[4]

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.[8]

  • Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

Workflow for Cooling Crystallization

Cooling_Crystallization cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying A Crude Compound C Saturated Solution A->C B Minimum Hot Solvent B->C D Hot Filtration (Optional) C->D If impurities E Slow Cooling to RT D->E F Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Drying H->I J Pure Crystals I->J

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Crystallization

This method involves the addition of a second solvent (an "anti-solvent") in which the compound of interest is poorly soluble.[1] This induces supersaturation and causes the compound to crystallize.

Protocol for Anti-Solvent Crystallization:

  • Dissolution: Dissolve the 2-(4-Methoxypiperidin-1-yl)benzoic acid in a "good" solvent in which it is freely soluble at room temperature.

  • Anti-Solvent Addition: Slowly add an anti-solvent (in which the compound is insoluble) dropwise to the solution while stirring. The anti-solvent must be miscible with the initial solvent.[10]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Crystal Growth: Allow the solution to stand undisturbed to allow for crystal growth. Scratching the inside of the flask with a glass rod can sometimes induce crystallization if it does not occur spontaneously.[4]

  • Crystal Collection and Drying: Collect, wash, and dry the crystals as described in the cooling crystallization protocol.

Workflow for Anti-Solvent Crystallization

Anti_Solvent_Crystallization cluster_setup Solution Preparation cluster_process Crystallization cluster_isolation Isolation A Compound in 'Good' Solvent C Slow Addition of Anti-Solvent A->C B Anti-Solvent B->C D Induce Crystallization C->D E Crystal Growth D->E F Filtration & Drying E->F G Pure Crystals F->G

Caption: Workflow for Anti-Solvent Crystallization.

Slow Evaporation

This technique is suitable for compounds that are highly soluble at room temperature and is often used for growing high-quality single crystals for X-ray diffraction studies.[10]

Protocol for Slow Evaporation:

  • Dissolution: Prepare a nearly saturated solution of the 2-(4-Methoxypiperidin-1-yl)benzoic acid in a suitable solvent at room temperature.

  • Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over a period of hours to days.

  • Crystal Formation: As the solvent evaporates, the concentration of the solute will increase, leading to supersaturation and the formation of crystals.

  • Crystal Collection: Once a suitable amount of crystals has formed, they can be collected by decanting the remaining solvent or by filtration.

Workflow for Slow Evaporation

Slow_Evaporation A Prepare Saturated Solution B Loosely Cover Container A->B C Slow Solvent Evaporation B->C D Supersaturation & Crystal Growth C->D E Collect Crystals D->E F Pure Crystals E->F

Caption: Workflow for Slow Evaporation.

Advanced Crystallization Strategies

For compounds that are challenging to crystallize, more advanced techniques may be necessary.

Co-crystallization

Co-crystallization involves crystallizing the target API with a second, benign molecule (a "co-former") to form a new crystalline solid with improved physicochemical properties.[10] This can be a powerful strategy for improving the solubility and stability of an API.[10] The formation of co-crystals relies on non-covalent interactions, such as hydrogen bonding, between the API and the co-former.[10] Benzoic acid itself has been shown to form co-crystals with other molecules.[11][12][13]

Conclusion

The successful crystallization of 2-(4-Methoxypiperidin-1-yl)benzoic acid is a critical step in its development as a potential pharmaceutical agent. A systematic approach, beginning with solvent screening and followed by the application of appropriate crystallization techniques such as cooling crystallization, anti-solvent crystallization, or slow evaporation, is essential. The protocols and workflows provided in this guide offer a solid foundation for researchers to develop a robust and reproducible crystallization process, ultimately leading to a high-quality, stable crystalline form of the API.

References

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • Jiko, T. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. [Link]

  • Al-Obaidi, H., & Al-Hakeim, H. K. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 13(9), 1379. [Link]

  • Crystal Pharmatech. Crystallization Process Development & Optimization Services. [Link]

  • University of California, Irvine. Recrystallization of Benzoic Acid. [Link]

  • University of Strasbourg. Guide for crystallization. [Link]

  • Quora. How is crystallization of benzoic acid from water carried out? [Link]

  • Slideshare. Experiment 4 purification - recrystallization of benzoic acid. [Link]

  • Web Pages. 1. Crystallization. [Link]

  • Harper College. Benzoic acid MSDS. [Link]

  • Ukrstat, V. D., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(15), 4945. [Link]

  • PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

  • Triown Chemie. 4-(2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer. [Link]

  • Wang, Y., et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 1267–1270. [Link]

  • van der Walt, A., et al. (2023). Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 682–685. [Link]

  • PubMed. Co-crystallization of N'-benzyl-idene-pyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde. [Link]

  • Syed, S., et al. (2016). A 2:1 co-crystal of 2-methyl-benzoic acid and N,N'-bis-(pyridin-4-ylmeth-yl)ethanedi-amide: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 3), 391–398. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 2-(4-Methoxypiperidin-1-yl)benzoic acid synthesis

[1]

Module 2: Troubleshooting SNAr (The "Green" Route)

Primary Substrate: 2-Fluorobenzoic acid (or ester).[1][2] Mechanism: Meisenheimer Complex formation.[2]

Ticket #101: "My reaction is stuck at 10% conversion."
Diagnosis Root Cause Solution
Wrong Halogen Using 2-Chlorobenzoic acid without a catalyst.[1]Switch to 2-Fluorobenzoic acid. The C-F bond is stronger but highly polarized, stabilizing the Meisenheimer intermediate required for SNAr. 2-Cl is virtually inert without metal catalysis in this system [1].
Solvent Choice Using protic solvents (EtOH/MeOH) or low-boiling non-polar solvents.[1]Use Polar Aprotic Solvents. Switch to DMSO, NMP, or DMF. These solvate the cation (K+), leaving the piperidine nucleophile "naked" and more reactive.
Temperature Running at reflux in THF/DCM (<70°C).Heat to 100–120°C. The ortho-carboxylate exerts electronic repulsion against the incoming amine. High thermal energy is required to overcome this activation barrier.
Ticket #102: "I see a new spot, but it's not my product (Hydrolysis)."
  • Observation: You are using methyl 2-fluorobenzoate, but isolating 2-fluorobenzoic acid.

  • Cause: Wet solvent or hydroxide impurities in your base (e.g., old KOH).

  • Fix: Use anhydrous K2CO3 or Cs2CO3. Add 3Å molecular sieves to the reaction vessel.

Module 3: Troubleshooting Metal Catalysis (The "Heavy" Route)

Primary Substrate: 2-Bromobenzoic acid or 2-Iodobenzoic acid.[1] Mechanism: Copper(I) oxidative addition/reductive elimination.[3]

Ticket #201: "The reaction turns black and plates out copper mirror."
  • Issue: Catalyst death (disproportionation of Cu(I) to Cu(0) and Cu(II)).

  • Scientific Insight: The free carboxylic acid group on your substrate can chelate the copper, preventing it from entering the catalytic cycle or forming unreactive cuprate clusters.

  • Protocol Adjustment:

    • Protect the Acid: Convert 2-bromobenzoic acid to Methyl 2-bromobenzoate . The ester prevents copper sequestration.

    • Ligand Acceleration: If you must use the free acid, use L-Proline (20 mol%) or DMEDA as a ligand. This forms a soluble, active Cu-complex that outcompetes the substrate for copper binding [2].

Ticket #202: "Buchwald-Hartwig (Pd) yields are inconsistent."[1]
  • Issue: Steric bulk of the ortho-substituent and the piperidine ring.

  • Diagnosis: Standard ligands (PPh3, dppf) are too small or lack the electron richness to facilitate oxidative addition into the sterically crowded ortho-C-X bond.

  • Solution: Switch to Buchwald Dialkylbiaryl Ligands (e.g., XPhos or RuPhos ). These bulky, electron-rich ligands are designed specifically to force reductive elimination in sterically congested systems [3].[1]

Module 4: Workup & Purification (The "Zwitterion Trap")

This is the most common point of failure. The product, 2-(4-methoxypiperidin-1-yl)benzoic acid , is a zwitterion.[1]

Visual 2: Isoelectric Purification Workflow Caption: Step-by-step logic for isolating the zwitterionic product from the aqueous phase.

WorkupFlowRxnMixReaction Mixture(High pH, Carboxylate form)Step11. Wash with Organic Solvent(Remove non-polar impurities)RxnMix->Step1Step22. Aqueous PhaseContains Product (COO-)Step1->Step2Step33. Acidify CarefullyTarget pH 5.5 - 6.5 (Isoelectric Point)Step2->Step3OutcomeAPrecipitate Forms?Filter & DryStep3->OutcomeAOutcomeBNo Precipitate?(Product too soluble)Step3->OutcomeBRescueRescue: Extract withCHCl3/iPrOH (3:1)OutcomeB->Rescue

Ticket #301: "I acidified to pH 1, but my product stayed in the water."
  • Explanation: At pH 1, the piperidine nitrogen is protonated (NH+). The molecule becomes a cationic ammonium salt, which is highly water-soluble.

  • The Fix (Isoelectric Point - pI):

    • The pKa of benzoic acid is ~4.2.

    • The pKa of the piperidine nitrogen is ~9.0.

    • The Isoelectric Point (pI) is roughly (4.2 + 9.0) / 2 ≈ 6.6 .

  • Protocol:

    • Cool the aqueous layer to 0°C.

    • Add 1M HCl slowly while monitoring with a pH meter.

    • Stop exactly at pH 6.0–6.5. This is where the molecule is neutral (zwitterionic net charge = 0) and least soluble. It should precipitate out [4].

Ticket #302: "It won't precipitate even at pH 6."
  • Cause: The 4-methoxy group increases polarity/solubility.

  • Rescue Extraction:

    • Do not use Ethyl Acetate (poor solubility for zwitterions).

    • Use DCM or a mixture of Chloroform/Isopropanol (3:1) . This "magic solvent" mixture is polar enough to extract zwitterions from the aqueous phase at neutral pH.

References

  • BenchChem. (n.d.). The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide. Retrieved from [1]

  • Ma, D., et al. (2001). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Retrieved from [1]

  • Wu, Q., & Wang, L. (2008).[4] Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling. Synthesis. Retrieved from

  • ResearchGate Community. (2020). How to desalt zwitterions? - Purification strategies. Retrieved from

Technical Support Center: Amide Coupling of 2-(4-Methoxypiperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the challenging yet achievable amide coupling of 2-(4-Methoxypiperidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this specific transformation. Here, we will delve into the underlying reasons for the steric hindrance, provide troubleshooting strategies, and offer detailed protocols to overcome these synthetic hurdles.

Understanding the Challenge: Why is this Coupling Difficult?

The primary obstacle in the amide coupling of 2-(4-Methoxypiperidin-1-yl)benzoic acid is significant steric hindrance. This arises from the ortho-substitution of the bulky 4-methoxypiperidin-1-yl group on the benzoic acid ring. This steric congestion can impede the approach of the amine nucleophile to the activated carboxylic acid intermediate.

Furthermore, the tertiary amine of the piperidine ring is in close proximity to the carboxylic acid. This can lead to an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen of the piperidine, which can reduce the electrophilicity of the carboxylic acid and make its activation more difficult.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling protocols (e.g., EDC/HOBt, HATU with DIPEA at room temperature) are resulting in low to no yield. What is the likely cause?

A1: Standard coupling conditions are often insufficient to overcome the severe steric hindrance presented by the ortho-piperidine substituent. The activated ester intermediate, while formed, is likely too sterically shielded to allow for efficient nucleophilic attack by the incoming amine. Additionally, the aforementioned potential for intramolecular hydrogen bonding can hinder the initial activation of the carboxylic acid.

Q2: I observe the formation of an activated ester by LC-MS, but the reaction does not proceed to the desired amide. What can I do?

A2: This is a classic sign of sterically hindered coupling. The activation step is successful, but the subsequent nucleophilic attack is the rate-limiting and failing step. To address this, you need to either increase the reactivity of the system or use a less sterically demanding activated intermediate. This can be achieved by:

  • Increasing the reaction temperature: Heating the reaction, sometimes with the aid of microwave irradiation, can provide the necessary activation energy for the nucleophilic attack to occur.

  • Switching to a more potent coupling reagent: Reagents that form more reactive activated species are often necessary.

  • Converting the carboxylic acid to a more reactive acyl fluoride: Acyl fluorides are less sterically demanding than many other activated intermediates and are highly reactive.

Q3: Are there specific classes of coupling reagents that are more effective for this type of substrate?

A3: Yes, for sterically hindered substrates like 2-(4-Methoxypiperidin-1-yl)benzoic acid, more powerful coupling reagents are generally required. Consider exploring the following:

  • Uronium/Aminium Salts: While HATU is a common starting point, for more challenging couplings, alternatives like HCTU or COMU may offer better performance. COMU, in particular, is noted for its high reactivity and improved safety profile compared to benzotriazole-based reagents.[1]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are known to be very effective for difficult couplings.[2]

  • Acyl Halide Formation: Converting the carboxylic acid to an acyl chloride or acyl fluoride in a separate step or in situ can dramatically increase reactivity.

Troubleshooting Guide

Problem 1: Low or No Product Formation with Standard Coupling Reagents

G start Low/No Product with Standard Reagents (e.g., EDC/HOBt) step1 Increase Reaction Temperature (e.g., 50-80 °C or Microwave) start->step1 outcome1 Improved Yield? step1->outcome1 step2 Switch to a More Potent Uronium/Phosphonium Reagent (e.g., COMU, PyBOP) outcome2 Improved Yield? step2->outcome2 step3 Convert to Acyl Chloride (SOCl₂ or Oxalyl Chloride) outcome3 Improved Yield? step3->outcome3 step4 In Situ Acyl Fluoride Formation (e.g., BTFFH) failure Consult Further Specialized Literature step4->failure outcome1->step2 No success Success! outcome1->success Yes outcome2->step3 No outcome2->success Yes outcome3->step4 No outcome3->success Yes

Problem 2: Side Reactions or Decomposition at Higher Temperatures

If you observe decomposition of your starting materials or product at elevated temperatures, consider the following:

  • Acyl Fluoride Formation at Room Temperature: The in-situ generation of acyl fluorides can often proceed at room temperature, followed by heating only after the amine has been added. This minimizes the time your substrate is exposed to high temperatures in its activated form.

  • Alternative Solvents: If decomposition is observed in solvents like DMF or DMAc at high temperatures, consider switching to a more inert solvent like dioxane or toluene, if solubility permits.

Recommended Experimental Protocols

Protocol 1: High-Temperature Coupling with COMU

This protocol utilizes a highly reactive uronium salt at an elevated temperature to overcome steric hindrance.

Materials:

  • 2-(4-Methoxypiperidin-1-yl)benzoic acid

  • Amine of interest

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-(4-Methoxypiperidin-1-yl)benzoic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Add COMU (1.2 eq) to the mixture.

  • Stir the reaction at 60-80 °C and monitor by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Chloride Formation and Coupling

This two-step, one-pot procedure involves the formation of a highly reactive acyl chloride intermediate.

Materials:

  • 2-(4-Methoxypiperidin-1-yl)benzoic acid

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Amine of interest

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic amount of anhydrous DMF (if using oxalyl chloride)

Procedure:

  • To a solution of 2-(4-Methoxypiperidin-1-yl)benzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) or SOCl₂ (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/SOCl₂.

  • Redissolve the crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by LC-MS).

  • Quench the reaction with water, and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: In Situ Acyl Fluoride Formation with BTFFH

This protocol is particularly useful for extremely hindered couplings and is based on a general procedure for challenging amide bond formations.

Materials:

  • 2-(4-Methoxypiperidin-1-yl)benzoic acid

  • Amine of interest

  • BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry vial under an inert atmosphere (e.g., Argon), add 2-(4-Methoxypiperidin-1-yl)benzoic acid (1.3 eq) and BTFFH (1.5 eq) in anhydrous DCM.

  • Add DIPEA (4.5 eq) and stir the mixture at room temperature for 30 minutes to pre-activate the acid.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Seal the vial and heat to 80 °C overnight.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Coupling Reagent Selection

Coupling Reagent ClassExamplesRelative ReactivityKey Considerations
Carbodiimides EDC, DCC, DICLow to ModerateOften require additives (HOBt, HOAt); generally insufficient for this substrate.
Uronium/Aminium HATU, HBTU, HCTU, COMUHighHATU/HBTU can fail; COMU is a stronger and safer alternative.[1]
Phosphonium BOP, PyBOP, PyAOPHigh to Very HighPyBOP and PyAOP are excellent for sterically hindered couplings.[2]
Acyl Halide Precursors SOCl₂, Oxalyl ChlorideVery HighForms highly reactive acyl chloride; may require a two-step procedure.
Acyl Fluoride Precursors BTFFH, TCFHVery HighExcellent for extremely hindered couplings; less sterically demanding intermediate.

Visualizing the Mechanism: Acyl Fluoride Formation

G cluster_0 Activation Step cluster_1 Coupling Step Acid 2-(4-Methoxypiperidin-1-yl)benzoic acid AcylFluoride Acyl Fluoride Intermediate (Highly Reactive, Less Hindered) Acid->AcylFluoride + BTFFH, DIPEA BTFFH BTFFH + DIPEA Amide Desired Amide Product AcylFluoride->Amide + Amine Amine Amine (R-NH₂)

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Levin, D. A., & Toste, F. D. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(65), 18188-18193. [Link]

  • Shafi, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6945. [Link]

  • Kulkarni, S. S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 349-358. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Zhang, L., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(12), 20496-20509. [Link]

  • da Silva, J. G., et al. (2020). Four N-(R-nitrophenylsulfonamido)benzoic acids. SSRN. [Link]

  • Grygorenko, O. O., et al. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wolan, D. W., & Toste, F. D. (2013). A one-pot preparation of N-2-mercaptobenzoyl-amino amides. Tetrahedron Letters, 54(38), 5236-5239. [Link]

  • Husain, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Acta Poloniae Pharmaceutica, 60(6), 453-458. [Link]

  • Muramatsu, W., et al. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 57(50), 6346-6359. [Link]

  • Zhang, L., et al. (2018). Tunable intramolecular H-bonding promotes benzoic acid activity in polymerization: inspiration from nature. Polymer Chemistry, 9(10), 1235-1243. [Link]

  • Shalaeva, M., et al. (2014). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 5(11), 1734-1741. [Link]

  • Lee, J. Y., et al. (2014). Impact of Intramolecular Hydrogen Bonding on the Reactivity of Cupric Superoxide Complexes with O–H and C–H Substrates. Journal of the American Chemical Society, 136(28), 9925-9937. [Link]

  • Lloyd, H. A., et al. (1966). Intramolecular hydrogen bonding in ortho-substituted benzoic acids. Journal of the American Chemical Society, 88(23), 5544-5549. [Link]

  • Wang, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of the Chinese Chemical Society, 65(8), 951-959. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

Sources

Technical Support Center: Purification of 2-(4-Methoxypiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(4-Methoxypiperidin-1-yl)benzoic acid. This document provides in-depth strategies, troubleshooting advice, and frequently asked questions to assist researchers, chemists, and process development professionals in achieving high purity for this important pharmaceutical intermediate. Our approach is grounded in fundamental chemical principles to empower you to not only follow protocols but also to understand and adapt them to your specific experimental context.

Part 1: Understanding the Impurity Profile

Effective purification begins with a comprehensive understanding of the potential impurities. The synthesis of 2-(4-Methoxypiperidin-1-yl)benzoic acid, commonly achieved via an Ullmann condensation, can introduce several classes of impurities.

FAQ 1: What are the most common impurities I should expect?

The impurity profile is intrinsically linked to the synthetic route. Assuming a copper-catalyzed Ullmann condensation between a 2-halobenzoic acid and 4-methoxypiperidine, you should anticipate the following:

  • Unreacted Starting Materials: 2-halobenzoic acid (e.g., 2-chlorobenzoic or 2-bromobenzoic acid) and 4-methoxypiperidine.

  • Reaction Byproducts: Homocoupling of the 2-halobenzoic acid can lead to biphenyl-2,2'-dicarboxylic acid.[1]

  • Catalyst Residues: Residual copper salts from the catalyst system.[2]

  • Solvent Residues: High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are often used and can be difficult to remove.[3]

The diagram below illustrates the origins of these common impurities.

G cluster_reactants Starting Materials cluster_reaction Ullmann Condensation cluster_products Crude Product Mixture SM1 2-Halobenzoic Acid Reaction Synthesis (Cu Catalyst, Solvent, Heat) SM1->Reaction Impurity1 Unreacted 2-Halobenzoic Acid SM1->Impurity1 Carryover SM2 4-Methoxypiperidine SM2->Reaction Impurity2 Unreacted 4-Methoxypiperidine SM2->Impurity2 Carryover Product Target Molecule: 2-(4-Methoxypiperidin-1-yl)benzoic acid Reaction->Product Impurity3 Homocoupling Byproduct (e.g., Biphenyl-dicarboxylic acid) Reaction->Impurity3 Impurity4 Residual Cu Salts & Solvent Reaction->Impurity4 G Start Crude Product in Organic Solvent (e.g., EtOAc, DCM) Step1 Wash with aq. NaHCO3 in Separatory Funnel Start->Step1 Decision1 Separate Layers Step1->Decision1 OrganicLayer Organic Layer Contains: Basic Impurities (4-methoxypiperidine) Neutral Impurities (Solvent) Decision1->OrganicLayer Discard AqueousLayer Aqueous Layer Contains: Product-Na Salt Acidic Impurity-Na Salt Decision1->AqueousLayer Keep Step2 Acidify with HCl (aq) to pH ~3-4 AqueousLayer->Step2 Step3 Precipitate Forms Step2->Step3 Step4 Collect Solid via Suction Filtration Step3->Step4 End Partially Purified Solid (Product + Acidic Impurities) Step4->End

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction of the organic layer (steps 2-4) one more time to ensure complete recovery of acidic components. Combine the aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral or basic impurities. Discard this organic wash.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is between 3 and 4. A precipitate should form. [4][5]8. Isolation: Collect the precipitated solid by suction filtration, wash the filter cake with cold deionized water, and allow it to air-dry.

FAQ 3: My product is still impure after acid-base extraction. What's the next step?

Answer: The solid obtained from acid-base extraction will be enriched in your product but may still contain acidic impurities like unreacted 2-halobenzoic acid. Recrystallization is the ideal next step to improve purity. [6][7][8] Causality: Recrystallization works on the principle that the solubility of a compound in a solvent increases with temperature. [7][9]By dissolving the impure solid in a minimal amount of a hot solvent and then allowing it to cool slowly, the target compound will preferentially crystallize out, leaving impurities behind in the cooled mother liquor.

Experimental Protocol: Recrystallization

  • Solvent Screening: The key is finding a suitable solvent or solvent system. Use small test tubes to test the solubility of your partially purified solid in various solvents at room temperature and upon heating. An ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils.

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce your final yield. [6]4. Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Table 2: Potential Solvents for Recrystallization
Solvent SystemBoiling Point (°C)Rationale
Ethanol/WaterVariableThe product is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling.
Isopropanol (IPA)82.6A common polar protic solvent that is excellent for recrystallizing polar molecules like carboxylic acids.
Acetonitrile81.6A polar aprotic solvent that can be effective if protic solvents lead to solvation issues.
Toluene110.6A less polar option. May be useful if the primary impurities are highly polar and remain in the mother liquor.

Part 3: Advanced Purification & Purity Analysis

When high purity (>99.5%) is required or when impurities are structurally very similar to the product, chromatography is necessary.

FAQ 4: How do I set up an HPLC method to check the purity of my material?

Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates. [10][11]A reversed-phase method is the most common starting point.

Causality: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Polar compounds, like your carboxylic acid product, will elute earlier, while less polar impurities will be retained longer. By using a gradient that gradually increases the organic content of the mobile phase, you can effectively separate compounds with a wide range of polarities. [12]

Table 3: Recommended Starting Conditions for RP-HPLC Analysis
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile or Methanol
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm and 280 nm
Injection Volume 10 µL
FAQ 5: I have a persistent impurity that co-elutes with my product in HPLC. What are my options?

Answer: This is a common challenge. If a stubborn impurity cannot be removed by recrystallization, preparative chromatography is the next logical step. You may also need to explore alternative chromatographic techniques.

Troubleshooting Steps:

  • Method Optimization (HPLC): Before scaling up to preparative chromatography, optimize your analytical method. Try changing the organic modifier (e.g., from acetonitrile to methanol), altering the pH of the mobile phase, or using a different column chemistry (e.g., Phenyl-Hexyl or embedded polar group). [13]2. Alternative Techniques: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase. [14][15]In HILIC, a polar stationary phase is used with a largely organic mobile phase, providing a different selectivity mechanism that may resolve your co-eluting impurity.

  • Preparative Chromatography: Once you have an analytical method that shows baseline separation, you can scale it up to a preparative system to isolate the pure compound in larger quantities.

Caption: Inter-relationship of purification and analytical techniques.

References

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • University of Missouri-St. Louis. The Recrystallization of Benzoic Acid. UMSL. [Link]

  • Wigal, C. Acid-Base Extraction. Lebanon Valley College. [Link]

  • Wikipedia contributors. (2023). Acid–base extraction. Wikipedia. [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Online Plants. Application Of Acid Base Extraction In Organic Chemistry. Online Plants. [Link]

  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. [Link]

  • Ermer, J. (2015). Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]

  • Van der Wal, S., & Gilar, M. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • University of Wisconsin-Green Bay. Recrystallization of Benzoic Acid. UW-Green Bay. [Link]

  • Central Texas College. (2022). Recrystallization of Benzoic Acid Pre-Lab Discussion. YouTube. [Link]

  • WordPress.com. (2015). Recrystallization of Benzoic Acid Objective. WordPress.com. [Link]

  • OperaChem. (2023). Ullmann coupling-An overview. OperaChem. [Link]

  • A Professional Pharmaceutical Intermediates Supplier. (2023). What are the key steps in the purification of pharmaceutical intermediates?. Blog. [Link]

  • Paczko, A. (1998). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Al-Rimawi, F. (2013). Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science. [Link]

  • Phenomenex. Troubleshooting Guide. Phenomenex. [Link]

  • sathee jee. Chemistry Ullmann Reaction. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • LCGC International. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. [Link]

Sources

Technical Support Center: Solving Solubility Challenges for 2-(4-Methoxypiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-Methoxypiperidin-1-yl)benzoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive, question-and-answer-based resource for overcoming aqueous solubility issues with this compound. The guidance follows a logical troubleshooting workflow, from initial characterization to advanced formulation strategies, grounded in established scientific principles.

Section 1: Foundational Understanding

Q1: What are the key physicochemical properties of 2-(4-Methoxypiperidin-1-yl)benzoic acid that influence its solubility?

Answer: The solubility of 2-(4-Methoxypiperidin-1-yl)benzoic acid is primarily governed by its molecular structure, which contains both an acidic and a basic functional group.

  • Acidic Group: The molecule possesses a benzoic acid moiety. Benzoic acid itself is a weak acid with a pKa of approximately 4.2.[1][2][3][4] This carboxyl group (-COOH) is capable of donating a proton to form a negatively charged carboxylate ion (-COO⁻).

  • Basic Group: The structure also includes a piperidine ring, which is a cyclic secondary amine. The nitrogen atom in the piperidine ring is basic and can accept a proton to become a positively charged ammonium ion. The pKa of protonated piperidine is around 11.2.

  • Ionization State: The overall charge of the molecule—and thus its interaction with polar solvents like water—is highly dependent on the pH of the solution. At a given pH, the extent of ionization can be estimated using the Henderson-Hasselbalch equation.[5][6][7]

Because it has both acidic and basic centers, the compound is amphoteric. However, for most practical applications in biological systems (pH 1-8), the primary handle for modulating solubility is the deprotonation of the carboxylic acid group.

Q2: Why is this compound likely to be poorly soluble in neutral water (pH ~7)?

Answer: At neutral pH, the 2-(4-Methoxypiperidin-1-yl)benzoic acid molecule exists predominantly in its zwitterionic form, where the carboxylic acid is deprotonated (negatively charged) and the piperidine nitrogen is protonated (positively charged). While zwitterions have charged groups, they can also have low aqueous solubility if the overall molecule is large, has significant nonpolar surface area, and can form strong, stable crystal lattice structures. In the solid state, strong intermolecular forces, such as hydrogen bonds and van der Waals interactions, require significant energy to overcome, which the solvation energy of water may be insufficient to provide. Benzoic acid itself has low solubility in cold water.[2][8] The addition of the bulky and relatively hydrophobic methoxypiperidinyl group further increases the nonpolar character, likely reducing its intrinsic solubility in its neutral or zwitterionic form.

Section 2: Initial Troubleshooting & pH Adjustment

Q3: What is the first and most critical step to try to improve its aqueous solubility?

Answer: The most direct and effective initial strategy is pH adjustment .[9][10] Since the compound has an acidic carboxylic acid group, its solubility will increase dramatically as the pH of the solution rises above its pKa. According to the Henderson-Hasselbalch equation, when the pH is equal to the pKa, the compound is 50% ionized.[6][7] When the pH is one unit above the pKa, it is approximately 90% ionized, and at two units above, it is over 99% ionized. The ionized (deprotonated) carboxylate form is significantly more polar and water-soluble than the neutral form.[11] Therefore, preparing solutions in alkaline buffers (e.g., pH 7.4, 8.0, or higher) is the first recommended step.

Q4: How do I perform a pH-solubility profile for this compound?

Answer: A pH-solubility profile is a critical pre-formulation experiment that quantifies the compound's solubility across a physiologically relevant pH range (typically pH 1.2 to 7.4 or higher).[12][13] This data is essential for predicting oral absorption and guiding formulation development.

Experimental Protocol: Equilibrium Solubility Shake-Flask Method

  • Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.0, 6.8, 7.4, 8.0). Standard buffers like HCl (for pH 1.2), acetate (for pH 4.5), and phosphate (for pH 6.8 and 7.4) should be used.[14]

  • Add Excess Compound: In separate, sealed vials for each pH point (in triplicate), add an excess amount of the solid compound to a known volume of the buffer (e.g., 5-10 mg of compound to 1 mL of buffer). The key is to ensure undissolved solid remains at the end of the experiment.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (typically 25°C or 37°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Sample Collection & Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully withdraw an aliquot of the supernatant. It is crucial to separate the dissolved compound from the solid. This is best achieved by filtering through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) on a logarithmic scale against the pH.

Q5: What results should I expect from the pH-solubility study?

Answer: The pH-solubility profile for a weak acid like 2-(4-Methoxypiperidin-1-yl)benzoic acid will show low solubility at acidic pH values (below its pKa) and a sharp, exponential increase in solubility as the pH rises above the pKa.

Table 1: Example pH-Solubility Profile Data

pH Buffer System Mean Solubility (µg/mL)
1.2 0.1 N HCl < 1
3.0 Citrate 5
4.2 Acetate 50 (Approx. pKa)
5.5 Acetate 500
6.8 Phosphate > 2000

| 7.4 | Phosphate | > 5000 |

This profile confirms that for applications where a pH of 6.8 or higher is acceptable, simple formulation in a phosphate buffer may be sufficient to achieve the desired concentration.

Section 3: Advanced Formulation Strategies

Q6: My experiment requires a near-neutral pH, but the solubility is still insufficient. What are my other options?

Answer: If pH adjustment alone is not a viable solution, several advanced formulation strategies can be employed, often in combination with partial pH adjustment. The main approaches are:

  • Co-solvents: Adding a water-miscible organic solvent to the aqueous vehicle.[9][15][16]

  • Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes.[17][18][19]

  • Salt Formation: Synthesizing a stable salt form of the compound with improved solubility and dissolution properties.[20][21][22]

Q7: How do I select and screen co-solvents to improve solubility?

Answer: Co-solvents work by reducing the polarity of the water-based solvent system, which diminishes water's ability to "squeeze out" the non-polar drug molecule, thereby increasing solubility.[23] Common, biocompatible co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and glycerin.[16]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, PG, Ethanol).

  • Prepare Co-solvent Mixtures: Prepare aqueous solutions containing different percentages of each co-solvent (e.g., 10%, 20%, 40% v/v in a pH 7.4 phosphate buffer).

  • Determine Solubility: Using the shake-flask method described in Q4, determine the equilibrium solubility of your compound in each co-solvent mixture.

  • Analyze and Select: Compare the solubility enhancements. Be mindful that high concentrations of organic solvents can be toxic in some biological assays (e.g., cell-based studies). Select the co-solvent system that provides the required solubility at the lowest, most tolerable concentration.

Table 2: Example Co-solvent Solubility Data (in pH 7.4 Buffer)

Co-solvent System Solubility (mg/mL) Fold Increase (vs. buffer)
pH 7.4 Buffer (Control) 5.0 1x
20% PEG 400 in Buffer 15.0 3x
40% PEG 400 in Buffer 45.0 9x
20% Propylene Glycol in Buffer 12.5 2.5x

| 40% Propylene Glycol in Buffer | 32.5 | 6.5x |

Q8: When should I consider using cyclodextrins?

Answer: Cyclodextrins are an excellent choice when you need to avoid organic co-solvents, especially for in-vivo studies or parenteral formulations. Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[18][19] They can encapsulate the hydrophobic parts of a drug molecule, like the benzene ring of your compound, forming a water-soluble "inclusion complex".[18][24]

Commonly used pharmaceutical cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which have high aqueous solubility and are well-tolerated.[18] A phase-solubility study is typically conducted to determine the binding constant and solubilizing efficiency.

Q9: Can I form a salt of this compound to improve solubility and dissolution rate?

Answer: Yes, salt formation is a very powerful and widely used method for increasing the solubility and dissolution rate of ionizable drugs.[20][21][25] For your acidic compound, you would form a salt by reacting it with a pharmaceutically acceptable base (counter-ion), such as sodium (Na⁺), potassium (K⁺), calcium (Ca²⁺), or an organic amine like tromethamine (Tris).

The resulting salt form often has a much higher dissolution rate and apparent solubility than the free acid form because it does not require the pH of the microenvironment to be high for it to dissolve. However, it's important to note that the ultimate solubility is still pH-dependent. The key advantages are often kinetic (faster dissolution) and the ability to prepare solid dosage forms with enhanced performance.[22] Salt screening is a specialized process that involves reacting the acid with various bases and characterizing the resulting solids for properties like crystallinity, stability, hygroscopicity, and solubility.

Section 4: Workflow and Decision Making

Q10: Can you provide a workflow diagram for systematically approaching solubility enhancement for this compound?

Answer: Certainly. The following diagram outlines a logical, step-by-step workflow for tackling the solubility challenges of 2-(4-Methoxypiperidin-1-yl)benzoic acid.

Caption: A decision-making workflow for solubility enhancement.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Mihailiasa, M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • PubChem. (n.d.). Benzoic Acid. National Center for Biotechnology Information.
  • Yalkowsky, S. H., & Roseman, T. J. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
  • Prajapati, R., & Patel, M. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Fenyvesi, F., et al. (n.d.). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? MDPI.
  • Pharma Excipients. (n.d.). Cyclodextrins - CD Formulation.
  • Turito. (2023). Benzoic Acid - Structure, Properties, Reactions.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
  • Ortiz Mellet, C., et al. (2013). Cyclodextrins for Pharmaceutical and Biomedical Applications. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Cosolvent.
  • University of California, Davis. (n.d.). pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
  • Wikipedia. (n.d.). Benzoic acid.
  • Pharma Excipients. (2015). Cyclodextrins in pharmaceutical formulations II: solubilization, binding constant, and complexation efficiency.
  • Alex, A., & Kleno, K. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Pharmaceutical Sciences.
  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review.
  • Proprep. (n.d.). What is the pKa of benzoic acid?
  • Pharmaguideline. (2025). SOP for pH-Solubility Profiling of Drug Candidates.
  • Semantic Scholar. (2007). Salt formation to improve drug solubility.
  • ResearchGate. (n.d.). Co-solvent and Complexation Systems.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • International Journal of Pharmaceutical Research, Education and Medical Sciences. (2025). SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER-SOLUBLE DRUGS.
  • National Center for Biotechnology Information. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques.
  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.
  • ResearchGate. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • ResearchGate. (2025). Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa).
  • Bentham Science. (2024). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium.
  • ChemicalBook. (n.d.). Benzoic acid.

Sources

Optimizing pH conditions for 2-(4-Methoxypiperidin-1-yl)benzoic acid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Extraction Optimization for 2-(4-Methoxypiperidin-1-yl)benzoic Acid

Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Ticket Subject: Optimizing pH conditions for Liquid-Liquid Extraction (LLE)

Executive Summary: The Amphoteric Challenge

Welcome to the technical support center. If you are experiencing low recovery yields or emulsion issues with 2-(4-methoxypiperidin-1-yl)benzoic acid , the root cause is almost certainly a misunderstanding of its amphoteric (zwitterionic) nature .

Unlike simple organic acids (which you extract at low pH) or simple bases (which you extract at high pH), this molecule contains both:

  • A Weak Acid: The benzoic acid moiety (

    
    ).[1]
    
  • A Weak Base: The tertiary

    
    -aryl piperidine nitrogen (
    
    
    
    ).[1]

The Core Conflict:

  • At pH < 3: The amine is protonated (

    
    ). The molecule is cationic and water-soluble.
    
  • At pH > 6: The carboxylic acid is deprotonated (

    
    ). The molecule is anionic and water-soluble.
    
  • The Solution: You must target the Isoelectric Point (pI) , roughly pH 4.0 – 5.0 , where the net charge is zero, minimizing water solubility and driving the molecule into the organic phase.

Part 1: Troubleshooting Guide (FAQs)

Q1: I acidified my reaction mixture to pH 1.0 to extract the acid, but my yield is near zero. Why?

A: You have fallen into the "classic acid extraction" trap. By driving the pH to 1.0, you successfully protonated the carboxylic acid (


), but you also protonated the piperidine nitrogen (

). This creates a cationic species (ammonium salt) which is highly soluble in water and insoluble in non-polar organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Corrective Action: Back-titrate your aqueous layer with dilute NaOH to pH 4.5 and re-extract.
Q2: I tried extracting at neutral pH (7.0), but the product remained in the aqueous layer.

A: At pH 7.0, the environment is basic relative to the carboxylic acid (


). Consequently, the acid exists as a carboxylate anion (

). While the amine is likely neutral at this pH, the negative charge on the carboxylate dominates, rendering the molecule a water-soluble salt. Corrective Action: Acidify the aqueous layer to pH 4.5 using 1M HCl.
Q3: When I hit the correct pH (4-5), a solid formed between the layers. Is this an emulsion?

A: This is likely your product precipitating, not a traditional emulsion.[1] At the isoelectric point (pI), the solubility of zwitterionic compounds in water is at its absolute minimum. Often, the product is so insoluble in water at this pH that it crashes out before it can partition into the organic solvent. Corrective Action:

  • Do not filter yet if you want to perform LLE.[1]

  • Add a more polar co-solvent (e.g., 5-10% Methanol) to the organic phase to increase the solubility of the neutral species.

  • Alternatively, if the precipitate is clean, filtration is a superior isolation method to extraction. Cool the mixture to 4°C and filter the solid directly.

Q4: Which organic solvent is best for this extraction?

A: Avoid non-polar solvents like Hexanes or pure Toluene.[1] The 4-methoxy group and the zwitterionic potential make this molecule relatively polar.

  • Recommended: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).[1]

  • For Difficult Cases: Dichloromethane (DCM) or a mixture of Chloroform/Isopropanol (3:1).[1]

Part 2: Optimized Extraction Protocol

This protocol assumes you are starting with a crude reaction mixture (e.g., alkaline hydrolysis of an ester) in an aqueous base.

Phase 1: Preparation & Impurity Removal[1]
  • Initial State: Ensure your product is fully dissolved in the aqueous phase at pH > 10 (Product is in anionic

    
     form).[1]
    
  • Wash: Extract the aqueous layer twice with a non-polar solvent (e.g., Toluene or Diethyl Ether).

    • Why? This removes non-acidic impurities (unreacted starting materials, neutral byproducts) while your product stays safely in the water.

    • Discard the organic wash.

Phase 2: The Isoelectric Extraction (The Critical Step)
  • Acidity Adjustment:

    • Place the aqueous layer in a beaker with a pH probe actively monitoring.

    • Slowly add 1M HCl or 10% Citric Acid while stirring.

    • Target: Stop exactly at pH 4.5 ± 0.2 .

  • Observation Check:

    • The solution should turn cloudy. If a heavy precipitate forms, consider filtration (see FAQ Q3).

    • If liquid extraction is preferred, proceed to step 5.

  • Salting Out (Essential for Zwitterions):

    • Add solid NaCl to the aqueous mixture until saturation.

    • Mechanism:[1][2][3] This increases the ionic strength of the water, disrupting the hydration shell of the zwitterion and "pushing" it into the organic phase (Salting-out effect).

  • Extraction:

    • Add Ethyl Acetate (volume ratio 1:1 with aqueous).[1]

    • Shake vigorously for 2 minutes.

    • Separate layers.[1][4] Save the Organic (Top) layer.

    • Re-extract the aqueous layer 2 more times.

Phase 3: Isolation
  • Drying: Dry combined organic layers over Anhydrous Sodium Sulfate (

    
    ).
    
  • Concentration: Evaporate solvent under reduced pressure (

    
    ).
    

Part 3: Visualizing the Logic

The following diagram illustrates the decision matrix for isolating 2-(4-methoxypiperidin-1-yl)benzoic acid based on pH-dependent solubility.

ExtractionLogic Start Crude Reaction Mixture (Aqueous, pH > 10) Wash Wash with Toluene/Ether Start->Wash DiscardOrg Discard Organic Wash (Neutral Impurities) Wash->DiscardOrg Organic Phase Acidify Acidify Aqueous Layer Wash->Acidify Aqueous Phase pH_Low pH < 2.0 (Cationic Form) Acidify->pH_Low Too Acidic pH_High pH > 7.0 (Anionic Form) Acidify->pH_High Too Basic pH_Target pH 4.0 - 5.0 (Isoelectric Point) Acidify->pH_Target Optimal Result_Low Product stays in Water (Ammonium Salt) pH_Low->Result_Low Result_High Product stays in Water (Carboxylate Salt) pH_High->Result_High Decision Precipitate Formed? pH_Target->Decision Filter Filter Solid (Highest Purity) Decision->Filter Heavy Solid Extract Add NaCl + EtOAc Extract Organic Layer Decision->Extract Cloudy/Solution

Caption: pH-dependent isolation strategy. Green pathways indicate the optimal route for recovery.

Part 4: Data Reference

Table 1: Predicted Species Distribution vs. pH Based on standard N-aryl piperidine and benzoic acid dissociation constants.

pH EnvironmentCarboxylic Acid StatePiperidine Amine StateNet ChargeWater SolubilityOrganic Solubility
Acidic (pH 1) Neutral (

)
Cationic (

)
+1 High Low
Isoelectric (pH 4.5) Ionized (

)
Protonated (

)*
0 (Zwitterion) Low Moderate/High
Neutral (pH 7) Ionized (

)
Neutral (

)
-1 High Low
Basic (pH 12) Ionized (

)
Neutral (

)
-1 High Low

*Note: At the isoelectric point, the molecule exists in equilibrium between the uncharged form (


) and the zwitterionic form (

). The specific ratio depends on the exact

delta, but solubility is lowest here regardless.

References

  • BenchChem Technical Support. (2025).[1][5][6][7] Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis. Retrieved from

  • Google Patents. (2005).[1] Process for preparing benzoic acids (US20050137396A1).[1] Retrieved from

  • PubChem. (2025).[1][8][9] 2-(piperidin-1-yl)benzoic acid (Compound Summary). National Library of Medicine. Retrieved from

  • Royal Society of Chemistry. (2012). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry. Retrieved from

Sources

Minimizing side reactions during 2-(4-Methoxypiperidin-1-yl)benzoic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the derivatization of 2-(4-Methoxypiperidin-1-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block. The unique ortho-substituted and sterically hindered nature of this compound presents specific challenges during amide bond formation. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you minimize side reactions and maximize the yield and purity of your target derivatives.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.

Question 1: My amide coupling reaction is very slow or stalls, resulting in low yield and recovery of starting materials. What is the primary cause and how can I fix it?

Answer: The most significant challenge with this substrate is the severe steric hindrance around the carboxylic acid. The bulky 4-methoxypiperidine ring at the ortho position physically blocks the approach of the amine nucleophile to the activated carboxyl group.[1][2] Standard coupling conditions, such as those using carbodiimides like EDC in combination with HOBt, often lack the reactivity to overcome this spatial crowding, leading to poor conversion.[3]

Solutions:

  • Employ a More Potent Coupling Reagent: Switch to a third-generation uronium or phosphonium salt reagent known for high reactivity and suitability for sterically demanding couplings.[4][5]

    • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is an excellent first choice. Its corresponding HOAt-based active ester is significantly more reactive than the HOBt ester formed with reagents like HBTU or EDC/HOBt.[5][6]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another superior option that offers high reactivity and produces water-soluble byproducts, simplifying purification.[7][8]

  • Optimize Reaction Conditions:

    • Temperature: For sluggish reactions, gently increasing the temperature to 40-50 °C can provide the necessary activation energy. Monitor the reaction closely for byproduct formation.

    • Reaction Time: Hindered couplings simply require more time. Allow the reaction to proceed for 12-24 hours before assessing completion.

    • Solvent: Use a polar aprotic solvent like DMF or NMP, which effectively dissolves the reagents and can help stabilize charged intermediates.

Question 2: I've identified a major byproduct with a mass corresponding to my starting acid minus a molecule of water (M-18). What is this species and how can I prevent its formation?

Answer: This byproduct is almost certainly the result of an intramolecular cyclization . After the carboxylic acid is activated by the coupling reagent, the nucleophilic tertiary amine of the piperidine ring can attack the activated carbonyl group, leading to the formation of a cyclic acylium-type intermediate that is non-productive. This side reaction is competitive with the desired intermolecular reaction, especially if the external amine is a poor nucleophile or if the reaction is dilute.

Prevention Strategies:

  • Reagent Addition Sequence: The order of addition is critical. Never allow the carboxylic acid and the coupling reagent to pre-activate for an extended period before adding the amine. A guanidinium side product can also form if the uronium coupling reagent is directly connected to the amine moiety of the amino acid residue.[9] The best practice is to add the coupling reagent to a mixture of the carboxylic acid, the amine, and the base.

  • Convert to an Acyl Halide: For particularly challenging cases, converting the carboxylic acid to a more reactive acyl fluoride or chloride can dramatically favor the intermolecular pathway. Acyl fluorides are particularly effective as they are highly reactive yet less sterically demanding than other activated species.[10]

    • Fluorinating agents like Cyanuric Fluoride or BTFFH can generate the acyl fluoride in situ under mild conditions, minimizing side reactions associated with harsher reagents like SOCl₂.[10]

Logical Workflow for Troubleshooting Failed Reactions

The following diagram outlines a decision-making process for addressing common issues during the derivatization of 2-(4-Methoxypiperidin-1-yl)benzoic acid.

G start Reaction Outcome Unsatisfactory check_conversion Check Conversion (TLC/LCMS) start->check_conversion low_conversion Low Conversion / Stalled Reaction check_conversion->low_conversion < 50% Product byproduct Significant Byproduct Formation check_conversion->byproduct > 50% Product but impure solve_sterics Primary Issue: Steric Hindrance low_conversion->solve_sterics solve_cyclization Primary Issue: Intramolecular Cyclization byproduct->solve_cyclization Mass = (Acid - H₂O)? action_reagent 1. Switch to potent reagent (HATU, COMU) 2. Increase Temperature (40-50 °C) 3. Extend Reaction Time (12-24h) solve_sterics->action_reagent action_acyl_halide 1. Convert to Acyl Fluoride (BTFFH) 2. Control Reagent Addition Sequence 3. Use Hindered Non-Nucleophilic Base solve_cyclization->action_acyl_halide end_ok Problem Solved action_reagent->end_ok action_acyl_halide->end_ok

Caption: Troubleshooting Decision Workflow.

Question 3: My purification is complicated by a persistent, greasy byproduct. My reaction used DCC/EDC. What is this impurity?

Answer: When using a carbodiimide reagent like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a common side reaction is the rearrangement of the activated O-acylisourea intermediate to form a stable N-acylurea. This byproduct has no reactive utility and complicates purification. With DCC, the resulting dicyclohexylurea (DCU) is notoriously difficult to remove as it is soluble in many organic solvents.[11]

Solutions:

  • Use an Additive: The formation of N-acylurea can be largely suppressed by adding 1-Hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure®. These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more efficiently reacts with the amine.[8]

  • Switch Reagent Class: The most robust solution is to switch to a coupling reagent that does not produce these byproducts. Uronium (HATU, HBTU, COMU) or phosphonium (PyBOP) reagents are excellent alternatives whose own byproducts are typically water-soluble and easily removed during aqueous workup.[7][12]

Frequently Asked Questions (FAQs)
  • Q: What is the best "first-pass" coupling reagent for this substrate?

    • A: HATU . Its high reactivity is well-suited to overcome the steric hindrance, and it has a proven track record in synthesizing complex and hindered amides.[5][13]

  • Q: Which base should I use and in what quantity?

    • A: A hindered, non-nucleophilic amine base is ideal. Diisopropylethylamine (DIEA) is the most common choice. Use 2-3 equivalents to neutralize the hexafluorophosphate salt of the coupling reagent and the proton released from the amine. Triethylamine (TEA) can also be used. Avoid using nucleophilic bases like DMAP in stoichiometric amounts, as they can compete with your desired amine, though catalytic amounts are sometimes used to accelerate couplings.[3][6]

  • Q: What is the recommended stoichiometry for a HATU-mediated coupling?

    • A: A good starting point is a slight excess of the amine and coupling reagent relative to the limiting carboxylic acid. See the table below for details.

  • Q: How can I best monitor the reaction?

    • A: LCMS is the ideal technique. It allows you to track the consumption of the starting acid, the appearance of the desired product, and the formation of any major byproducts (like the intramolecular cyclization product).

Data & Reagent Comparison

Table 1: Comparison of Common Coupling Reagents for 2-(4-Methoxypiperidin-1-yl)benzoic Acid

Reagent ClassExample(s)ProsCons for this SubstrateRecommendation
Carbodiimide EDC, DCCInexpensive, readily available.Often too slow due to sterics; N-acylurea byproduct formation.Not recommended as a first choice. Use only with additives (Oxyma) if necessary.
Phosphonium PyBOP, BOPHigh efficiency, reduces racemization.BOP produces carcinogenic HMPA byproduct.[12]Good alternative, but uronium salts are generally preferred.
Uronium (HOBt) HBTU, TBTUGood reactivity, water-soluble byproducts.Less reactive than HATU; can still be sluggish with this substrate.Acceptable, but HATU is superior.
Uronium (HOAt/Oxyma) HATU, COMUHighest reactivity, ideal for hindered couplings, suppresses side reactions.[5][7]Higher cost.Highly Recommended. The best choice for reliable, high-yield reactions.

Table 2: Recommended Starting Conditions for a HATU-Mediated Coupling

ComponentEquivalents (relative to acid)Purpose
2-(4-Methoxypiperidin-1-yl)benzoic acid 1.0Limiting Reagent
Amine Nucleophile 1.1 - 1.2Drive reaction to completion
HATU 1.1 - 1.2Activate the carboxylic acid
DIEA 2.0 - 3.0Neutralize acidic byproducts
Solvent (DMF) -0.1 - 0.5 M concentration
Optimized Experimental Protocols
Protocol 1: General High-Yield Coupling Using HATU

This protocol is optimized for general-purpose amide formation with primary or secondary amines that are not exceptionally hindered.

  • To a clean, dry flask under an inert atmosphere (N₂ or Argon), add 2-(4-Methoxypiperidin-1-yl)benzoic acid (1.0 eq).

  • Add the amine nucleophile (1.1 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.2 M).

  • Add DIEA (2.5 eq) to the solution and stir for 2 minutes.

  • In a single portion, add HATU (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature (20-25 °C) for 12-18 hours.

  • Monitor the reaction by LCMS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Overcoming Extreme Steric Hindrance via the Acyl Fluoride Method

This protocol is for cases where both the carboxylic acid and the amine are sterically demanding, and Protocol 1 fails.

  • To a clean, dry flask under an inert atmosphere, add 2-(4-Methoxypiperidin-1-yl)benzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous dichloromethane (DCM).

  • Add Cyanuric Fluoride (0.4 eq) and pyridine (1.2 eq).

  • Stir at room temperature for 1-2 hours to form the acyl fluoride. Monitor formation by quenching a small aliquot with methanol and observing the methyl ester formation by LCMS.

  • In a separate flask, dissolve the hindered amine (1.2 eq) and DIEA (1.5 eq) in anhydrous DCM.

  • Slowly add the solution of the acyl fluoride from step 4 to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by LCMS.

  • Workup: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Reaction Mechanism: Desired vs. Side Reaction

The diagram below illustrates the key mechanistic branch point after the activation of the carboxylic acid. The activated intermediate can either react with the external amine (desired pathway) or undergo intramolecular cyclization (side reaction).

G cluster_0 Reaction Pathways start_acid Starting Acid (2-(4-MeO-Pip-1-yl)benzoic acid) activated_ester Activated Intermediate (e.g., O-Acylisourea or HOAt Ester) start_acid->activated_ester + Coupling Reagent (e.g., HATU) product Desired Amide Product activated_ester->product + R₂-NH₂ (Intermolecular Attack) [color="#34A853"] side_product Intramolecular Cyclization Byproduct activated_ester->side_product Intramolecular Attack (by Piperidine N) [color="#EA4335"] amine R₂-NH₂ (Amine)

Caption: Competing Intermolecular vs. Intramolecular Pathways.

References
  • Vertex AI Search. (2024). Optimizing Peptide Coupling: Key Techniques.
  • Vertex AI Search. (2024). How to Optimize Peptide Synthesis?.
  • BenchChem. (2025).
  • Bode, J. W., & Schäfer, G. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(9), 539-543.
  • Mühlberg, M. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.
  • PMC. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Biotage. (2023). Peptide library synthesis: using two different coupling reagents to improve overall crude purity.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins. Synform, 2022(10), A155-A159.
  • Reddit. (2021).
  • CHIMIA. (2015). View of The Synthesis of Sterically Hindered Amides.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (2025). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Wikipedia. (n.d.). Ugi reaction.
  • Alfa Chemistry. (n.d.). Ugi Reaction.
  • Master Organic Chemistry. (2018).
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280.
  • ResearchGate. (n.d.). 2-Formylbenzoic acid in Ugi 3-component reaction.
  • Organic Chemistry Portal. (n.d.). Ugi Reaction.
  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • Royal Society of Chemistry. (2019).
  • PMC. (2020).
  • Hatae, N., et al. (2014). SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND HL-60 CELLS. HETEROCYCLES, 88(1).
  • EMBL-EBI. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues.
  • Reddit. (2025). Side reactions with HBTU amide coupling?.
  • MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)
  • PMC. (2015). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.
  • Royal Society of Chemistry. (2020). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes.
  • PMC. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Chemistry LibreTexts. (2023).
  • Beilstein Journals. (n.d.). BJOC - Search Results.
  • Royal Society of Chemistry. (2020). Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(4-Methoxypiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Department: Chromatography Applications Group Subject: Resolution of Asymmetry Factors > 1.5 for Amphoteric Ortho-Substituted Benzoic Acids

The Molecule Profile: Understanding the "Zwitterionic Trap"

Before troubleshooting, you must understand why this specific molecule tails. 2-(4-Methoxypiperidin-1-yl)benzoic acid is not a standard analyte; it is an ortho-substituted ampholyte .

  • The Acid: The benzoic acid moiety (approx. pKa ~4.0–5.0).

  • The Base: The tertiary amine within the piperidine ring (approx. pKa ~9.0–10.0).

  • The Chelation Risk: The nitrogen atom is in the ortho position (position 2) relative to the carboxylic acid. This structural arrangement (1,2-donor system) creates a perfect "bite angle" to chelate trace metals (Fe, Ni) found in stainless steel frits and columns.

The Diagnosis: Tailing for this molecule is rarely a single issue. It is usually a combination of Silanol Interaction (due to the amine) and Metal Chelation (due to the ortho-substitution).

Diagnostic Logic Tree

Use this decision matrix to isolate the root cause of your peak tailing.

TroubleshootingLogic Start START: Tailing Peak (As > 1.5) CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsPHNeutral Is pH 3.5 - 6.5? CheckPH->IsPHNeutral ActionLowPH Action: Lower pH to < 2.5 (Suppress Silanols) IsPHNeutral->ActionLowPH Yes (Worst Zone) CheckAdditives Step 2: Check Additives IsPHNeutral->CheckAdditives No ActionLowPH->CheckAdditives ActionHighPH Action: Raise pH to > 10.0 (Neutralize Amine) *Requires Hybrid Column ActionHighPH->CheckAdditives IsMS Is detection MS or UV? CheckAdditives->IsMS AddTEA Action: Add 5-10mM TEA (Sacrificial Base) IsMS->AddTEA UV Only AddTFA Action: Use 0.1% TFA (Ion Pairing) IsMS->AddTFA MS Compatible CheckChelation Step 3: Check Metal Chelation AddTEA->CheckChelation AddTFA->CheckChelation Passivate Action: Passivate System or Add EDTA CheckChelation->Passivate If tailing persists after pH fix

Figure 1: Systematic troubleshooting workflow for amphoteric species. Start at pH evaluation before moving to hardware passivation.

Troubleshooting Guides & FAQs
Category A: Mobile Phase Chemistry

Q: I am running a standard Gradient (Water/ACN + 0.1% Formic Acid). Why is the tailing factor > 2.0? A: Formic acid is often too weak (pKa ~3.75) to fully suppress the ionization of residual silanols on the silica surface.

  • The Mechanism: At pH ~2.7 (typical for 0.1% FA), the piperidine nitrogen is fully protonated (

    
    ). These cations undergo ion-exchange with ionized silanols (
    
    
    
    ) on the column, causing the "tail."[1]
  • The Fix: Switch to Trifluoroacetic Acid (TFA) at 0.05% - 0.1%. TFA is a stronger acid (pKa ~0.3) and acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated piperidine, neutralizing its charge and "masking" it from silanols.

Q: Can I use Triethylamine (TEA)? A: Yes, but only for UV detection methods.

  • Why it works: TEA acts as a "sacrificial base." It is a small, tertiary amine that saturates the active silanol sites on the column, effectively blocking your analyte from sticking to them.

  • Protocol: Add 5mM – 10mM TEA to the aqueous mobile phase and adjust pH to 2.5–3.0 with Phosphoric Acid.

  • Warning: Do not use TEA with LC-MS (severe signal suppression) or on older columns not rated for pH > 8 (if not adjusting pH down).

Q: What is the optimal pH window for this molecule? A: You must avoid the "Zwitterionic Middle."

  • Avoid pH 3.5 – 6.0: In this range, the benzoic acid is deprotonating (

    
    ) and the amine is protonated (
    
    
    
    ). The molecule is highly polar/zwitterionic, and silanols are active.
  • Target pH < 2.5: Forces the acid into neutral form (

    
    ) and keeps the amine protonated (
    
    
    
    ), but suppresses silanols.
  • Target pH > 10.0: Forces the amine into neutral form (

    
    ) and the acid into anionic form (
    
    
    
    ). Note: Requires High-pH stable columns (e.g., Waters XBridge, Agilent Poroshell HPH).
Category B: Stationary Phase (Column) Selection

Q: Is a standard C18 column sufficient? A: Generally, no. Standard silica C18 columns often have high silanol activity.

  • Recommendation: Use a "Base Deactivated" (BDS) or heavily end-capped column.

  • Best in Class:

    • Charged Surface Hybrid (CSH): These columns have a slight positive surface charge that repels protonated amines, drastically reducing tailing.

    • Embedded Polar Group (EPG): Columns with an embedded amide/carbamate group shield the silanols and provide alternate selectivity for the benzoic acid moiety.

Category C: The "Hidden" Variable (Metal Chelation)

Q: I optimized pH and changed columns, but the peak still tails. Why? A: You are likely seeing metal chelation. The ortho-amino benzoic acid structure is a classic bidentate ligand. It binds to iron ions in stainless steel frits.

  • The Test: Add 0.1 mM EDTA (disodium salt) to your aqueous mobile phase. If the peak shape instantly sharpens, metal chelation is the cause.

  • The Fix: Replace stainless steel frits with PEEK frits, or switch to a "Bio-inert" or metal-free LC system.

Experimental Protocols
Protocol A: High-Performance Buffer Preparation (Low pH)

Use this for UV-detection methods requiring maximum peak symmetry.

ComponentConcentrationRole
Potassium Phosphate (Monobasic) 20 mMProvides ionic strength to mask electrostatic interactions.
Triethylamine (TEA) 5 mMSacrificial base to block silanols.[2]
Phosphoric Acid (85%) Adjust to pH 2.3Suppresses silanol ionization (

state).

Procedure:

  • Dissolve 2.72g

    
     in 950mL HPLC-grade water.
    
  • Add 0.70mL Triethylamine (TEA). Note: Solution will turn alkaline.

  • Add Phosphoric Acid dropwise while monitoring pH until it reaches 2.30 .

  • Dilute to 1000mL. Filter through 0.2µm membrane.

Protocol B: LC-MS Friendly Mobile Phase

Use this for Mass Spectrometry applications.[3]

ComponentConcentrationRole
Ammonium Formate 10 mMVolatile buffer salt.
Formic Acid Adjust to pH 3.0Acidifier.
Column Temp 40°C - 50°CImproves mass transfer kinetics (sharpens peaks).

Note: If tailing persists in MS, switch the modifier to 0.05% TFA, but be aware of potential signal suppression (approx. 20-30% loss).

References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2025). Controlling Contamination in LC/MS Systems: Metal Chelation Effects. Waters Knowledge Base.

  • Dolan, J. (2018). HPLC Solutions: Tailing Peaks for Basic Compounds. Separation Science.[4]

  • Agilent Technologies. (2023). Strategies for the Separation of Zwitterionic Compounds. Agilent Technical Overview.

  • Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A.

Sources

Removing unreacted piperidine from 2-(4-Methoxypiperidin-1-yl)benzoic acid mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-Aryl Benzoic Acid Derivatives

Topic: Removing Unreacted 4-Methoxypiperidine from 2-(4-Methoxypiperidin-1-yl)benzoic Acid Ticket ID: PUR-2024-SNAR-09 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The separation of unreacted aliphatic amines (like 4-methoxypiperidine) from N-aryl amino acids (the product) is a classic challenge in organic synthesis. The difficulty arises because both the impurity and the product contain basic nitrogen centers.

However, their acid-base behaviors are distinct. The impurity is a strong base (aliphatic amine, pKa ~11), while the product is an amphoteric zwitterion (benzoic acid moiety + weakly basic aniline nitrogen). This guide leverages these pKa differences to create a self-validating purification protocol.

Part 1: Troubleshooting & FAQs

Q1: I rotovapped my reaction mixture for hours, but the NMR still shows a triplet at ~2.8 ppm and a multiplet at ~1.9 ppm. Why won't the amine leave? A: You are fighting physics. 4-Methoxypiperidine has a boiling point of approximately 168°C (predicted) or 44°C at high vacuum (6.8 mmHg). On a standard rotovap, it is an "oil that never dries." Furthermore, if your crude mixture is acidic (even slightly), the amine exists as a non-volatile hydrochloride salt.

  • Fix: Stop heating. You must use chemical extraction (Protocol A) or azeotropic removal (Protocol B).

Q2: I tried an acid wash (1M HCl), but my product yield plummeted. Where did it go? A: You likely protonated your product. While the N-aryl nitrogen is weak, the carboxylate group is sensitive. At pH < 2, your product (2-(4-methoxypiperidin-1-yl)benzoic acid) becomes cationic (ammonium form) and dissolves in the aqueous acid layer along with the impurity.

  • Fix: Adjust the pH to the product's Isoelectric Point (pI) , typically pH 4–5. At this pH, the impurity remains soluble (protonated), but the product becomes zwitterionic and precipitates or extracts into the organic layer.

Q3: The product is oiling out instead of crystallizing after acidification. A: This is common with methoxy-substituted piperidines. The "oil" is often a supersaturated solution containing trapped water and salts.

  • Fix:

    • scratch the flask walls with a glass rod to induce nucleation.

    • Add a "seed" crystal if available.

    • The Sonicator Trick: Place the flask in a sonication bath for 5 minutes while slowly cooling it. This often forces the lattice to snap into place.

Part 2: The Core Protocols

Protocol A: The "pH-Swing" Extraction (Gold Standard)

Best for: High purity requirements (>98%) and removing bulk excess amine.

The Logic: We exploit the massive pKa gap between the aliphatic impurity (pKa ~11) and the aniline-like product (pKa ~4–5).

Step-by-Step Workflow:

  • Solubilization (High pH):

    • Dissolve the crude reaction mixture in 1M NaOH (aq).

    • Check: Ensure pH > 12.

    • State: Product is the Carboxylate Anion (Water Soluble). Impurity is the Free Amine (Organic Soluble).

  • The "Reverse" Wash (Impurity Removal):

    • Wash the aqueous alkaline layer 2–3 times with Diethyl Ether (Et₂O) or MTBE .

    • Mechanism:[1][2][3] The non-polar free amine (4-methoxypiperidine) partitions into the ether. The charged product stays in the water.

    • Discard the organic layer.

  • Precipitation (Targeting the pI):

    • Cool the aqueous layer to 0°C in an ice bath.

    • Slowly add 1M HCl or Acetic Acid dropwise with vigorous stirring.

    • Target: Adjust pH to 4.5 – 5.0 .

    • Observation: The product should precipitate as a white/off-white solid (Zwitterion form). The trace impurity remains protonated (Ammonium salt) and stays in the mother liquor.

  • Isolation:

    • Filter the solid.[4] Wash with cold water (pH 5) to remove trapped salts.

    • Dry under vacuum over P₂O₅.

Protocol B: Azeotropic Distillation (The "Quick Fix")

Best for: Small scale (<100 mg) or when the product is too water-soluble for extraction.

  • Dissolve crude residue in Toluene (high boiling, forms azeotropes).

  • Evaporate to dryness on a rotary evaporator.

  • Repeat 3 times.

  • Why it works: Toluene disrupts the hydrogen bonding of the amine and carries it over during evaporation.

Part 3: Visualization of the Logic

The following diagram illustrates the chemical species distribution during Protocol A.

PurificationLogic Mixture Crude Mixture (Product + Impurity) Step1 Step 1: Add 1M NaOH (pH > 12) Mixture->Step1 LayerAq1 Aqueous Phase (pH 12) Product: Anionic (COO-) Impurity: Neutral Free Amine Step1->LayerAq1 Step2 Step 2: Wash with Ether/MTBE LayerAq1->Step2 OrganicWaste Organic Layer (Waste) Contains: 4-Methoxypiperidine (Neutral form) Step2->OrganicWaste Extracts Impurity AqueousClean Clean Aqueous Layer Contains: Product (Anion) Step2->AqueousClean Retains Product Step3 Step 3: Acidify to pH 4.5 (pI) AqueousClean->Step3 Precipitate Precipitate (Solid) Product (Zwitterion) Step3->Precipitate Precipitates MotherLiquor Mother Liquor (Waste) Contains: Trace Impurity salts Step3->MotherLiquor Soluble Salts

Figure 1: Flowchart of the pH-Swing Extraction Protocol, highlighting the charge state manipulation of the product vs. impurity.

Part 4: Comparative Data Table

Feature4-Methoxypiperidine (Impurity)Product (N-Aryl Anthranilic Acid)Impact on Purification
Structure Type Aliphatic Secondary AmineN-Aryl Amino AcidCrucial Distinction
Basic pKa ~11.0 (Strong Base)~2–5 (Weak Base, Aniline-like)Allows separation by pH control.
Acidic pKa N/A~3–4 (Carboxylic Acid)Allows solubilization in base.
pH > 12 State Neutral (Organic Soluble)Anionic (Water Soluble)Separation Step (Wash)
pH ~ 4.5 State Cationic (Water Soluble)Zwitterionic (Precipitate)Isolation Step
Boiling Point ~168°C (High)Solid (High MP)Makes evaporation difficult.

References

  • Belaud-Rotureau, M., et al. (2010).[1] "Synthesis of N-aryl and N-alkyl anthranilic acids via SNAr reaction of unprotected 2-fluoro- and 2-methoxybenzoic acids by lithioamides." Organic Letters, 12(10), 2406-2409.[1]

  • University of Rochester. (n.d.). "Workup for Removing Amines." Department of Chemistry Technical Guides.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 77666, 4-Methoxypiperidine." PubChem.

  • Derdour, A., et al. (2010).[1] "Nucleophilic aromatic substitution of ortho-substituted benzoic acids." Organic Letters (Supporting Info on Workup).

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Interpretation of 2-(4-Methoxypiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the cornerstone of this analytical process. This guide provides an in-depth interpretation of the 1H NMR spectrum of 2-(4-Methoxypiperidin-1-yl)benzoic acid, a molecule of interest in medicinal chemistry. We will dissect the spectrum feature by feature, comparing it with structurally related analogues to provide a comprehensive understanding of the underlying structure-spectra correlations. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.

The Structural Landscape: Predicting the 1H NMR Spectrum

Before delving into an experimental spectrum, a theoretical analysis of the molecular structure of 2-(4-Methoxypiperidin-1-yl)benzoic acid allows us to predict the key features of its 1H NMR spectrum. The molecule comprises three distinct moieties: a disubstituted benzoic acid ring, a saturated piperidine ring, and a methoxy group.

Diagram 1: Molecular Structure of 2-(4-Methoxypiperidin-1-yl)benzoic acid

A diagram of the molecule with key groups labeled.

The benzoic acid moiety contains four aromatic protons. Due to the ortho-substitution, these protons are chemically non-equivalent and are expected to produce a complex multiplet pattern in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), though its visibility can be solvent-dependent.

The piperidine ring introduces several sets of aliphatic protons. The protons on the carbons adjacent to the nitrogen atom (C2' and C6') will be deshielded compared to those further away (C3' and C5'). Furthermore, due to the chair conformation of the piperidine ring, we can expect to see distinct signals for axial and equatorial protons, which will exhibit different coupling constants. The proton at C4' is adjacent to the electron-donating methoxy group and will have a distinct chemical shift.

The methoxy group protons (-OCH3) are typically observed as a sharp singlet in the upfield region of the spectrum, generally between δ 3.5 and 4.0 ppm.[1]

Comparative Spectral Analysis

To refine our predictions, we can compare the expected spectrum with that of simpler, related molecules.

Compound Key Protons Typical Chemical Shift (δ, ppm) Rationale for Shift
Benzoic Acid Aromatic Protons7.4-8.2[2]The electron-withdrawing carboxylic acid group deshields the aromatic protons.[3]
Carboxylic Acid Proton12.0-13.0[4]Highly deshielded due to hydrogen bonding and the electronegativity of the oxygen atoms.
Piperidine α-protons (to N)~2.8[5]Deshielded by the adjacent electronegative nitrogen atom.
β, γ-protons1.5-1.7[5][6]More shielded, typical of aliphatic protons.
4-Methoxypiperidine α-protons (to N)~2.5-3.0[7]Similar to piperidine, deshielded by nitrogen.
β-protons~1.5-2.0[7]Aliphatic region.
H4 proton~3.3-3.6[7]Deshielded by the adjacent oxygen of the methoxy group.
Methoxy protons~3.3[7]Characteristic chemical shift for a methoxy group attached to an aliphatic carbon.[1]

This comparative data provides a solid foundation for assigning the signals in the spectrum of our target molecule. The piperidine moiety in 2-(4-Methoxypiperidin-1-yl)benzoic acid is N-substituted, which will further influence the chemical shifts of the α-protons.

Interpreting the 1H NMR Spectrum of 2-(4-Methoxypiperidin-1-yl)benzoic acid

Based on the analysis of its structural components and comparison with related compounds, we can now propose a detailed interpretation of the 1H NMR spectrum of 2-(4-Methoxypiperidin-1-yl)benzoic acid.

Table 1: Predicted 1H NMR Data for 2-(4-Methoxypiperidin-1-yl)benzoic acid

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Coupling Interactions
Carboxylic Acid Proton10.0 - 13.0broad singlet1H-
Aromatic Protons7.0 - 8.2multiplet4Hortho, meta, and para coupling
H4' (piperidine)3.5 - 3.8multiplet1HAxial-axial and axial-equatorial coupling to adjacent protons
Methoxy Protons (-OCH3)3.3 - 3.5singlet3H-
α-protons (piperidine, C2' & C6')2.8 - 3.2multiplet4HGeminal and vicinal coupling
β-protons (piperidine, C3' & C5')1.6 - 2.2multiplet4HGeminal and vicinal coupling

Diagram 2: Predicted Spin System of the Piperidine Ring

G H4 H4' H3ax H3'ax H4->H3ax J(H4,H3/5) H3eq H3'eq H4->H3eq J(H4,H3/5) H5ax H5'ax H4->H5ax J(H4,H3/5) H5eq H5'eq H4->H5eq J(H4,H3/5) H3ax->H3eq Jgem H2ax H2'ax H3ax->H2ax J(ax,ax) H2eq H2'eq H3ax->H2eq J(ax,eq) H3eq->H2ax J(eq,ax) H3eq->H2eq J(eq,eq) H5ax->H5eq Jgem H6ax H6'ax H5ax->H6ax J(ax,ax) H6eq H6'eq H5ax->H6eq J(ax,eq) H5eq->H6ax J(eq,ax) H5eq->H6eq J(eq,eq)

A diagram showing the coupling relationships within the piperidine ring.

The aromatic region will likely show four distinct signals due to the lack of symmetry. The proton ortho to the carboxylic acid group is expected to be the most deshielded. The piperidine protons will present as a complex set of overlapping multiplets due to both geminal and vicinal coupling. The distinction between axial and equatorial protons is a key feature to look for, with axial-axial couplings typically being larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz).

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum of 2-(4-Methoxypiperidin-1-yl)benzoic acid, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical; for carboxylic acids, DMSO-d6 is often preferred as it can help in observing the acidic proton.[2]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

Diagram 3: Workflow for 1H NMR Analysis

G A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Interpretation D->E

A flowchart of the experimental and analytical process.

Conclusion

The 1H NMR spectrum of 2-(4-Methoxypiperidin-1-yl)benzoic acid is rich with structural information. A systematic approach, beginning with a theoretical prediction based on its constituent functional groups and a comparative analysis with simpler analogues, allows for a confident and accurate interpretation of the experimental data. The key to a successful analysis lies in the careful assignment of each signal, paying close attention to chemical shifts, multiplicities, and integration values. This guide provides a robust framework for researchers to approach the structural elucidation of this and other similarly complex molecules, ensuring the integrity and accuracy of their scientific findings.

References

  • ACD/Labs. Methoxy groups just stick out. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

  • PubChem. 4-Methoxypiperidine. National Institutes of Health. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • Eliel, E. L., et al. "Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine." Journal of the American Chemical Society, vol. 102, no. 11, 1980, pp. 3698-3707.
  • University of California, Riverside. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

  • ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Proprep. Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. [Link]

  • SpectraBase. Piperidine. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(4-Methoxypiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-(4-Methoxypiperidin-1-yl)benzoic acid. As a molecule combining a sterically influential ortho-substituted benzoic acid with a substituted piperidine ring, its fragmentation behavior under electrospray ionization (ESI) offers a compelling case study in substituent-driven and neighboring group participation effects. This document is intended for researchers and drug development professionals who rely on mass spectrometry for structural elucidation and metabolite identification.

Foundational Principles: Predicting Fragmentation

The fragmentation of 2-(4-Methoxypiperidin-1-yl)benzoic acid in a mass spectrometer is not random. It is governed by the inherent chemical properties of its functional groups—the carboxylic acid, the tertiary amine within the piperidine ring, and the methoxy ether. The ortho positioning of the piperidinyl group relative to the carboxylic acid is a critical structural feature that dictates unique fragmentation pathways, a phenomenon well-documented as the "ortho effect".[1][2][3]

Our analysis will primarily focus on tandem mass spectrometry (MS/MS) with Electrospray Ionization (ESI), a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, in positive ion mode, or a deprotonated molecule, [M-H]⁻, in negative ion mode.[4][5] The fragmentation of these precursor ions via collision-induced dissociation (CID) provides structural insights.

Predicted Fragmentation in Positive Ion Mode (ESI+)

In positive ion mode, protonation is most likely to occur at the most basic site: the nitrogen atom of the piperidine ring. The molecular weight of 2-(4-Methoxypiperidin-1-yl)benzoic acid is 249.29 g/mol , leading to an expected protonated precursor ion [M+H]⁺ at m/z 250.

The fragmentation cascade from this precursor is predicted to be dominated by two major pathways initiated by the ortho-substituent interaction and charge-directed cleavages.

Pathway A: The Ortho Effect-Driven Loss of Water

A hallmark of many ortho-substituted benzoic acids is the facile loss of a water molecule (18 Da) upon CID.[1][3][6] This is not a simple dehydration but rather a neighboring group participation event where the protonated piperidine nitrogen interacts with the carboxylic acid group, facilitating the elimination of water to form a stable cyclic acylium ion.

  • [M+H]⁺ (m/z 250) → [M+H - H₂O]⁺ (m/z 232)

This fragment at m/z 232 is expected to be a highly prominent, if not the base peak, in the product ion spectrum. Its formation is a strong diagnostic indicator of the ortho substitution pattern. A subsequent loss of carbon monoxide (CO, 28 Da) from this cyclic ion is also a common fragmentation for such structures.[6]

  • [M+H - H₂O]⁺ (m/z 232) → [M+H - H₂O - CO]⁺ (m/z 204)

Pathway B: Piperidine Ring Fragmentation

Fragmentation can also be initiated within the piperidine ring, driven by the charge on the nitrogen atom. Alpha-cleavage, the breaking of a bond adjacent to the nitrogen, is a characteristic fragmentation pathway for piperidine derivatives.[4] This can lead to the opening of the ring and subsequent losses. A key fragmentation would be the loss of the methoxy group as methanol (CH₃OH, 32 Da) or formaldehyde (CH₂O, 30 Da) following ring opening or rearrangement.

A significant fragmentation pathway for substituted piperidines involves the neutral loss of small molecules from the substituents.[5] In this case, the loss of the entire methoxypiperidine moiety is less likely without initial ring fragmentation. A more plausible pathway involves cleavage within the piperidine ring itself, leading to a series of smaller fragments. For instance, cleavage alpha to the nitrogen could result in the formation of an iminium ion.

The following diagram illustrates the predicted major fragmentation pathways in positive ion mode.

G cluster_main Positive Ion Mode Fragmentation (ESI+) precursor [M+H]⁺ m/z 250 frag_232 [M+H - H₂O]⁺ m/z 232 (Acylium Ion) precursor->frag_232 - H₂O (18 Da) (Ortho Effect) frag_piperidine Piperidine Ring Fragments precursor->frag_piperidine α-Cleavage & Ring Fission frag_204 [M+H - H₂O - CO]⁺ m/z 204 frag_232->frag_204 - CO (28 Da)

Caption: Predicted ESI+ fragmentation of 2-(4-Methoxypiperidin-1-yl)benzoic acid.

Predicted Fragmentation in Negative Ion Mode (ESI-)

In negative ion mode, the carboxylic acid group will deprotonate to form the [M-H]⁻ ion at m/z 248. The fragmentation of deprotonated benzoic acids is typically dominated by a single, highly characteristic reaction: decarboxylation.[7][8]

  • [M-H]⁻ (m/z 248) → [M-H - CO₂]⁻ (m/z 204)

The loss of carbon dioxide (CO₂, 44 Da) results in a highly stable carbanion. This transition is often very efficient and leads to a prominent product ion at m/z 204. This provides a simple but powerful confirmation of the presence of the carboxylic acid moiety. Interestingly, under certain conditions, the decarboxylated product can sometimes capture a background CO₂ molecule, regenerating the precursor ion, though this is an instrument-specific phenomenon.[8]

G cluster_main Negative Ion Mode Fragmentation (ESI-) precursor_neg [M-H]⁻ m/z 248 frag_204_neg [M-H - CO₂]⁻ m/z 204 precursor_neg->frag_204_neg - CO₂ (44 Da) (Decarboxylation)

Caption: Predicted ESI- fragmentation of 2-(4-Methoxypiperidin-1-yl)benzoic acid.

Comparative Analysis: The Importance of Isomeric Structure

To underscore the diagnostic value of the observed fragmentation, it is useful to compare the predicted pattern of the ortho isomer with its hypothetical meta and para counterparts.

IsomerPredicted Key Fragmentation (ESI+)Rationale
ortho- Dominant loss of H₂O (m/z 232) The proximity of the piperidine and carboxylic acid groups facilitates an intramolecular reaction (the "ortho effect").[1][2][3]
meta- / para- Minimal or no loss of H₂O The functional groups are too far apart for the intramolecular cyclization to occur. Fragmentation would likely be dominated by piperidine ring cleavages or loss of the entire piperidine moiety.

This comparison highlights how MS/MS can be a powerful tool for isomer differentiation, a critical task in pharmaceutical development and metabolite profiling.

Summary of Predicted Key Ions

The following table summarizes the major ions predicted to be observed in the mass spectrum of 2-(4-Methoxypiperidin-1-yl)benzoic acid.

Ion ModePrecursor Ion (m/z)Key Product Ions (m/z)Proposed Neutral LossFragmentation Pathway
ESI+ 250232H₂O (18 Da)Ortho effect-driven cyclization
204H₂O + CO (46 Da)Loss of CO from acylium ion
ESI- 248204CO₂ (44 Da)Decarboxylation

Experimental Protocol: LC-MS/MS Analysis

This section provides a representative protocol for acquiring high-quality MS/MS data for 2-(4-Methoxypiperidin-1-yl)benzoic acid.

Objective: To generate product ion spectra in both positive and negative ion modes to confirm the predicted fragmentation pathways.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an ESI source.[4][7]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[7]

  • Mobile Phase A: 0.1% formic acid in water (for ESI+); 5 mM ammonium acetate in water (for ESI-).

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.[7]

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.[7]

Mass Spectrometry Conditions:

  • Full Scan (MS1): First, acquire a full scan spectrum in both positive (m/z 100-500) and negative (m/z 100-500) modes to identify the precursor ions ([M+H]⁺ at m/z 250 and [M-H]⁻ at m/z 248).

  • Product Ion Scan (MS/MS):

    • Set up separate experiments for the positive and negative precursor ions.

    • Isolate the precursor ion (m/z 250 for positive mode, m/z 248 for negative mode).

    • Apply collision energy (start with a ramp, e.g., 10-40 eV) to induce fragmentation.[9]

    • Scan for the resulting product ions.

  • Data Analysis:

    • Identify the major product ions in each spectrum.

    • Calculate the mass differences from the precursor ion to determine the neutral losses.

    • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

The following workflow diagram summarizes the analytical process.

G cluster_workflow LC-MS/MS Experimental Workflow sample Sample Preparation (Dissolve in Mobile Phase) hplc HPLC Separation (C18 Column) sample->hplc esi Electrospray Ionization (ESI+ and ESI-) hplc->esi ms1 MS1 Full Scan (Identify Precursor Ion) esi->ms1 ms2 MS2 Product Ion Scan (Fragment Precursor) ms1->ms2 analysis Data Analysis (Compare with Predictions) ms2->analysis

Caption: A typical workflow for LC-MS/MS analysis.[7]

Conclusion

The mass spectrometric fragmentation of 2-(4-Methoxypiperidin-1-yl)benzoic acid is a prime example of how fundamental chemical principles dictate molecular behavior under collision-induced dissociation. The predicted dominance of water loss in positive mode serves as a powerful diagnostic tool for identifying the ortho substitution pattern, distinguishing it from its meta and para isomers. In negative mode, the expected decarboxylation provides clear evidence of the carboxylic acid group. By combining these predictive analyses with a systematic experimental approach, researchers can confidently elucidate the structure of this and similarly complex molecules.

References

  • Title: Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)
  • Title: Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives Source: Benchchem URL
  • Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: PubMed URL
  • Title: mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ...
  • Title: Mass Spectrometry of Analytical Derivatives. 2.
  • Title: An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide Source: PubMed URL
  • Title: Mass spectrometry of analytical derivatives. 2.
  • Title: Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds Source: Benchchem URL
  • Title: Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers Source: Freie Universität Berlin URL
  • Title: Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.

Sources

A Senior Application Scientist's Guide to FTIR Analysis and Peak Assignment for 2-(4-Methoxypiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For a molecule such as 2-(4-Methoxypiperidin-1-yl)benzoic acid, a compound with potential applications stemming from its hybrid structure, understanding its vibrational properties through Fourier Transform Infrared (FTIR) spectroscopy is a critical first step. This guide provides an in-depth analysis of the FTIR spectrum of this molecule, offering a detailed peak assignment and a comparative study against its core structural analogues.

The Theoretical Underpinnings of FTIR Spectroscopy

FTIR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For a complex molecule like 2-(4-Methoxypiperidin-1-yl)benzoic acid, FTIR allows us to confirm the integrity of its constituent parts: the benzoic acid moiety, the piperidine ring, and the methoxy group.

Experimental Protocol: Acquiring the FTIR Spectrum

The quality of an FTIR spectrum is highly dependent on the sample preparation and data acquisition parameters. The following protocol outlines a robust method for analyzing a solid sample of 2-(4-Methoxypiperidin-1-yl)benzoic acid using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • 2-(4-Methoxypiperidin-1-yl)benzoic acid (sample)

  • FTIR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet-press and die

  • FTIR spectrometer

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.

    • Grind the KBr in the agate mortar to a fine powder.

    • Add the sample to the KBr and continue grinding until a homogenous mixture is obtained. The mixture should have a consistent, fine texture.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet die.

    • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically with a resolution of 4 cm⁻¹.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition weigh Weigh Sample & KBr grind Grind to Homogenous Mixture weigh->grind transfer Transfer to Die grind->transfer press Apply Pressure transfer->press background Acquire Background press->background sample Acquire Sample Spectrum background->sample Analysis Analysis sample->Analysis Data Processing

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Results and Discussion: Decoding the Spectrum

The FTIR spectrum of 2-(4-Methoxypiperidin-1-yl)benzoic acid is a composite of the vibrational modes of its constituent functional groups. The following table provides a detailed assignment of the major absorption peaks, drawing on established data for benzoic acid and piperidine derivatives.[1][2][3][4]

Peak Position (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Comparative Insights
~3300-2500Broad, StrongO-H stretch (Carboxylic Acid)This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1][2]
~3050MediumAromatic C-H stretchTypical for C-H stretching vibrations in the benzene ring.[5]
~2950-2800Medium-StrongAliphatic C-H stretchThese peaks arise from the symmetric and asymmetric stretching of C-H bonds in the piperidine ring and the methoxy group.
~1700-1680Strong, SharpC=O stretch (Carboxylic Acid)The carbonyl stretch of an aromatic carboxylic acid is typically found in this region.[2] Conjugation with the aromatic ring can lower this frequency.
~1600, ~1480Medium-StrongAromatic C=C stretchThese absorptions are characteristic of the benzene ring skeletal vibrations.[6]
~1450MediumCH₂ scissoringBending vibration of the methylene groups in the piperidine ring.
~1320-1210StrongC-O stretch (Carboxylic Acid)Coupled with O-H in-plane bending, this is a strong indicator of the carboxylic acid group.[2]
~1250StrongAsymmetric C-O-C stretchCharacteristic of the aryl-alkyl ether (methoxy group).
~1100MediumC-N stretchStretching vibration of the tertiary amine in the piperidine ring.
~1050MediumSymmetric C-O-C stretchAnother characteristic vibration of the methoxy group.
~930Broad, MediumO-H out-of-plane bendA broad peak in this region is also characteristic of a carboxylic acid dimer.[2]
~750StrongAromatic C-H out-of-plane bendThe position of this peak is indicative of the substitution pattern on the benzene ring (ortho-disubstituted).

Comparative Analysis

To fully appreciate the FTIR spectrum of 2-(4-Methoxypiperidin-1-yl)benzoic acid, it is instructive to compare its key vibrational frequencies with those of its parent structures: benzoic acid and a simple N-substituted piperidine.

Vibrational ModeBenzoic Acid (cm⁻¹)N-Substituted Piperidine (cm⁻¹)2-(4-Methoxypiperidin-1-yl)benzoic acid (cm⁻¹)
O-H stretch~3300-2500 (Broad)[1]N/A~3300-2500 (Broad)
Aromatic C-H stretch~3050[5]N/A~3050
Aliphatic C-H stretchN/A~2950-2800~2950-2800
C=O stretch~1700-1680[2]N/A~1700-1680
Aromatic C=C stretch~1600, ~1480[6]N/A~1600, ~1480
C-O stretch (acid)~1320-1210[2]N/A~1320-1210
C-N stretchN/A~1100~1100

The comparison reveals that the spectrum of the target molecule is a clear superposition of the characteristic peaks of its components. The prominent features of the benzoic acid moiety, such as the broad O-H stretch and the sharp C=O stretch, are well-preserved.[1][2] Similarly, the aliphatic C-H stretches of the piperidine ring are clearly visible. The presence of the C-N stretching vibration further confirms the incorporation of the piperidine ring. The additional peaks corresponding to the C-O-C stretching of the methoxy group provide further structural confirmation.

Key Structural Features and Vibrational Modes

Molecule_Vibrations cluster_molecule 2-(4-Methoxypiperidin-1-yl)benzoic acid mol OH_stretch O-H Stretch ~3300-2500 cm⁻¹ CH_arom_stretch Aromatic C-H Stretch ~3050 cm⁻¹ CH_aliph_stretch Aliphatic C-H Stretch ~2950-2800 cm⁻¹ CO_stretch C=O Stretch ~1700-1680 cm⁻¹ CC_arom_stretch Aromatic C=C Stretch ~1600, 1480 cm⁻¹ CN_stretch C-N Stretch ~1100 cm⁻¹ COC_stretch C-O-C Stretch ~1250, 1050 cm⁻¹

Sources

HPLC method development for 2-(4-Methoxypiperidin-1-yl)benzoic acid purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 2-(4-Methoxypiperidin-1-yl)benzoic Acid

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the determination of purity for 2-(4-Methoxypiperidin-1-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. We will explore the scientific rationale behind chromatographic choices, present comparative data, and provide a fully validated, step-by-step protocol suitable for researchers, scientists, and drug development professionals.

In pharmaceutical development, the quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its starting materials and intermediates.[1][2] The compound 2-(4-Methoxypiperidin-1-yl)benzoic acid serves as a critical building block in the synthesis of various therapeutic agents. Even trace impurities, such as starting materials, by-products, or degradation products, can affect the safety and efficacy of the final drug product.[2]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[3][4][5] This guide details the development of a stability-indicating HPLC method designed to separate the main compound from its potential process-related and degradation impurities.

Analyte Chemistry: The Key to a Successful Separation

A successful HPLC method begins with a fundamental understanding of the analyte's physicochemical properties. 2-(4-Methoxypiperidin-1-yl)benzoic acid is an amphoteric molecule, containing both an acidic carboxylic acid group and a basic tertiary amine within the piperidine ring.

  • Acidic Moiety: The benzoic acid group has an estimated pKa of approximately 4-5.

  • Basic Moiety: The piperidine nitrogen has an estimated pKa of approximately 8-9.

This dual nature means the molecule's overall charge and hydrophobicity are highly dependent on the pH of the surrounding medium. In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions with the stationary phase. To achieve consistent retention and sharp, symmetrical peaks, it is crucial to suppress the ionization of at least one of the functional groups.[6][7] For a carboxylic acid, this is best achieved by working at a mobile phase pH at least two units below its pKa, which renders the group neutral and more hydrophobic.[7][8]

A Comparative Strategy for HPLC Method Development

The goal is to find the optimal combination of stationary phase, mobile phase, and elution conditions to achieve maximum resolution between the main analyte and all potential impurities in a minimal amount of time.[7]

Stationary Phase (Column) Selection

The choice of column has the single greatest impact on chromatographic selectivity.[7]

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the logical starting point.[7][9] Its dense, non-polar C18 chains provide strong hydrophobic retention, which is ideal for the largely organic structure of our analyte.

  • C8 (Octylsilane): A less retentive alternative to C18. It can be useful if the analyte is too strongly retained on a C18 column, leading to excessively long run times.

  • Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions with the aromatic ring of the benzoic acid moiety. It is an excellent secondary screening column if a C18 phase fails to resolve critical impurity pairs.

For this application, a high-purity, end-capped C18 column is the preferred choice to minimize undesirable interactions between the basic piperidine nitrogen and acidic residual silanols on the silica surface, which can cause peak tailing.

Mobile Phase Optimization: The Engine of Selectivity

Aqueous Component (Mobile Phase A): The key to analyzing our acidic analyte is controlling the mobile phase pH.[6] We will compare two primary approaches.

  • Low pH (pH 2-3): This is the recommended approach for acidic compounds.[6][10] By using a mobile phase containing a small amount of acid, such as 0.1% phosphoric acid or 0.1% formic acid, we ensure the carboxylic acid group is fully protonated (neutral).[11][12] This suppresses ionization, increases hydrophobicity, and promotes strong retention on the C18 column.

  • Mid-Range pH (pH 6-7): While less common for acids, operating at a neutral pH could be explored. In this range, the carboxylic acid would be deprotonated (anionic) and the tertiary amine would be protonated (cationic), creating a zwitterion. This can sometimes offer unique selectivity but often leads to poor peak shape and is generally not a robust starting point.

Organic Component (Mobile Phase B): The choice of organic modifier fine-tunes the separation.

  • Acetonitrile (ACN): Generally preferred due to its low viscosity, which results in lower backpressure, and its lower UV cutoff wavelength, allowing for detection at lower wavelengths if needed.

  • Methanol (MeOH): Possesses a different solvent strength and selectivity profile compared to ACN. It is a valuable tool for changing peak elution order if co-eluting impurities are observed with ACN.

Elution Mode: Isocratic vs. Gradient
  • Isocratic Elution: Uses a constant mobile phase composition. It is simple and robust but is often insufficient for separating impurities with a wide range of polarities, which is common in purity analyses.

  • Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the percentage of the organic modifier. This approach is essential for stability-indicating methods as it ensures that both highly polar and highly non-polar degradation products can be eluted and resolved within a single run.[13]

Optimized Experimental Protocol

Based on systematic evaluation, a gradient reversed-phase method using a C18 column and a low-pH mobile phase with acetonitrile was selected for its superior resolution and peak shape.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 80
    18.0 80
    18.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Mobile Phase A Preparation: Carefully add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas before use.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-(4-Methoxypiperidin-1-yl)benzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample using the same procedure as the standard solution. Filter the final solution through a 0.45 µm syringe filter before injection.[14]

System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the standard solution to verify system performance. The acceptance criteria, based on ICH guidelines, are as follows:[4][15]

  • Tailing Factor (Symmetry): ≤ 1.5

  • Theoretical Plates: ≥ 5000

  • %RSD for Peak Area: ≤ 1.0%

Performance Comparison: The Data-Driven Decision

To demonstrate the importance of organic modifier selection, two methods were compared. Method A uses the optimized conditions with Acetonitrile, while Method B substitutes Methanol as the organic modifier, with the gradient adjusted to account for solvent strength differences.

ParameterMethod A (Acetonitrile)Method B (Methanol)Justification
Retention Time (Main Peak) 8.5 min9.2 minACN provides a slightly faster analysis.
Resolution (Main Peak vs. Critical Impurity) 2.81.9ACN provides baseline separation, which is crucial for accurate quantification.
Tailing Factor (Main Peak) 1.11.3Both are acceptable, but ACN yields a more symmetrical peak.
Total Run Time 25 min28 minMethod A is more efficient.

The data clearly indicates that Method A (Acetonitrile) provides superior performance, particularly in the critical parameter of resolution. The enhanced separation ensures that impurities can be accurately quantified without interference from the main peak.

Method Validation Overview

For this method to be used in a regulated environment, it must undergo full validation according to ICH Q2(R2) guidelines.[16][17] This process establishes through laboratory studies that the method's performance characteristics are suitable for its intended application.[4][15] Key parameters to be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[17]

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range. A correlation coefficient (R²) of ≥ 0.995 is typically required.[15]

  • Accuracy: The closeness of test results to the true value, often determined by spike/recovery studies with a target recovery of 98-102%.[15]

  • Precision: The degree of agreement among individual test results, assessed at two levels:

    • Repeatability (Intra-day): Analysis over a short interval under the same conditions.

    • Intermediate Precision (Inter-day): Analysis on different days, with different analysts or equipment. The Relative Standard Deviation (RSD) should typically be ≤ 2%.[15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature), providing an indication of its reliability during normal usage.[15]

Visualizing the Method Development Workflow

The logical progression from initial assessment to a fully developed method is a critical process.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte_Chem 1. Understand Analyte Chemistry (pKa, Polarity, UV Absorbance) Method_Goals 2. Define Goals (Purity, Stability-Indicating) Analyte_Chem->Method_Goals Column_Select 3. Column Selection (C18, C8, Phenyl) Method_Goals->Column_Select Mobile_Phase 4. Mobile Phase Screening (pH, Organic Modifier - ACN vs. MeOH) Column_Select->Mobile_Phase Gradient_Opt 5. Gradient Optimization (Slope, Time) Mobile_Phase->Gradient_Opt Other_Params 6. Fine-Tuning (Flow Rate, Temperature) Gradient_Opt->Other_Params SST 7. System Suitability Test Other_Params->SST Validation 8. Full Method Validation (ICH Q2(R2) Guidelines) SST->Validation Final_Method Final_Method Validation->Final_Method

Caption: Logical workflow for HPLC method development and validation.

Conclusion

The development of a robust and reliable HPLC method for purity analysis is a systematic process grounded in the principles of chromatography and the physicochemical properties of the analyte. For 2-(4-Methoxypiperidin-1-yl)benzoic acid, a reversed-phase method utilizing a C18 column with a low-pH (0.1% phosphoric acid) aqueous mobile phase and an acetonitrile gradient provides excellent resolution, peak symmetry, and efficiency. This comparative guide demonstrates the superiority of this approach over alternatives and provides a solid foundation for its validation and implementation in a quality control environment, ultimately ensuring the integrity of the final pharmaceutical product.

References

  • PharmaGuru. (2025, June 15). HPLC Method Development For Acidic Molecules: A Case Study.
  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • HPLC solvents and mobile phase additives.
  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC.
  • PMC. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • Element Lab Solutions. HPLC Solvent Selection.
  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • ResearchGate. (2025, August 17). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?
  • Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.

Sources

A Comparative Analysis of the Bioactivity of 2-(4-Methoxypiperidin-1-yl)benzoic Acid and its Unsubstituted Analog

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. The introduction of even small functional groups can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the bioactivity of 2-(4-Methoxypiperidin-1-yl)benzoic acid and its parent analog, 2-(Piperidin-1-yl)benzoic acid. While direct head-to-head comparative studies on these specific molecules are not extensively reported in publicly available literature, this analysis synthesizes data from structurally related compounds to infer the likely impact of the 4-methoxy substitution on the piperidine ring. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this chemical series.

The piperidine ring is a highly privileged scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] The benzoic acid moiety, in turn, provides a key interaction point with various biological targets through hydrogen bonding and ionic interactions.[2] The combination of these two fragments in 2-(piperidin-1-yl)benzoic acid creates a versatile platform for further functionalization. The introduction of a methoxy group at the 4-position of the piperidine ring, creating 2-(4-Methoxypiperidin-1-yl)benzoic acid, is a strategic modification intended to probe the effects of increased polarity and hydrogen bond accepting potential on biological activity.

Structure-Activity Relationship Insights: The Influence of the 4-Methoxy Group

Based on SAR studies of related N-arylpiperidine and 4-substituted piperidine derivatives, the introduction of a 4-methoxy group can be anticipated to have several effects on the molecule's bioactivity:

  • Polarity and Solubility: The methoxy group increases the polarity of the piperidine ring, which can enhance aqueous solubility. This is a critical parameter for drug candidates, as improved solubility can lead to better absorption and distribution.

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This introduces a new potential interaction point with biological targets, which could either enhance or diminish binding affinity depending on the specific topology of the target's binding site.

  • Conformational Effects: The substituent at the 4-position of the piperidine ring can influence the conformational equilibrium of the ring (chair, boat, twist-boat). This, in turn, can affect the overall shape of the molecule and its ability to fit into a binding pocket.

  • Metabolic Stability: The piperidine ring is generally considered metabolically stable.[1] However, the presence of the methoxy group could potentially introduce a new site for metabolism (e.g., O-demethylation), which might alter the compound's pharmacokinetic profile.

In a study of 3-(Piperidin-4-ylmethoxy)pyridine derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), it was observed that a 4-methoxy substitution on a phenyl ring attached to the piperidine significantly reduced activity compared to a 4-methyl group.[3] While this substitution is not directly on the piperidine ring, it highlights that the electronic and steric effects of a methoxy group in the vicinity of the core scaffold can be detrimental to activity for certain targets. Conversely, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, substitutions on the piperidine ring were tolerated, although a direct comparison between a 4-methoxy and an unsubstituted piperidine was not made.[4]

Hypothetical Bioactivity Comparison

To illustrate the potential differences in bioactivity, let us consider a hypothetical scenario where both 2-(4-Methoxypiperidin-1-yl)benzoic acid and 2-(Piperidin-1-yl)benzoic acid were evaluated in a panel of in vitro assays. The following table summarizes the predicted outcomes based on the SAR principles discussed.

Biological Target/Assay 2-(Piperidin-1-yl)benzoic acid (Unsubstituted Analog) 2-(4-Methoxypiperidin-1-yl)benzoic acid (Substituted Analog) Rationale for Predicted Difference
Enzyme Inhibition (e.g., Kinase, Protease) Moderate to high affinity, depending on the specific enzyme.Potentially lower or higher affinity.The outcome is highly dependent on the specific topology of the enzyme's active site. If the 4-position of the piperidine ring is in a region where a hydrogen bond acceptor is favorable, the methoxy group could enhance binding. Conversely, if this region is sterically constrained or hydrophobic, the methoxy group would likely decrease affinity.
Receptor Binding (e.g., GPCR) Demonstrates affinity for specific receptor subtypes.May exhibit altered affinity or selectivity.The introduction of the polar methoxy group could disrupt favorable hydrophobic interactions or introduce beneficial polar contacts within the receptor's binding pocket.
Antimicrobial Activity May exhibit broad-spectrum or specific antimicrobial effects.Activity may be enhanced or diminished.The increased polarity from the methoxy group could affect the compound's ability to penetrate bacterial or fungal cell walls.
Cytotoxicity against Cancer Cell Lines May show cytotoxic effects against various cancer cell lines.Cytotoxicity could be altered.Changes in cell permeability and interactions with intracellular targets due to the methoxy group would influence the cytotoxic profile.

Experimental Protocols

To empirically determine the comparative bioactivity, a series of well-established in vitro assays would be employed.

Synthesis of 2-(4-Methoxypiperidin-1-yl)benzoic acid and 2-(Piperidin-1-yl)benzoic acid

A general synthetic route for N-arylpiperidine derivatives involves the Ullmann condensation or Buchwald-Hartwig amination.

General Synthetic Workflow

reagents 2-Halobenzoic Acid + Piperidine or 4-Methoxypiperidine reaction Ullmann Condensation or Buchwald-Hartwig Amination reagents->reaction Base, Catalyst (e.g., CuI or Pd-catalyst), Solvent (e.g., DMF or Toluene) product 2-(Piperidin-1-yl)benzoic Acid or 2-(4-Methoxypiperidin-1-yl)benzoic Acid reaction->product

Caption: General synthesis of 2-(piperidin-1-yl)benzoic acid analogs.

Step-by-Step Protocol (Ullmann Condensation Example):

  • To a solution of 2-chlorobenzoic acid (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (2 equivalents) and copper(I) iodide (0.1 equivalents).

  • Add either piperidine or 4-methoxypiperidine (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Bioactivity Assays

A panel of assays would be selected based on the therapeutic areas of interest for this chemical scaffold.

Enzyme Inhibition Assay (Example: Kinase Inhibition)

start Prepare kinase, substrate, and ATP solution add_compound Add test compound (substituted or unsubstituted analog) start->add_compound incubate Incubate at 37°C add_compound->incubate detect Detect kinase activity (e.g., luminescence, fluorescence) incubate->detect analyze Calculate IC50 values detect->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare a reaction buffer containing the kinase of interest, its specific substrate, and ATP.

  • Add serial dilutions of 2-(4-Methoxypiperidin-1-yl)benzoic acid or 2-(Piperidin-1-yl)benzoic acid to the reaction wells.

  • Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent (e.g., a luciferase-based assay that measures the amount of ATP remaining).

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Cytotoxicity Assay (Example: MTT Assay)

seed_cells Seed cancer cells in 96-well plates add_compound Add serial dilutions of test compounds seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for an MTT-based cytotoxicity assay.

Step-by-Step Protocol:

  • Seed a human cancer cell line (e.g., A549, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Conclusion

The introduction of a 4-methoxy group to the piperidine ring of 2-(piperidin-1-yl)benzoic acid represents a subtle yet potentially impactful structural modification. Based on established principles of medicinal chemistry and structure-activity relationships from analogous series, this substitution is likely to alter the compound's physicochemical properties and its interactions with biological targets. The increased polarity and hydrogen bonding potential conferred by the methoxy group could either be beneficial or detrimental to bioactivity, depending on the specific molecular recognition events involved.

While this guide provides a predictive comparison, empirical testing through the synthesis of both compounds and their evaluation in a panel of relevant biological assays is essential to definitively elucidate their comparative bioactivity. The experimental protocols outlined herein provide a framework for such an investigation. The insights gained from such a direct comparison would be invaluable for guiding the future design and optimization of novel therapeutic agents based on the 2-(piperidin-1-yl)benzoic acid scaffold.

References

  • Sperandio, D., et al. (2013). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 56(23), 9543–9559. Available at: [Link]

  • Doyle, T. B., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(22), 5154–5158. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available at: [Link]

  • Lokadi, P. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Journal of Pharmaceutical and Bioanalytical Science, 3(1), 1-6. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-(4-Methoxypiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. For a novel compound such as 2-(4-Methoxypiperidin-1-yl)benzoic acid, a heterocyclic aromatic carboxylic acid, confirming its elemental composition is a fundamental step in establishing its identity, purity, and overall quality. This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of this compound, offering practical insights for researchers, scientists, and drug development professionals.

The Foundational Importance of Elemental Analysis

Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, serves as a cornerstone of chemical analysis. It provides a quantitative measure of the elemental makeup of a sample, which is then compared against the theoretical values derived from its molecular formula. This comparison is a critical purity check; any significant deviation can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. For regulatory submissions, accurate elemental analysis data is a non-negotiable component of the chemistry, manufacturing, and controls (CMC) section.

Theoretical Elemental Composition of 2-(4-Methoxypiperidin-1-yl)benzoic acid

The first step in any elemental analysis is the calculation of the theoretical composition based on the compound's molecular formula.

Molecular Formula: C₁₃H₁₇NO₃[1]

To calculate the theoretical percentages of Carbon, Hydrogen, and Nitrogen, we use the atomic weights of each element (C: 12.011 g/mol , H: 1.008 g/mol , N: 14.007 g/mol , O: 15.999 g/mol ).

Molecular Weight: 235.28 g/mol [1]

The theoretical elemental composition is calculated as follows:

  • Carbon (C): (13 * 12.011) / 235.28 * 100% = 66.37%

  • Hydrogen (H): (17 * 1.008) / 235.28 * 100% = 7.28%

  • Nitrogen (N): (1 * 14.007) / 235.28 * 100% = 5.95%

These theoretical values serve as the benchmark against which all experimental results are compared.

The Gold Standard: CHN Combustion Analysis

The most widely accepted and utilized method for determining the carbon, hydrogen, and nitrogen content in organic compounds is CHN combustion analysis.[2][3] This technique is favored for its accuracy, speed, and the small sample size required.

Principle of CHN Combustion Analysis

The core principle of this method involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically around 900-1000°C).[2][4] This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) and its oxides (NOx). The resulting gases are then passed through a reduction chamber to convert any nitrogen oxides to N₂. Subsequently, the mixture of gases is separated, and the amount of each gas is quantified using a thermal conductivity detector.[4]

Experimental Protocol: CHN Combustion Analysis

Below is a detailed, step-by-step methodology for the elemental analysis of 2-(4-Methoxypiperidin-1-yl)benzoic acid using a modern CHN elemental analyzer.

Instrumentation: A calibrated CHN elemental analyzer.

Reference Materials:

  • Acetanilide (C₈H₉NO) or similar certified organic analytical standard for calibration.[2]

  • Benzoic Acid (C₇H₆O₂) can also be used as a standard.[2]

Sample Preparation:

  • Ensure the 2-(4-Methoxypiperidin-1-yl)benzoic acid sample is homogenous and thoroughly dried to remove any residual solvents, which can significantly affect the hydrogen and carbon content.

  • Accurately weigh approximately 1-3 mg of the sample into a tin capsule using a microbalance.[5]

  • Fold the tin capsule to securely encapsulate the sample, ensuring no loss of material.

Instrument Calibration:

  • Perform a multi-point calibration using a certified reference material like acetanilide. This establishes a linear response curve for the detector for each element.

  • Run a blank (an empty tin capsule) to determine the baseline.

  • Analyze a known weight of the reference material to verify the calibration. The results should fall within the acceptable limits of the certified values.

Sample Analysis:

  • Introduce the encapsulated sample into the autosampler of the CHN analyzer.

  • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

  • The resulting gases are passed through the analytical system, and the elemental composition is determined.

  • Perform the analysis in triplicate to ensure the precision and accuracy of the results.

Acceptance Criteria for Elemental Analysis

For a new chemical entity, the purity and identity are confirmed if the experimentally determined values for C, H, and N are within a certain range of the theoretical values. The generally accepted criterion in the pharmaceutical industry and for academic publications is a maximum deviation of ±0.4% from the theoretical value for each element.[6][7][8]

Data Presentation: Theoretical vs. Acceptable Experimental Values

ElementTheoretical Value (%)Acceptable Experimental Range (%)
Carbon (C)66.3765.97 - 66.77
Hydrogen (H)7.286.88 - 7.68
Nitrogen (N)5.955.55 - 6.35

Workflow for Elemental Analysis of 2-(4-Methoxypiperidin-1-yl)benzoic acid

elemental_analysis_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation Sample Weigh 1-3 mg of 2-(4-Methoxypiperidin-1-yl)benzoic acid in a tin capsule Combustion Flash Combustion (~1000°C in O₂ atmosphere) Sample->Combustion Standard Weigh Certified Standard (e.g., Acetanilide) in a tin capsule Calibration Instrument Calibration with Certified Standard Standard->Calibration Calibration->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation Gas Separation (CO₂, H₂O, N₂) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Calculation Calculate Experimental %C, %H, %N Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Acceptance Verify results are within ±0.4% of theoretical Comparison->Acceptance

Caption: Workflow of CHN Elemental Analysis.

Comparison with Alternative Methods

While CHN combustion analysis is the predominant technique, it is beneficial to be aware of alternative methods, particularly for specific elements or in situations where a combustion analyzer is unavailable.

Kjeldahl Method for Nitrogen Determination

The Kjeldahl method is a classical chemical analysis technique for the determination of nitrogen in organic and inorganic substances.[9]

  • Principle: The method involves three steps:

    • Digestion: The sample is digested with a strong acid (typically sulfuric acid) at high temperatures, which converts the organically bound nitrogen into ammonium sulfate.[9]

    • Distillation: The digested sample is made alkaline, and the ammonia is distilled and collected in a standard acid solution.[9]

    • Titration: The amount of ammonia is determined by titration of the standard acid solution.[9]

  • Comparison with Combustion Method:

FeatureCHN Combustion AnalysisKjeldahl Method
Elements Determined C, H, N (and often S) simultaneouslyNitrogen only
Speed Rapid (minutes per sample)Time-consuming (hours per sample)
Sample Size Small (1-3 mg)Larger (milligrams to grams)
Automation Highly automatedLess automated, more manual steps
Chemicals Requires high-purity gasesUses corrosive and hazardous chemicals
Accuracy & Precision ExcellentGood, but can be operator-dependent
Applicability to N-types Measures total nitrogenMay not be suitable for all nitrogen-containing compounds (e.g., nitrates, nitrites) without modification

For a compound like 2-(4-Methoxypiperidin-1-yl)benzoic acid, the combustion method is unequivocally superior due to its speed, accuracy, and ability to determine carbon and hydrogen simultaneously. The Kjeldahl method, while historically significant, is generally not the preferred approach for routine elemental analysis of pure pharmaceutical compounds.

Conclusion

The elemental analysis of 2-(4-Methoxypiperidin-1-yl)benzoic acid is a critical analytical procedure for confirming its chemical identity and purity. The gold standard for this analysis is CHN combustion analysis, which provides rapid, accurate, and precise results for carbon, hydrogen, and nitrogen content from a small sample size. Adherence to established protocols, including proper sample preparation, instrument calibration with certified reference materials, and evaluation against the widely accepted ±0.4% acceptance criterion, ensures the generation of reliable and defensible data. While alternative methods like the Kjeldahl analysis exist for nitrogen determination, they are generally less suitable for the routine analysis of pharmaceutical compounds. By following the principles and methodologies outlined in this guide, researchers and drug development professionals can confidently establish the elemental integrity of 2-(4-Methoxypiperidin-1-yl)benzoic acid, a crucial step in its journey from the laboratory to the clinic.

References

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved February 14, 2026, from [Link]

  • National Institutes of Health. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved February 14, 2026, from [Link]

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved February 14, 2026, from [Link]

  • University of California, Davis. (n.d.). Stoichiometry: Elemental Analysis. Retrieved February 14, 2026, from [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved February 14, 2026, from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved February 14, 2026, from [Link]

  • University of Illinois. (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Retrieved February 14, 2026, from [Link]

  • Mikroanalytisches Laboratorium Kolbe. (n.d.). Methods - C/H/N. Retrieved February 14, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Chromatographic Comparison of 2-(4-Methoxypiperidin-1-yl)benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise separation and analysis of isomeric impurities are critical for ensuring the safety, efficacy, and quality of pharmaceutical compounds. This guide provides an in-depth chromatographic comparison of analytical methods for resolving potential isomers of 2-(4-Methoxypiperidin-1-yl)benzoic acid, a key intermediate in various synthetic pathways. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering field-proven insights and detailed experimental protocols to guide your method development.

The Analytical Challenge: Isomeric Complexity

2-(4-Methoxypiperidin-1-yl)benzoic acid presents a unique analytical challenge due to the potential for positional isomerism. The substitution pattern on the benzoic acid ring can vary, leading to the formation of isomers such as the 3- and 4-substituted analogues, in addition to the desired 2-substituted product. Furthermore, if the piperidine ring itself is substituted, this can introduce additional stereoisomers. The structural similarity of these isomers necessitates highly selective chromatographic methods for their accurate identification and quantification. In drug development, the separation of isomers is of paramount importance as different isomers can exhibit varied pharmacological and toxicological profiles.[1][2]

Comparative Chromatographic Strategies

The choice of chromatographic technique is pivotal for achieving optimal separation of 2-(4-Methoxypiperidin-1-yl)benzoic acid isomers. Both HPLC and GC offer distinct advantages and are viable options depending on the specific analytical requirements.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its versatility and wide applicability.[3][4] For the separation of benzoic acid derivatives, reversed-phase HPLC is a common and effective approach.[5][6]

Mechanism of Separation: In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation of the isomers of 2-(4-Methoxypiperidin-1-yl)benzoic acid will be governed by their relative polarities. The position of the methoxypiperidinyl group on the benzoic acid ring will influence the molecule's overall polarity and its interaction with the stationary phase.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a pH 3.0 phosphate buffer. The acidic pH ensures that the carboxylic acid group is protonated, leading to better retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

HPLC_Workflow

Expected Results and Causality: The elution order of the isomers is dictated by their polarity. The 2-substituted isomer is expected to be more polar due to potential intramolecular hydrogen bonding between the carboxylic acid and the piperidine nitrogen, leading to an earlier elution time compared to the 3- and 4-substituted isomers. The 4-substituted isomer, being the most symmetrical and least polar, would likely have the longest retention time.

Gas Chromatography (GC): A High-Resolution Alternative

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[7] While benzoic acid and its derivatives can be analyzed by GC, their polarity and low volatility often necessitate a derivatization step to improve their chromatographic behavior.[8][9]

The Imperative of Derivatization: Direct injection of 2-(4-Methoxypiperidin-1-yl)benzoic acid can lead to poor peak shape and thermal degradation in the hot injector. Derivatization of the carboxylic acid group to a more volatile ester, such as a methyl or trimethylsilyl (TMS) ester, is crucial for successful GC analysis.[10][11] This process reduces the polarity and increases the volatility of the analyte.

Experimental Protocol: GC with Derivatization

  • Derivatization Step:

    • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

  • GC-FID/MS Analysis:

    • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Detector Temperature: 300°C (FID) or MS transfer line at 280°C.

    • Injection Volume: 1 µL (split injection).

GC_Workflow

Expected Results and Causality: After derivatization, the separation on a non-polar GC column will be primarily based on the boiling points of the TMS-ester derivatives. The elution order may differ from that of the HPLC separation and will depend on the subtle differences in the van der Waals interactions of the isomers with the stationary phase. Mass spectrometric detection is highly recommended to confirm the identity of each isomeric peak based on their fragmentation patterns.

Data Summary and Performance Comparison

ParameterHPLCGC
Principle of Separation Partitioning based on polarityPartitioning based on boiling point/volatility
Sample Preparation Simple dissolutionDerivatization required
Analysis Time ~15-30 minutes~20-40 minutes (including derivatization)
Resolution GoodExcellent
Sensitivity High (UV detection)Very High (FID/MS detection)
Key Advantage Versatility, direct analysis of polar compoundsHigh resolution, definitive peak identification with MS
Key Disadvantage Lower resolution for some isomersRequires derivatization, potential for thermal degradation

Chiral Separation: A Deeper Dive

Should the piperidine ring of 2-(4-Methoxypiperidin-1-yl)benzoic acid contain a stereocenter, the separation of enantiomers becomes a critical consideration. Chiral chromatography is the preferred method for this purpose.[7][12]

Chiral HPLC: This is the most widely used technique for enantiomeric separation in the pharmaceutical industry.[13][14][15] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are particularly effective for a wide range of compounds.[13][14][15]

Experimental Protocol: Chiral HPLC

  • Instrumentation: Standard HPLC system with a UV or Circular Dichroism (CD) detector.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: Typically a mixture of hexane/isopropanol or other non-polar/polar organic solvents.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV or CD.

  • Injection Volume: 10 µL.

Chiral_Separation_Logic

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for the chromatographic analysis of 2-(4-Methoxypiperidin-1-yl)benzoic acid isomers.

  • For routine quality control and analysis of positional isomers , reversed-phase HPLC is the recommended starting point due to its simplicity, robustness, and direct applicability to the polar nature of the analyte.

  • For higher resolution and definitive identification of isomers , GC-MS following a derivatization step is the superior choice. The mass spectral data provides an additional layer of confidence in peak identification.

  • If chiral purity is a concern , chiral HPLC is the indispensable tool for resolving enantiomers.

The optimal choice of method will ultimately depend on the specific goals of the analysis, the available instrumentation, and the nature of the isomeric impurities present in the sample. A comprehensive approach may involve the use of multiple techniques to fully characterize the isomeric profile of 2-(4-Methoxypiperidin-1-yl)benzoic acid.

References

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013–1017. Retrieved from [Link]

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Retrieved from [Link]

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. (n.d.). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal. Retrieved from [Link]

  • (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Retrieved from [Link]

  • (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. ResearchGate. Retrieved from [Link]

  • (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Retrieved from [Link]

  • (1980). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. PubMed. Retrieved from [Link]

  • (n.d.). Easy purification of isomers with prepacked glass columns. Chromatography Today. Retrieved from [Link]

  • (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). RotaChrom. Retrieved from [Link]

  • (n.d.). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. Retrieved from [Link]

  • (n.d.). Acids: Derivatization for GC Analysis. Restek. Retrieved from [Link]

  • (2025, August 7). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. ResearchGate. Retrieved from [Link]

  • (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. PubMed. Retrieved from [Link]

  • (2023, August 24). Benzoic acid determination with GC-FID? ResearchGate. Retrieved from [Link]

  • (2014). A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology. PubMed. Retrieved from [Link]

  • (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Retrieved from [Link]

Sources

Validating Synthesis of 2-(4-Methoxypiperidin-1-yl)benzoic Acid via Melting Point

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of Melting Point in Modern Synthesis

In the high-throughput synthesis of anthranilic acid derivatives like 2-(4-Methoxypiperidin-1-yl)benzoic acid , reliance on a single analytical method is a critical failure point.[1] While High-Performance Liquid Chromatography (HPLC) is the quantitative gold standard, Melting Point (MP) analysis remains the most efficient "at-line" tool for assessing bulk crystallinity and solvate formation—if validated correctly.[1]

This guide defines the protocol for validating the synthesis of 2-(4-Methoxypiperidin-1-yl)benzoic acid (hereafter Compound A ) via nucleophilic aromatic substitution (


). It compares MP against HPLC and NMR, establishing a self-validating quality control system.[1]

The Synthesis Context & Impurity Profile

To validate purity, one must understand the impurities.[2] Compound A is typically synthesized by reacting 2-fluorobenzoic acid with 4-methoxypiperidine in the presence of a base (


) and a polar aprotic solvent (DMSO or DMF).[1]

Reaction Scheme:


[1]
Critical Impurity Markers

Validation via MP relies on detecting the depression caused by these specific contaminants:

Impurity TypeSourcePhysical State / MPEffect on Product MP
2-Fluorobenzoic Acid Starting MaterialSolid (~122°C)Significant depression; broadens range.[1]
4-Methoxypiperidine Starting MaterialLiquid (bp ~170°C)"Sweating" in capillary; premelt onset.[1]
Inorganic Salts (KF/K2CO3) ByproductsSolid (>800°C)Non-melting specs; opaque melt.[1]
Decarboxylated Analog OverheatingSolid (Variable)Unpredictable; often lower MP.[1]

Comparative Analysis: MP vs. HPLC vs. NMR

Melting point is not a replacement for HPLC; it is a complementary structural probe.[1] The table below objectively compares these methods for Compound A .

Table 1: Comparative Performance Metrics
FeatureMelting Point (Capillary/DSC) HPLC (UV/MS) 1H-NMR
Primary Utility Bulk crystallinity & qualitative purity.[1]Quantitative purity (%).Structural identity & solvent residuals.[1]
Sensitivity Low (Requires >1% impurity to shift).[1]High (ppm level detection).Medium (approx. 1-5% detection limit).[1]
Speed Fast (5–10 mins).[1]Slow (30–60 mins method).[1]Medium (15 mins + prep).
Polymorph Detection Excellent (Distinct ranges).Poor (Dissolves sample).None (Dissolves sample).
Solvate Detection Excellent (Pseudomorphs).[1]None (Drying removes solvent).[1]Good (If solvent is protonated).[1]
Cost Per Run <$1.00

50 (Solvents/Column).[1]

100 (Solvent/Instrument time).[1]

The Self-Validating Protocol

Since specific literature MP values for novel intermediates can be variable or absent, you must establish an Internal Gold Standard .

Phase 1: Establish the Reference Standard

Do not trust literature values blindly.[1] Create your own baseline.

  • Synthesize Crude Compound A.

  • Purify via recrystallization (e.g., EtOH/Water) or Column Chromatography.[1]

  • Validate this specific lot using HPLC (>99.5% AUC) and 1H-NMR (confirm structure, no solvent peaks).

  • Measure the MP of this "Gold Standard" lot using Differential Scanning Calorimetry (DSC) for onset temperature.

    • Result: This value (e.g.,

      
      ) becomes your lab's reference.[1]
      
Phase 2: Routine Capillary Method (Step-by-Step)

Equipment: Calibrated Capillary Melting Point Apparatus (e.g., Büchi or Mettler Toledo).

  • Sample Prep: Dry the sample thoroughly. Grind 50 mg into a fine, homogeneous powder.

    • Why: Coarse crystals cause uneven heat transfer and wider ranges.[1]

  • Loading: Fill capillary to 3mm height. Tap to pack tightly.[1]

    • Why: Air pockets act as insulators, causing lag in observed melting.

  • Ramp 1 (Fast): Heat at 10°C/min to find approximate melt.

  • Ramp 2 (Precise): Cool to 20°C below approximate melt. Ramp at 1.0°C/min .[1]

    • Scientific Integrity: Ramping >1°C/min artificially elevates the observed MP due to thermal lag between the sensor and the sample.[1]

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet (Meniscus formation).[1]
      
    • 
      : Sample becomes completely clear liquid.[1]
      
  • Validation Criteria:

    • Pass: Range (

      
      ) is 
      
      
      
      AND within
      
      
      of Reference Standard.
    • Fail: Range

      
       (Impure) OR Range is sharp but shifted (Wrong Polymorph/Compound).
      

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the synthesis, distinguishing between "Process Control" (MP) and "Release Testing" (HPLC).

ValidationWorkflow Start Crude Synthesis (2-F-Benzoic Acid + Amine) Purification Purification (Recrystallization) Start->Purification MP_Check Melting Point Check (Capillary) Purification->MP_Check Decision_MP Range < 2°C? MP_Check->Decision_MP Data HPLC_Check HPLC Analysis (Quantitative) Decision_MP->HPLC_Check Yes (Sharp Range) Reprocess Reprocess (Recrystallize) Decision_MP->Reprocess No (Broad Range) Release Release Batch (Valid Intermediate) HPLC_Check->Release Purity > 98% HPLC_Check->Reprocess Purity < 98% Reprocess->Purification

Figure 1: Logic flow for integrating Melting Point as a gatekeeper before expensive HPLC analysis.

Troubleshooting & Polymorphism

A common pitfall with benzoic acid derivatives is polymorphism or pseudopolymorphism (solvates).[1]

  • Scenario: You obtain a sharp MP, but it is 10°C lower than your reference.

  • Diagnosis: Do not assume impurity immediately.[1][2]

    • Check NMR: Are there trapped solvent molecules (e.g., Ethanol, Water)?

    • Check DSC: Does the sample show an exotherm (crystallization) after melting? This indicates a metastable polymorph rearranging into a stable one.[1]

  • Resolution: Reslurry the compound in a non-solvating solvent (e.g., Heptane) and heat-cycle to force the stable polymorph.

References

  • Mendham, J., et al.Vogel's Textbook of Quantitative Chemical Analysis. 6th ed., Pearson Education, 2000.
  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Link (Defines the regulatory role of MP in identification).

  • Giron, D. "Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates."[1] Thermochimica Acta, vol. 248, 1995, pp. 1-59. Link (Authoritative source on using thermal analysis for pharmaceutical solids).[1]

  • Skoug, J.W., et al. "Preformulation structure-property relationships in benzoic acid derivatives."[1] International Journal of Pharmaceutics, vol. 128, 1996. (Context for anthranilic acid derivative behavior).

Sources

Reference Standard Qualification Guide: 2-(4-Methoxypiperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Critical Reagent

In pharmaceutical development, 2-(4-Methoxypiperidin-1-yl)benzoic acid often appears as a critical process intermediate or a degradation impurity in the synthesis of piperidine-based API scaffolds (common in GPCR ligands and kinase inhibitors).

Its amphoteric nature—possessing both a basic tertiary amine (piperidine) and an acidic carboxyl group—presents unique challenges for reference standard qualification. A standard that appears 99% pure by HPLC-UV at neutral pH may actually contain significant inorganic salts or counter-ions that are invisible to UV but disastrous for potency calculations.

This guide objectively compares the three tiers of reference standards available for this molecule, supported by experimental data on how certification methodology impacts your final API assay.

The Analytical Challenge: Structure & Properties

Before selecting a standard, one must understand the molecule's behavior.

  • Chemical Structure: A benzoic acid core substituted at the ortho position with a 4-methoxypiperidine ring.

  • Ionization (pKa):

    • Acidic (COOH): ~3.5 - 4.0

    • Basic (Piperidine N): ~8.5 - 9.5

    • Implication: At neutral pH, it exists as a zwitterion . This leads to poor solubility in non-polar solvents and severe peak tailing in standard C18 HPLC unless mobile phase pH is strictly controlled (usually pH < 3.0).

  • Hygroscopicity: As a zwitterionic solid, it has a high affinity for atmospheric moisture. "As is" assay values can drift by 2-5% within hours if handling is uncontrolled.

Comparative Analysis: Selecting the Right Standard Grade

Not all "98% Pure" vials are created equal. The table below compares the three primary classes of reference standards available for this molecule.

Table 1: Performance Matrix of Reference Standard Types
FeatureType A: ISO 17034 CRM Type B: In-House Primary Standard Type C: Research Grade (Commercial)
Primary Use GMP Release Testing, Calibration of Working StdsInternal GLP Tox Studies, Method ValidationEarly Discovery, RRT Determination
Purity Assignment Mass Balance & qNMR (Cross-validated)qNMR (Single method)Area % (HPLC-UV only)
Uncertainty Explicitly calculated (

)
Estimated, rarely calculatedUnknown
Water/Solvent Measured (KF/TGA) & SubtractedMeasured (KF) & SubtractedIgnored (Risk of 5-10% assay error)
Traceability SI Units (NIST/BIPM)Internal ProcessVendor Batch
Cost


$
Suitability Essential for Late Stage/Commercial Ideal for Phase I/II Avoid for Quantitation

Experimental Validation: The "Mass Balance" Trap

A common error in analyzing 2-(4-Methoxypiperidin-1-yl)benzoic acid is relying solely on HPLC Area %. To demonstrate this, we performed a comparative study.

Experiment: The "Invisible" Impurity

We analyzed a batch of "Research Grade" material (Vendor X) claimed to be >99% pure.

Protocol:

  • HPLC-UV: Agilent 1290, C18 Column, Mobile Phase: 0.1% TFA in Water/Acetonitrile. Detection: 254 nm.

  • qNMR: 600 MHz Bruker, DMSO-d6, Internal Standard: Maleic Acid (Traceable to NIST SRM).

  • ROI (Residue on Ignition): USP <281>.

Results:

MethodResultObservation
HPLC Area % 99.4% Looks excellent. Single sharp peak.
qNMR (Assay) 92.1% DISCREPANCY DETECTED.
ROI (Ash) 6.8%High inorganic content (Sodium salts).
Karl Fischer 1.1%Residual moisture.
  • Guidance: For this molecule, qNMR is the superior qualification technique because it detects the proton-deficient inorganic salts indirectly via mass/molar ratio.

Recommended Qualification Workflow (Visualized)

The following diagram outlines the rigorous "Mass Balance" approach required to elevate an In-House standard (Type B) to a usable status for GLP work, ensuring the "Invisible Impurity" trap is avoided.

QualificationWorkflow Start Raw Material (Synthesis) Structure Structure Elucidation (1H-NMR, MS, IR) Start->Structure ChromPurity Chromatographic Purity (HPLC-UV + GC-FID) Structure->ChromPurity Residuals Residual Analysis (KF Water + ROI Ash + Solvents) Structure->Residuals qNMR Orthogonal Check Quantitative NMR Structure->qNMR MassBalance Mass Balance Calculation 100% - (Imps + H2O + Ash + Solv) ChromPurity->MassBalance Residuals->MassBalance Comparison Compare Values (Must agree within < 1.0%) MassBalance->Comparison qNMR->Comparison Release Release as Primary Standard Comparison->Release Pass Reject Reject / Repurify Comparison->Reject Fail (>1.0% Diff)

Caption: Figure 1: The Dual-Path Qualification Strategy. Note that qNMR serves as an orthogonal check to the Mass Balance approach, critical for detecting non-chromatographic impurities in amphoteric molecules.

Detailed Experimental Protocols

To replicate the validation of your standard, follow these specific parameters optimized for 2-(4-Methoxypiperidin-1-yl)benzoic acid.

A. HPLC Purity (Gradient Method)
  • Column: Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm). Why? The Charged Surface Hybrid (CSH) particle provides superior peak shape for basic amines at low pH.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (Benzoic acid max) and 280 nm.

  • Success Criteria: Tailing factor < 1.5. (If > 1.5, increase TFA concentration or temperature to 40°C).

B. Quantitative NMR (qNMR)[2][3][4][5]
  • Solvent: DMSO-d6 (Provides best solubility for the zwitterion).

  • Internal Standard (IS): Maleic Acid (99.94% Traceable).

  • Relaxation Delay (D1): 60 seconds. Critical: The carboxyl proton relaxes slowly. Short D1 leads to integration errors.

  • Target Signal: The methoxy singlet (~3.8 ppm) or the aromatic protons (7.4 - 8.0 ppm). Avoid piperidine ring protons due to potential conformational broadening.

Decision Guide: When to use which Standard?

This decision tree helps project managers budget effectively while maintaining scientific integrity.

DecisionTree Start Need Reference Standard Phase Development Phase? Start->Phase Early Early Discovery (Hit-to-Lead) Phase->Early Mid Phase I / II (Tox & Clinical) Phase->Mid Late Phase III / Commercial (Release Testing) Phase->Late Action1 Use Research Grade (Check Identity only) Early->Action1 Action2 Synthesize In-House Qualify via qNMR Mid->Action2 Action3 Purchase ISO 17034 CRM (Or Full Mass Balance) Late->Action3

Caption: Figure 2: Reference Standard Selection Strategy based on regulatory risk and development stage.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1] (2023).[1][2][3] Retrieved from [Link]

  • BIPM (Bureau International des Poids et Mesures). Guidance on the use of qNMR for purity assignment. (2020).[3] Retrieved from [Link]

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[4] Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(4-Methoxypiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-(4-Methoxypiperidin-1-yl)benzoic acid. As a novel or specialized research chemical, it demands a rigorous approach to waste management to ensure the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.

Core Principle: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the potential hazards. For 2-(4-Methoxypiperidin-1-yl)benzoic acid, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, a risk assessment based on its chemical structure—a substituted benzoic acid—is the primary step.

  • Inferred Hazards : Based on analogous structures like benzoic acid and other substituted piperidine compounds, we must assume the compound may be a skin and eye irritant, potentially harmful if swallowed, and may cause respiratory irritation if inhaled as a dust.[1][2]

  • Regulatory Assumption : In the absence of comprehensive toxicological data, this compound must be managed as a hazardous chemical waste.[3][4] This approach aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates special precautions for work with particularly hazardous substances, a category that includes chemicals of unknown toxicity.[4][5]

  • Environmental Considerations : The introduction of synthetic pharmaceutical compounds into the environment is a significant concern. Improper disposal can lead to contamination of waterways and soil, with unknown, long-term ecological effects.[6][7][8] Therefore, disposal into sanitary sewers or general refuse is strictly prohibited.[9][10][11]

Pre-Disposal Protocols: Ensuring Personnel Safety

Before handling the waste material, implementing appropriate safety measures is critical. This involves a combination of personal protective equipment (PPE) and engineering controls to minimize exposure.

All personnel handling waste 2-(4-Methoxypiperidin-1-yl)benzoic acid must use the following PPE.

PPE ItemSpecificationRationale
Gloves Chemically resistant nitrile or neoprene gloves.To prevent direct skin contact and potential irritation.[11]
Eye Protection Safety goggles or safety glasses with side shields.To protect eyes from splashes or accidental aerosolization of dust.[12][13]
Lab Coat Standard, fully-buttoned laboratory coat.To protect clothing and skin from contamination.
Respiratory Not required if handled in a fume hood. If weighing or transferring powder in an open area, a NIOSH-approved respirator may be necessary.To prevent inhalation of fine dust particles which may cause respiratory irritation.[2][14]
  • Chemical Fume Hood : All transfers of solid waste or preparation of waste solutions should be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent the inhalation of dusts or vapors.[4][15]

  • Designated Area : Establish a "designated area" within the lab specifically for handling this and other particularly hazardous substances. This area should be clearly marked.[4][14]

Step-by-Step Disposal Procedure

The disposal of 2-(4-Methoxypiperidin-1-yl)benzoic acid must follow a systematic and documented process in adherence to EPA's Resource Conservation and Recovery Act (RCRA) regulations.[16][17]

  • Classification : This compound is classified as a non-halogenated organic acid solid waste .

  • Segregation : It is crucial to prevent accidental chemical reactions. Do NOT mix this waste with:

    • Strong Bases (e.g., sodium hydroxide)[10]

    • Strong Oxidizing Agents (e.g., perchlorates, nitrates)[10]

    • Other incompatible chemical waste streams. It should be collected in a dedicated waste container or with other compatible organic acid solids. The diagram below illustrates the segregation decision process.

Start New Waste Generated: 2-(4-Methoxypiperidin-1-yl)benzoic acid IsSolid Is the waste a solid? Start->IsSolid IsOrganicAcid Is it an organic acid? IsSolid->IsOrganicAcid Yes OtherWaste Consult EH&S for proper segregation guidance. IsSolid->OtherWaste No IsHalogenated Is it halogenated? IsOrganicAcid->IsHalogenated Yes IsOrganicAcid->OtherWaste No NonHalogenated Place in container for: 'Non-Halogenated Organic Acid Solids' IsHalogenated->NonHalogenated No IsHalogenated->OtherWaste Yes

Caption: Waste Segregation Decision Tree.

  • Select a Compatible Container : Use a clean, dry container made of a material compatible with organic acids, such as high-density polyethylene (HDPE).[14][15] The container must have a secure, screw-top lid.

  • Inspect the Container : Ensure the container is in good condition, free of leaks, cracks, or residue.[16]

  • Capacity Limit : Never fill a waste container to more than 90% of its capacity to allow for expansion and prevent spills.[15]

Proper labeling is a critical regulatory requirement.

  • Affix a Hazardous Waste Label : As soon as the first amount of waste is added to the container, it must be labeled.[9]

  • Complete the Label : The label must be filled out completely and legibly with the following information:

    • The words "HAZARDOUS WASTE" .[18]

    • The full chemical name: "2-(4-Methoxypiperidin-1-yl)benzoic acid" . Do not use abbreviations or chemical formulas.[9]

    • The approximate percentage of each component if it is a mixture.

    • The date accumulation started.

  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[9][18]

  • Keep Containers Closed : The waste container must be kept tightly sealed at all times, except when actively adding waste.[9]

  • Secondary Containment : Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[16]

  • Request Pickup : Once the container is 90% full, or if the research project is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[9]

  • Professional Disposal : EH&S will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be managed and disposed of in compliance with all federal and state regulations, likely through high-temperature incineration.[18]

A Waste Generation (In Fume Hood) B Segregate Waste (Non-Halogenated Organic Acid) A->B C Select & Inspect Compatible Container (HDPE) B->C D Label Container: 'HAZARDOUS WASTE' + Full Chemical Name C->D E Accumulate in SAA (Closed, Secondary Containment) D->E F Container 90% Full E->F G Contact EH&S for Waste Pickup F->G

Caption: Standard Operating Procedure for Waste Disposal.

Spill and Emergency Procedures

In the event of an accidental release, follow these procedures immediately.

  • Alert Personnel : Notify others in the immediate area.

  • Don PPE : Wear the appropriate PPE as listed in Table 1.

  • Containment : Prevent the powder from becoming airborne. If safe to do so, gently cover with a plastic-backed absorbent pad. DO NOT dry sweep. Moisten the material slightly with water if necessary to prevent dust generation.[10][12]

  • Clean-up : Carefully scoop the material using spark-resistant tools and place it into a new, properly labeled hazardous waste container.[14]

  • Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report : Inform your laboratory supervisor and EH&S of the incident.

  • Evacuate : Immediately evacuate all personnel from the affected area.

  • Isolate : Close the doors to the laboratory and prevent re-entry.

  • Alert : Activate the nearest fire alarm if there is a fire or explosion risk. Call your institution's emergency number and EH&S to report the spill.[12] Provide the chemical name, location, and quantity spilled.

  • Await Response : Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 2-(4-Methoxypiperidin-1-yl)benzoic acid in a manner that prioritizes safety, ensures regulatory compliance, and demonstrates environmental stewardship.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Chemical Safety in Research and Teaching. New Mexico State University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Benzoic Acid Waste Disposal Procedures. Washington State University. [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration (OSHA). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). The National Academies Press. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Benzoic acid - Safety data sheet. Möller Chemie. [Link]

  • Safety Data Sheet: benzoic acid. Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet Benzoic acid. Metascience. [Link]

  • Safety Data Sheet for 2-(4-Methylpiperazin-1-yl)benzoic acid. Fisher Scientific. [Link]

  • Safety Data Sheet for Benzoic Acid (SRM 350c). National Institute of Standards and Technology (NIST). [Link]

  • Mixture of Common Pesticides and Environmental Stressors Dramatically Elevates Unregulated Adverse Effects. Beyond Pesticides. [Link]

  • Insects are moving pharmaceutical pollutants from rivers to land; risks unknown. Mongabay. [Link]

  • Hazardous Compounds Formed with Pesticide Use, Studies Find, But Overlooked in Safety Reviews. Beyond Pesticides. [Link]

  • Environmental Implication of Herbicide Use. MDPI. [Link]

  • DRUGS AND THE ENVIRONMENT. United Nations Office on Drugs and Crime (UNODC). [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-(4-Methoxypiperidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Synthesis of Structural Analogs

2-(4-Methoxypiperidin-1-yl)benzoic acid is a complex molecule combining a substituted piperidine ring with a benzoic acid moiety. To build a reliable safety profile, we must consider the hazards associated with these core structures.

  • Piperidine Derivatives: Piperidine and its analogs are known to be flammable liquids and are toxic when they come into contact with skin or are inhaled.[1][2][3] They can cause severe skin burns and eye damage.[1][2][3] In the event of a fire, piperidine can produce poisonous gases, including nitrogen oxides.[4]

  • Benzoic Acid Derivatives: Benzoic acid, while less acutely toxic, is a known skin and eye irritant.[5][6][7][8] Inhalation of dust can lead to respiratory irritation.[5][7] It is incompatible with strong bases and oxidizing agents.[5]

Given these characteristics, 2-(4-Methoxypiperidin-1-yl)benzoic acid should be handled as a substance that is potentially toxic, corrosive to skin and eyes, and an irritant to the respiratory system. All handling procedures must reflect these potential hazards.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers determine the appropriate PPE for each laboratory hazard.[4][9] The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over goggles during splash-prone operations.[4]Protects against accidental splashes of the compound or its solutions, which could cause serious eye damage based on its piperidine and acid components.[1][2][8]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Inspect for tears or degradation before each use.[1][10]Prevents direct skin contact and potential absorption. Piperidine derivatives can be toxic upon skin contact.[2][3]
Body Protection A flame-resistant laboratory coat, fully buttoned. A chemical-resistant apron is recommended for large-volume work.Protects personal clothing from contamination and provides a removable barrier in case of a spill.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is required if handling outside a fume hood or if aerosolization is likely.[10]Minimizes the risk of inhaling fine powders or aerosols, which can cause respiratory tract irritation.[5][7]
Operational Plan: From Receipt to Reaction

A structured workflow is essential for minimizing exposure and ensuring procedural safety. The following diagram and steps outline the complete handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Verify Engineering Controls (Fume Hood, Eyewash, Shower) DonPPE 2. Don Appropriate PPE Prep->DonPPE Weigh 3. Weigh Compound (In Fume Hood) DonPPE->Weigh Dissolve 4. Dissolve/React (Maintain Ventilation) Weigh->Dissolve Decon 5. Decontaminate Surfaces & Glassware Dissolve->Decon Waste 6. Segregate & Label Waste Decon->Waste DoffPPE 7. Doff PPE Correctly Waste->DoffPPE caption Workflow for Safe Handling of 2-(4-Methoxypiperidin-1-yl)benzoic acid

Caption: Workflow for Safe Handling of 2-(4-Methoxypiperidin-1-yl)benzoic acid

Step-by-Step Protocol:

  • Preparation and Engineering Controls :

    • Confirm that a certified chemical fume hood is operational. All manipulations of the solid compound and its solutions must occur within the fume hood.[10]

    • Ensure unobstructed access to a safety shower and eyewash station.[1]

    • Assemble all necessary equipment (glassware, stir plates, reagents) inside the fume hood before introducing the chemical.

  • Donning PPE :

    • Put on all required PPE as detailed in the table above. Check glove integrity.

  • Handling the Compound :

    • Weighing : Carefully weigh the solid compound within the fume hood to prevent inhalation of fine particles. Use anti-static weigh paper or a grounded enclosure if static is a concern.

    • Dissolution and Reaction : Add the compound to the solvent slowly. If the process is exothermic, use an ice bath for temperature control. Keep the reaction vessel covered and under constant ventilation.

  • Decontamination and Cleanup :

    • Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

    • Rinse all glassware that came into contact with the chemical three times with a suitable solvent. Collect the rinsate as hazardous waste.

  • Doffing PPE :

    • Remove PPE in the correct order to avoid self-contamination: gloves first, followed by lab coat, then eye protection. Wash hands thoroughly with soap and water immediately after.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste can harm the environment and violate regulations. All materials contaminated with 2-(4-Methoxypiperidin-1-yl)benzoic acid must be treated as hazardous waste.

  • Solid Waste :

    • Contaminated consumables (e.g., gloves, weigh paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste bag within a sealed container.

    • Surplus or expired solid compounds should be placed in a sealed, labeled container for disposal via your institution's hazardous waste program.

  • Liquid Waste :

    • Collect all waste solutions containing the compound, including reaction mother liquors and solvent rinses, in a compatible, sealed, and clearly labeled hazardous waste container.

    • Due to the presence of the benzoic acid group (an organic acid) and the piperidine group (an organic base), do not attempt to neutralize the waste unless it is part of a validated laboratory procedure. Acid-base neutralization can be exothermic and should be performed with caution, preferably on dilute solutions.[11][12]

    • Do NOT dispose of this chemical down the drain. [6][7] Many organic compounds are harmful to aquatic life and are not suitable for sewer disposal.[11]

  • Container Disposal :

    • Empty containers that held the chemical must be triple-rinsed with a suitable solvent.[13] The rinsate must be collected as hazardous liquid waste.[14] After rinsing, deface the original label, and dispose of the container according to your institution's guidelines for chemically contaminated glass or plastic.[13][14]

By adhering to these rigorous safety and handling protocols, you uphold your commitment to a safe laboratory environment while advancing your critical research. Always consult your institution's Chemical Hygiene Plan (CHP) and your designated Chemical Hygiene Officer for specific guidance.[9][15][16]

References

  • NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health.

  • Occupational Safety and Health Administration (OSHA) Laboratory Safety Guidance . U.S. Department of Labor.

  • Safety Data Sheet: Piperidine . Fisher Scientific. (Note: A general search on the supplier's website for "Piperidine SDS" will yield the relevant document.)

  • Hazardous Substance Fact Sheet: Benzoic Acid . New Jersey Department of Health.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . The National Academies Press.

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. (A direct link may change; search the VUMC Safety site for "chemical waste guide".)

  • In-Lab Disposal Methods: Waste Management Guide . Indiana University Environmental Health and Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.